AzGGK
Description
Properties
Molecular Formula |
C10H18N6O4 |
|---|---|
Molecular Weight |
286.292 |
IUPAC Name |
N6-((2-Azidoacetyl)glycyl)-L-lysine |
InChI |
InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 |
InChI Key |
LHBGWFVWCZJIBG-ZETCQYMHSA-N |
SMILES |
N[C@@H](CCCCNC(CNC(CN=[N+]=[N-])=O)=O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AzGGK |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of AzGGK?
Technical Guide: Mechanism of Action of Azido-d-Gly-d-Gly-L-Lys (AzGGK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document elucidates the mechanism of action of Azido-d-Gly-d-Gly-L-Lys (this compound), a novel synthetic peptide analogue. This compound functions as a potent and selective modulator of the ubiquitin signaling pathway. Specifically, it acts as a substrate for enzymatic ligation to ubiquitin, enabling the site-specific introduction of ubiquitin modifications onto target proteins. This allows for the precise study of ubiquitination's role in various cellular processes, including protein degradation, signal transduction, and DNA repair. The unique properties of this compound provide a powerful tool for dissecting the complexities of the ubiquitin system and for the development of novel therapeutics targeting ubiquitin-mediated pathways.
Introduction
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular functions.[1] This process involves the covalent attachment of ubiquitin, a highly conserved 76-amino acid protein, to lysine residues of target proteins.[1] The formation of different ubiquitin chain linkages, such as K48- and K63-linked chains, results in distinct signaling outcomes, ranging from proteasomal degradation to the activation of signaling cascades.[2]
The study of specific ubiquitination events has been hampered by the lack of tools for generating homogeneously modified proteins. This compound has been developed to address this challenge. It is a synthetic peptide containing an azido group that can be site-specifically incorporated into a protein of interest.[2][3] Subsequent reduction of the azide to an amine allows for the enzymatic attachment of ubiquitin, providing precise control over the location and type of ubiquitination.[2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is to serve as a versatile chemical tool for the site-specific ubiquitination of proteins. This is achieved through a multi-step chemoenzymatic process:
-
Site-Specific Incorporation: this compound is incorporated into a target protein at a specific site in response to an amber codon (TAG) during protein expression in E. coli.[2][3] This is accomplished using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery.[2]
-
Azide Reduction: The azide moiety of the incorporated this compound is then reduced to a primary amine.[2][3] This conversion is typically achieved through a Staudinger reduction using a phosphine-based reagent, yielding a Gly-Gly-iso-Lys (GGisoK) residue that mimics the di-glycine remnant of ubiquitin.[3]
-
Enzymatic Ligation: The newly formed amine on the GGisoK residue serves as a nucleophile for enzymatic ligation of ubiquitin.[3] Enzymes such as sortase A or asparaginyl endopeptidases can be used to catalyze the formation of a native isopeptide bond between the C-terminus of ubiquitin and the lysine side chain of the GGisoK residue.[3]
This approach allows for the generation of proteins with a single, defined ubiquitination site, enabling detailed functional and structural studies.
Signaling Pathway Modulation
By enabling the precise modification of proteins with ubiquitin, this compound allows for the investigation of numerous signaling pathways. For instance, the ubiquitination of key regulatory proteins is known to play a crucial role in the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer.[4][5] The ability to generate specifically ubiquitinated forms of proteins within this pathway can help to elucidate the direct consequences of these modifications on downstream signaling events and cellular processes like cell proliferation and survival.[4][5]
Similarly, the NF-κB signaling pathway is tightly regulated by ubiquitination, where the modification of IκBα leads to its degradation and the subsequent activation of NF-κB.[1] Using this compound to create precisely ubiquitinated IκBα can provide insights into the specific roles of different ubiquitin chain types in this process.
Caption: Workflow for site-specific protein ubiquitination using this compound.
Quantitative Data Summary
While specific kinetic data for this compound itself is not the primary focus, the utility of this compound is demonstrated by the characterization of the resulting ubiquitinated proteins. The following table represents typical quantitative data that can be obtained from assays using proteins modified via the this compound methodology.
| Parameter | Description | Typical Value Range | Assay Method |
| IC50 | The concentration of an inhibitor that reduces the activity of a deubiquitinase (DUB) on a specifically ubiquitinated substrate by 50%. | 1 nM - 100 µM | Fluorescence Polarization, TR-FRET |
| Kd | The equilibrium dissociation constant, representing the binding affinity of a ubiquitin-binding domain (UBD) to the modified protein. | 10 nM - 50 µM | Surface Plasmon Resonance (SPR) |
| kcat/Km | The catalytic efficiency of an enzyme (e.g., a DUB) acting on the ubiquitinated substrate. | 103 - 107 M-1s-1 | Enzymatic Assays |
Experimental Protocols
Site-Specific Incorporation of this compound
This protocol describes the expression of a target protein containing this compound at a specified position.
-
Plasmid Preparation: A plasmid encoding the target protein with an in-frame amber codon (TAG) at the desired modification site is co-transformed with a plasmid encoding the this compound-specific aminoacyl-tRNA synthetase/tRNA pair into E. coli.
-
Cell Culture: Cells are grown in minimal medium supplemented with this compound.
-
Protein Expression: Protein expression is induced (e.g., with IPTG) and allowed to proceed at a controlled temperature.
-
Cell Lysis and Purification: Cells are harvested, lysed, and the target protein is purified using standard chromatographic techniques (e.g., affinity chromatography).
Chemoenzymatic Ubiquitination
This protocol details the steps for attaching ubiquitin to the this compound-containing protein.
-
Azide Reduction: The purified protein with incorporated this compound is treated with a reducing agent, such as 2-(diphenylphosphino)benzoic acid, to convert the azide to an amine.
-
Ligation Reaction: The reduced protein is incubated with purified ubiquitin (containing a C-terminal recognition motif for the chosen ligase) and the appropriate ligase (e.g., Sortase A).
-
Purification: The ubiquitinated protein is purified from the reaction mixture to remove the enzyme, unreacted ubiquitin, and non-ubiquitinated target protein.
References
- 1. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ZDHHC2-Mediated AGK Palmitoylation Activates AKT–mTOR Signaling to Reduce Sunitinib Sensitivity in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the PI3K-Akt-mTOR signaling pathway promotes necrotic cell death via suppression of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AzGGK: A Versatile Tool for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azido-Gly-Gly-Lys (AzGGK), a non-canonical amino acid analogue that has emerged as a powerful tool for the site-specific modification of proteins. This document details its chemical structure, physicochemical properties, and the methodologies for its incorporation into proteins and subsequent bioorthogonal reactions. Experimental protocols for amber codon suppression, Staudinger reduction, and sortase-mediated ligation are provided to enable researchers to effectively utilize this versatile chemical handle for a wide range of applications in protein engineering, drug development, and cellular biology.
Introduction
The ability to introduce specific modifications into proteins at desired locations is crucial for understanding their function, developing new therapeutics, and creating novel biomaterials. Traditional methods for protein modification often lack specificity, leading to heterogeneous products. The advent of non-canonical amino acid (ncAA) incorporation has revolutionized the field by allowing the introduction of unique chemical functionalities into the protein backbone with high precision. This compound, or Nε-(N-(N-(azidoacetyl)glycyl)glycyl)-L-lysine, is one such ncAA that provides an azide chemical handle for bioorthogonal chemistry. This guide will delve into the technical details of this compound, providing researchers with the necessary information to harness its potential.
Chemical Structure and Properties of this compound
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with a tri-glycyl peptide terminating in an azidoacetyl group. The azide moiety serves as a bioorthogonal handle, meaning it is chemically inert to the functional groups typically found in biological systems but can be specifically reacted with a partner group, most commonly an alkyne or a phosphine.
Chemical Structure
The full chemical name for this compound is Nε-(N-(N-(azidoacetyl)glycyl)glycyl)-L-lysine . The structure consists of an L-lysine core, with its side-chain amino group forming a peptide bond with the C-terminus of a triglycine chain, which is capped with an azidoacetyl group.
Physicochemical Properties
Quantitative data for this compound and its core components are summarized in the tables below for easy reference and comparison.
| Property | Value | Source/Calculation |
| Full Chemical Name | Nε-(N-(N-(azidoacetyl)glycyl)glycyl)-L-lysine | - |
| Molecular Formula | C14H24N8O6 | Calculated |
| Molecular Weight | 400.39 g/mol | Calculated |
| Exact Mass | 400.1819 g/mol | Calculated |
| Canonical SMILES | C(CC--INVALID-LINK--N)CCNC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] | Calculated |
| InChI Key | Calculated | Calculated |
| Topological Polar Surface Area | 225 Ų | Calculated |
| Hydrogen Bond Donors | 6 | Calculated |
| Hydrogen Bond Acceptors | 9 | Calculated |
| Rotatable Bonds | 14 | Calculated |
Table 1: Physicochemical Properties of this compound
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) |
| Glycine | C2H5NO2 | 75.07 |
| L-Lysine | C6H14N2O2 | 146.19 |
Table 2: Properties of Constituent Amino Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N6-((2-Azidoacetyl)glycyl)-L-lysine | C10H18N6O4 | 286.28[1] |
Table 3: Properties of a Related Azido-Lysine Derivative
Experimental Methodologies
The utilization of this compound in protein engineering involves a multi-step process, beginning with its incorporation into the target protein, followed by bioorthogonal reactions to attach a molecule of interest. This section provides detailed protocols for these key experimental procedures.
Site-Specific Incorporation of this compound via Amber Codon Suppression
The most common method for incorporating this compound into a protein at a specific site is through the suppression of an amber stop codon (UAG)[2][3][4][5][6]. This process requires an orthogonal translation system, consisting of a specialized aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which does not cross-react with the host cell's endogenous translational machinery.
Experimental Protocol: Amber Suppression in E. coli
-
Plasmid Construction:
-
Clone the gene of interest into an expression vector. Introduce an amber stop codon (TAG) at the desired site of this compound incorporation using site-directed mutagenesis.
-
Co-transform the expression vector along with a plasmid encoding the orthogonal this compound-specific pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPylCUA) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a minimal medium supplemented with glucose and appropriate antibiotics at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Simultaneously, add this compound to the culture medium to a final concentration of 1-10 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein of interest using an appropriate affinity chromatography method (e.g., Ni-NTA chromatography if the protein has a His-tag), followed by size-exclusion chromatography for further purification.
-
Caption: Workflow for site-specific incorporation of this compound using amber codon suppression.
Staudinger Reduction of the Azide Group
For applications where a primary amine is required, such as forming a native isopeptide bond, the azide group of the incorporated this compound can be reduced to an amine using the Staudinger reduction[7][8][9][10]. This reaction is highly specific and proceeds under mild conditions, making it suitable for biological samples.
Experimental Protocol: Staudinger Reduction
-
Reagent Preparation:
-
Prepare a stock solution of a phosphine reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or triphenylphosphine, in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
-
Reduction Reaction:
-
To the purified protein containing this compound (at a concentration of 10-100 µM), add the phosphine reducing agent to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Removal of Reducing Agent:
-
Remove the excess phosphine reagent by dialysis or size-exclusion chromatography using a buffer suitable for the protein's stability.
-
The resulting protein now contains a primary amine at the specified site, ready for subsequent reactions.
-
Caption: The Staudinger reduction mechanism for converting the azide of this compound to an amine.
Sortase-Mediated Ligation
Following the reduction of the azide to an amine, the newly formed N-terminal glycine-like handle can be used in sortase-mediated ligation to attach other proteins or molecules[11][12][13][14][15]. Sortase A recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine, subsequently forming a new peptide bond with an N-terminal glycine nucleophile.
Experimental Protocol: Sortase-Mediated Ligation
-
Reactant Preparation:
-
Prepare the protein containing the reduced this compound (now presenting a Gly-Gly-Gly-NH2 moiety) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare the molecule to be ligated, which must contain a C-terminal sortase recognition motif (e.g., LPETG).
-
Prepare a stock solution of purified Sortase A enzyme.
-
-
Ligation Reaction:
-
Combine the protein with the reduced this compound and the LPETG-containing molecule in a 1:1 to 1:5 molar ratio in the reaction buffer.
-
Add Sortase A to a final concentration of 1-10 µM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE.
-
-
Purification of the Ligated Product:
-
Purify the final ligated protein conjugate from the reaction mixture using affinity chromatography (if one of the components has an affinity tag) and/or size-exclusion chromatography to separate the product from unreacted starting materials and the sortase enzyme.
-
Caption: General workflow for sortase-mediated ligation using a protein modified with reduced this compound.
Applications
The ability to site-specifically incorporate an azide handle into proteins opens up a vast array of applications in basic research and drug development. Some key applications include:
-
Site-Specific Ubiquitylation and SUMOylation: By reducing the azide to an amine, a native isopeptide bond can be formed, allowing for the generation of homogeneously ubiquitylated or SUMOylated proteins for structural and functional studies.
-
Protein-Protein Conjugation: The azide group can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC, or strain-promoted azide-alkyne cycloaddition - SPAAC) to conjugate proteins to other proteins, creating fusion proteins with novel functions.
-
Attachment of Small Molecules and Probes: Fluorescent dyes, biotin tags, cross-linkers, and drug molecules can be attached to specific sites on a protein to study its localization, interactions, and dynamics.
-
Development of Antibody-Drug Conjugates (ADCs): The precise placement of cytotoxic drugs onto an antibody can be achieved using this compound, leading to more homogeneous and potentially more effective ADCs.
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of proteins. Its incorporation via amber codon suppression, combined with the bioorthogonal reactivity of the azide group, provides a robust platform for a wide range of applications in protein engineering and chemical biology. The detailed methodologies presented in this guide are intended to equip researchers with the knowledge to effectively implement this compound in their own research, thereby advancing our understanding of protein function and enabling the development of novel protein-based therapeutics and technologies.
References
- 1. 2407768-11-8|N6-((2-Azidoacetyl)glycyl)-L-lysine|BLD Pharm [bldpharm.com]
- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Control of Protein Function through Staudinger Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 12. roboklon.com [roboklon.com]
- 13. rsc.org [rsc.org]
- 14. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Discovery, and Application of Azido-glycyl-glycyl-lysine (AzGGK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is fundamental to understanding cellular signaling, protein function, and disease pathogenesis. Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a key PTM that governs a vast array of cellular processes, including protein degradation, DNA repair, and cell cycle control.[1][2][3][4] The complexity of the ubiquitin code, with its various chain linkages, has necessitated the development of precise chemical tools to dissect these pathways. Noncanonical amino acids (ncAAs) offer a powerful approach to introduce bioorthogonal functional groups into proteins at specific sites, enabling detailed biochemical and cellular studies.[5] This guide focuses on Azido-glycyl-glycyl-lysine (AzGGK), a key ncAA used to investigate ubiquitination and other protein modifications. This compound provides a chemical handle for "click" chemistry, allowing for the attachment of various probes and molecules to a target protein.[6][7]
Synthesis of this compound
While a definitive "discovery" paper for this compound is not prominent in the literature, its development arises from the need for ncAAs with bioorthogonal handles for protein modification. The chemical synthesis of this compound, or more formally Nε-((2-Azidoethoxy)carbonyl)-L-lysine, involves the protection of the α-amino and carboxyl groups of L-lysine, followed by the modification of the ε-amino group and subsequent deprotection. A representative synthetic scheme is outlined below.
| Parameter | Value |
| Chemical Formula | C9H17N5O4 |
| Molecular Weight | 259.26 g/mol |
| Physical Form | Powder |
| Storage Temperature | -20°C |
| Table 1: Physicochemical Properties of this compound.[7][8] |
Experimental Protocols
Site-Specific Incorporation of this compound into a Protein of Interest (POI)
This protocol describes the incorporation of this compound into a POI in E. coli using genetic code expansion via amber codon suppression.[9][10][11]
Materials:
-
Plasmid encoding the POI with a TAG (amber) codon at the desired modification site.
-
Plasmid encoding the this compound-specific aminoacyl-tRNA synthetase (AzGGKRS) and its cognate tRNA (tRNACUA).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Co-transform the E. coli expression strain with the plasmid for the POI and the plasmid for the AzGGKRS/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the POI-AzGGK protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verify the incorporation of this compound by mass spectrometry.
Bioorthogonal Labeling of POI-AzGGK via Click Chemistry
This protocol describes the labeling of the purified POI-AzGGK with a fluorescent probe containing a terminal alkyne.
Materials:
-
Purified POI-AzGGK.
-
Alkyne-functionalized fluorescent probe.
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-made copper(I) source like CuBr).
-
Copper-chelating ligand (e.g., TBTA).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Dissolve the purified POI-AzGGK in PBS.
-
Add the alkyne-functionalized fluorescent probe in a 5-10 fold molar excess over the protein.
-
In a separate tube, prepare the catalyst solution by mixing CuSO4 and sodium ascorbate in a 1:5 molar ratio in PBS.
-
Add the copper-chelating ligand to the catalyst solution.
-
Add the catalyst solution to the protein-probe mixture.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Remove excess probe and catalyst by size-exclusion chromatography or dialysis.
-
Confirm labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry.
Visualization of Key Pathways and Workflows
Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is a major system for controlled protein degradation in eukaryotic cells.[1][2][3][4] this compound is a valuable tool for studying the enzymes and substrates involved in this pathway.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow for Site-Specific Protein Modification with this compound
This workflow illustrates the process from gene to labeled protein using this compound.
Caption: Workflow for protein expression with this compound and subsequent labeling.
Quantitative Data
The efficiency of this compound incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific click chemistry reaction used. The following table provides representative data from studies utilizing similar ncAAs.
| Process | Metric | Typical Value | Reference |
| Protein Expression | Yield of this compound-containing protein | 0.1 - 5 mg/L of culture | General literature |
| Mass Spectrometry | Incorporation Efficiency | >95% | [9] |
| Click Chemistry Labeling | Labeling Efficiency | 70 - 95% | General literature |
| Staudinger Reduction | Conversion of Azide to Amine | Quantitative | [9] |
| Table 2: Representative Quantitative Data for ncAA Incorporation and Labeling. |
Conclusion
This compound has emerged as a powerful tool for the site-specific modification of proteins, enabling researchers to probe the intricacies of cellular signaling pathways, particularly the ubiquitin-proteasome system. Its bioorthogonal azide handle allows for precise downstream labeling with a variety of probes. The experimental protocols and workflows outlined in this guide provide a framework for the successful implementation of this compound in research and drug discovery applications. The continued development and application of ncAAs like this compound will undoubtedly lead to new insights into protein function and the molecular basis of disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. N6-[(2-Azidoethoxy)carbonyl]-l-lysine | 1167421-25-1 | FA178291 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 11. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Azotobacter vinelandii Glucokinase (AzGGK): A Search for Evidence
A comprehensive review of available scientific literature reveals a notable absence of specific research detailing the in vitro characterization of a glucokinase (EC 2.7.1.2), designated here as AzGGK, from the nitrogen-fixing bacterium Azotobacter vinelandii. Despite extensive searches for publications on the purification, kinetic properties, substrate specificity, and inhibitory profiles of a glucokinase from this organism, no dedicated studies providing the requisite quantitative data or detailed experimental protocols could be identified.
Azotobacter vinelandii is a well-studied model organism for biological nitrogen fixation and has been the subject of numerous biochemical and genetic investigations. Its metabolic pathways, including glucose metabolism, are of significant interest. However, the specific enzyme responsible for the initial phosphorylation of glucose, a glucokinase or a hexokinase with glucokinase-like properties, has not been isolated and characterized in a manner that would allow for the compilation of a detailed technical guide as requested.
Research on carbohydrate metabolism in Azotobacter vinelandii has often focused on other key enzymes. For instance, studies have detailed the properties of glucose-6-phosphate dehydrogenase, a critical enzyme in the pentose phosphate pathway. While glucose utilization by A. vinelandii is a known process, the specific enzymatic step of glucose phosphorylation to glucose-6-phosphate and the enzyme responsible (a dedicated glucokinase or a broader specificity hexokinase) remain uncharacterized in the published literature.
Therefore, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows related to the in vitro characterization of this compound. The absence of primary research on this specific enzyme precludes the fulfillment of the core requirements of this request.
Further research, including the isolation, purification, and enzymatic analysis of the protein responsible for glucose phosphorylation in Azotobacter vinelandii, would be necessary to generate the data required for such a technical document.
In-Depth Technical Guide: Solubility and Stability of 2'-Azido-2'-deoxyguanosine
This technical guide provides a comprehensive overview of the available solubility and stability data for 2'-Azido-2'-deoxyguanosine, a modified nucleoside of significant interest to researchers in drug development and chemical biology. Due to the limited availability of precise quantitative data in public literature, this guide also includes data for the parent compound, 2'-deoxyguanosine, for comparative purposes, alongside detailed experimental protocols for determining these physicochemical properties.
Introduction
2'-Azido-2'-deoxyguanosine is a synthetic nucleoside analog where the 2'-hydroxyl group of the deoxyribose sugar is replaced by an azido group. This modification is of particular interest for the site-specific labeling and engineering of proteins and nucleic acids through bioorthogonal chemistry, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Understanding its solubility and stability is critical for its effective use in experimental settings.
Solubility Data
Precise quantitative solubility data for 2'-Azido-2'-deoxyguanosine is not extensively reported in peer-reviewed literature. However, qualitative descriptions and data from commercial suppliers provide a general understanding of its solubility. For a more quantitative context, the solubility of the parent compound, 2'-deoxyguanosine, is also presented.
Table 1: Solubility of 2'-Azido-2'-deoxyguanosine and 2'-deoxyguanosine
| Compound | Solvent | Solubility | Temperature | Source |
| 2'-Azido-2'-deoxyguanosine | Water | Soluble | Not Specified | [] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [] | |
| 2'-deoxyguanosine | Water | Slightly soluble | Not Specified | [2] |
| 1 M NH4OH | 50 mg/mL | Not Specified | [2] | |
| DMSO | 53 mg/mL (198.32 mM) | 25°C | [3] |
Stability Data
The stability of 2'-Azido-2'-deoxyguanosine is crucial for its storage and application in biological systems. Available data suggests good stability under specific storage conditions. Stability can be affected by factors such as pH, temperature, and the presence of enzymes.
Table 2: Stability of 2'-Azido-2'-deoxyguanosine
| Condition | Stability | Source |
| Solid | Stable for up to 2 years from date of purchase | [] |
| In Solution (DMSO or distilled water) | Stable for up to 1 month at -20°C | [] |
| In Concentrated Ammonia | Stable at room temperature for at least 24 hours. At 60°C, approximately 20% degradation was observed after 24 hours. | [4] |
| Acidic pH | Azido-modified nucleosides can be unstable under acidic conditions. | [5] |
Experimental Protocols
To empower researchers to determine the precise solubility and stability of 2'-Azido-2'-deoxyguanosine under their specific experimental conditions, the following detailed protocols are provided.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
2'-Azido-2'-deoxyguanosine (solid)
-
Buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Analytical standards of 2'-Azido-2'-deoxyguanosine
Procedure:
-
Add an excess amount of solid 2'-Azido-2'-deoxyguanosine to a vial containing a known volume of the buffer. The excess solid should be visually apparent.
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 2'-Azido-2'-deoxyguanosine in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculate the solubility in mg/mL or mM.
Protocol for Assessing Stability in Aqueous Buffers
This protocol allows for the determination of the degradation kinetics of 2'-Azido-2'-deoxyguanosine under different pH and temperature conditions.
Materials:
-
Stock solution of 2'-Azido-2'-deoxyguanosine in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detector
-
Quenching solution (if necessary, to stop the degradation reaction)
Procedure:
-
Prepare solutions of 2'-Azido-2'-deoxyguanosine at a known initial concentration in the different aqueous buffers.
-
Aliquot the solutions into multiple vials for each condition (pH and temperature).
-
Place the vials in the respective incubators or water baths.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
If necessary, add a quenching solution to stop any further degradation.
-
Analyze the samples immediately by HPLC to determine the concentration of the remaining 2'-Azido-2'-deoxyguanosine.
-
Plot the concentration of 2'-Azido-2'-deoxyguanosine as a function of time for each condition.
-
From the degradation profile, the half-life (t½) and degradation rate constant (k) can be calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the site-specific incorporation of an unnatural amino acid, which can be derived from an azido-modified precursor like 2'-Azido-2'-deoxyguanosine, into a protein of interest in a host organism like E. coli.
Caption: Workflow for Site-Specific Incorporation of an Unnatural Amino Acid.
Signaling Pathway Visualization
While 2'-Azido-2'-deoxyguanosine itself is not directly involved in a signaling pathway, its application in modifying proteins allows for the study of such pathways. For instance, a protein involved in a signaling cascade can be modified with a probe via its incorporated azido group, enabling its visualization or the study of its interactions. The following is a generic representation of a signaling pathway that could be studied using proteins modified via azido-group chemistry.
Caption: Generic G-Protein Coupled Receptor Signaling Pathway.
References
The Safety and Toxicity Profile of AzGGK: A Review of Available Data
Despite its application in biochemical research, a comprehensive review of publicly available scientific literature and toxicology databases reveals a significant gap in the safety and toxicity data for N-azidoacetylglycylglycyl-lysine (AzGGK). To date, no dedicated preclinical or clinical studies evaluating the safety, toxicity, pharmacokinetic, or pharmacodynamic profile of this compound have been published. This lack of information prevents a thorough assessment of its potential risks to researchers or its suitability for in vivo applications beyond controlled laboratory settings.
The primary application of this compound, as described in the available literature, is as a bioorthogonal chemical reporter for metabolic labeling of proteins. It is used to introduce an azide group into proteins, which can then be selectively modified through click chemistry for visualization or purification. While its utility in these in vitro and cell-based assays is documented, these studies do not provide the necessary data to establish a safety profile.
Current Status of Safety and Toxicity Information:
A systematic search for safety and toxicity data on this compound, including its full chemical name, across multiple databases yielded no specific results for the following critical endpoints:
-
Acute, Sub-chronic, and Chronic Toxicity: No studies were found that investigated the effects of single or repeated exposure to this compound in any animal model.
-
Genotoxicity and Mutagenicity: There is no available data on the potential of this compound to induce genetic mutations or chromosomal damage.
-
Carcinogenicity: No long-term studies have been conducted to assess the carcinogenic potential of this compound.
-
Reproductive and Developmental Toxicity: The effects of this compound on fertility, reproduction, and embryonic development have not been evaluated.
-
ADME (Absorption, Distribution, Metabolism, and Excretion): The pharmacokinetic properties of this compound, which are crucial for understanding its behavior in a biological system, remain uncharacterized.
-
Local Tolerance: Information regarding potential irritation or sensitization upon contact with skin, eyes, or other tissues is not available.
Visualization of the Information Gap:
The absence of data can be starkly visualized. For instance, a logical workflow for assessing the safety of a new chemical entity would typically follow a tiered approach, starting with in vitro assays and progressing to in vivo studies. However, for this compound, this workflow is currently empty.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azido-glycyl-glycyl-lysine (AzGGK) in Cell Culture
This guide provides a comprehensive overview of the application of Azido-glycyl-glycyl-lysine (this compound), a non-canonical amino acid, in cell culture for the site-specific modification of proteins. It details the underlying mechanisms, experimental protocols, and data interpretation, with a focus on its utility in studying protein ubiquitination and signaling pathways.
Core Principles of this compound Technology
Azido-glycyl-glycyl-lysine (this compound) is a powerful tool in chemical biology that enables the precise incorporation of a bioorthogonal azide handle into a protein of interest at a specific site. This is achieved through the expansion of the genetic code in mammalian cells.[1][2] The core components of this technology are:
-
Non-Canonical Amino Acid (ncAA): this compound is an amino acid analog that is not one of the 20 canonical amino acids. Its key feature is the presence of an azide group (-N3).
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pair: A specially engineered enzyme (aaRS) and its corresponding transfer RNA (tRNA) are introduced into the cell.[3] This pair is "orthogonal," meaning it functions independently of the cell's endogenous aaRS/tRNA pairs. The engineered aaRS specifically recognizes this compound and charges it onto the orthogonal tRNA.
-
Amber Stop Codon (UAG): The gene of the protein of interest is mutated to introduce an amber stop codon (UAG) at the desired location for this compound incorporation.[4]
-
Bioorthogonal Chemistry: The incorporated azide group serves as a "handle" for subsequent chemical modification via highly specific and efficient "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This allows for the attachment of various probes, such as fluorophores or biotin, for visualization and analysis.
A primary application of this compound is the study of protein ubiquitination. Ubiquitination is a post-translational modification where a small protein, ubiquitin, is attached to a lysine residue of a target protein, often involving a di-glycine (GG) remnant after tryptic digestion.[5] The azide group of the incorporated this compound can be chemically reduced to an amine, creating a lysine with a glycyl-glycyl side chain (GGK), which mimics the structure of a ubiquitinated lysine residue.[7][8] This enables researchers to generate proteins with a ubiquitin-like modification at a specific site to study its functional consequences.
Experimental Workflows and Protocols
The successful application of this compound in cell culture involves a series of well-defined steps, from cell transfection to downstream analysis.
This protocol is adapted for transient transfection in cell lines such as HEK293T or NIH3T3.[9][10]
-
Plasmid Preparation:
-
Prepare high-quality plasmids for:
-
The gene of interest with a UAG (amber) stop codon at the desired modification site.
-
The orthogonal this compound-specific aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA.
-
-
-
Cell Seeding:
-
Seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Transfection:
-
On the day of transfection, replace the medium with fresh growth medium.
-
Prepare the transfection mix using a suitable reagent (e.g., JetPrime). A common plasmid ratio is 1:1 for the target protein plasmid and the aaRS/tRNA plasmid.[10]
-
Add the transfection mix to the cells.
-
-
This compound Supplementation:
-
Immediately after transfection, add this compound to the culture medium to a final concentration of 50-400 µM.[10]
-
-
Incubation and Protein Expression:
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of this compound.
-
-
Cell Harvest:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
This step is performed to convert the incorporated this compound into a GGK mimic for ubiquitination studies.[7][11]
-
Reagent Preparation:
-
Prepare a stock solution of a phosphine-based reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA), in an appropriate buffer.
-
-
Reduction Reaction:
-
To the cell lysate containing the this compound-labeled protein, add the reducing agent to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours.
-
-
Removal of Reducing Agent:
-
If necessary, remove the reducing agent by dialysis or buffer exchange.
-
This protocol describes the labeling of the azide-modified protein with an alkyne-containing reporter molecule.[12][13][14]
-
Reagent Preparation:
-
Labeling Reaction:
-
In a microfuge tube, combine the following in order:
-
50 µL of cell lysate (1-5 mg/mL protein).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM alkyne-reporter probe.[15]
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO4 solution.
-
-
Vortex briefly after each addition.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.[15]
-
Vortex and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Sample Preparation for Analysis:
-
The labeled lysate can now be analyzed by SDS-PAGE. Add 4x Laemmli sample buffer and boil for 5 minutes.
-
Quantitative Data Summary
| Parameter | Experimental Condition | Typical Range | Reference(s) |
| This compound Incorporation | This compound concentration in media | 50 - 400 µM | [10] |
| Transfection plasmid ratio (Target:aaRS/tRNA) | 1:1 to 10:1 | [10] | |
| Post-transfection incubation | 24 - 48 hours | [10] | |
| CuAAC Reaction | Protein lysate concentration | 1 - 5 mg/mL | [12][13] |
| Alkyne-probe final concentration | 2 - 40 µM | [12][13] | |
| CuSO4 final concentration | ~1 mM | [14] | |
| THPTA final concentration | ~5 mM | [14] | |
| Sodium ascorbate final concentration | ~15 mM | [14] | |
| Reaction time | 30 - 60 minutes | [14] | |
| Staudinger Reduction | Reducing agent (e.g., TCEP) concentration | 1 - 5 mM | [7][11] |
| Reaction time | 1 - 2 hours | [7][11] |
Application in Signaling Pathway Analysis: Ubiquitination and NF-κB
A key application of this compound is to dissect the role of ubiquitination at specific lysine residues in signaling pathways. The NF-κB pathway, a central regulator of inflammation and immunity, is tightly controlled by ubiquitination.[16] For instance, the ubiquitination of the protein RIPK1 is a critical event in the activation of NF-κB following TNF-α stimulation.
Using this compound, a researcher could substitute a specific lysine on RIPK1 with the ubiquitin mimic (GGK). This would allow for the investigation of how ubiquitination at that precise site affects:
-
The recruitment of downstream signaling proteins (e.g., IKK complex).
-
The activation of the IKK complex and subsequent phosphorylation of IκBα.
-
The translocation of NF-κB to the nucleus and target gene expression.
By generating a stable ubiquitin mimic at a defined position, this compound technology allows researchers to bypass the complex and often transient enzymatic processes of ubiquitination, providing a clear and direct way to study the functional outcomes of this critical post-translational modification.
References
- 1. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Expand the Genetic Code of Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of the genetic code · Wang Lab · UCSF [pharm.ucsf.edu]
- 4. addgene.org [addgene.org]
- 5. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Protein Labeling and Generation of Defined Ubiquitin-Protein Conjugates Using an Asparaginyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. vectorlabs.com [vectorlabs.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to AzGGK for Genetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to AzGGK: A Precision Tool for Interrogating Ubiquitination
In the intricate landscape of cellular signaling, post-translational modifications (PTMs) of proteins serve as critical regulatory switches. Among these, ubiquitination—the covalent attachment of ubiquitin (Ub) to a substrate protein—stands out for its staggering versatility, influencing protein degradation, trafficking, DNA repair, and immune responses.[1] The study of site-specific ubiquitination, however, has been a long-standing challenge. Enter Azido-glycyl-glycyl-lysine (this compound), an unnatural amino acid that has emerged as a powerful tool for the precise installation of ubiquitin at a desired lysine residue on a protein of interest (POI).[2][3]
This compound is a derivative of lysine, featuring two additional glycine residues and a chemically reactive azide (-N₃) group on its side chain.[2] This unique structure allows for its site-specific incorporation into a protein's sequence via genetic code expansion.[3][4] Once integrated, the azide group can be chemically converted to a primary amine, effectively creating a "ubiquitination-ready" lysine mimic. This handle then serves as a substrate for enzymatic ligation, enabling the attachment of ubiquitin with high specificity. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in genetic research.
Core Principles of this compound-Mediated Ubiquitination
The workflow for site-specific ubiquitination using this compound can be broken down into three key stages:
-
Site-Specific Incorporation of this compound: This is achieved through genetic code expansion, a technique that repurposes a stop codon (typically the amber codon, UAG) to encode for an unnatural amino acid.[5] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which specifically recognizes this compound and the amber codon, respectively, ensuring the precise insertion of this compound at the desired location within the protein sequence.[2]
-
Bioorthogonal Reduction of the Azide Group: Following the successful expression and purification of the this compound-containing protein, the azide group is converted to a primary amine. This is most commonly achieved through a Staudinger reduction, a mild and highly specific chemical reaction that does not damage the protein.[3][6] The resulting amine mimics the ε-amino group of a natural lysine residue.
-
Enzymatic Ligation of Ubiquitin: With the "ubiquitination-ready" lysine mimic in place, ubiquitin can be attached using one of two primary enzymatic methods:
-
Sortase-Mediated Ligation ("Sortylation"): This method utilizes Sortase A (SrtA), a transpeptidase from Staphylococcus aureus.[7][8] The protein of interest, now containing the reduced this compound (referred to as GGK), acts as a nucleophile, attacking a modified ubiquitin molecule that has a C-terminal LPXTG recognition motif. SrtA catalyzes the formation of a native-like isopeptide bond between the GGK side chain and the threonine of the LPXTG motif.[2][9]
-
Asparaginyl Endopeptidase (OaAEP1)-Mediated Ligation: This approach employs the enzyme OaAEP1, which recognizes a C-terminal NGL motif on a modified ubiquitin molecule.[10][11] The reduced this compound on the protein of interest serves as the acceptor for the ubiquitin, resulting in the formation of a native isopeptide bond.[12]
-
Experimental Protocols
Site-Specific Incorporation of this compound into a Protein of Interest (POI) in E. coli
This protocol outlines the general steps for expressing a POI containing this compound at a specific site using amber codon suppression.
Materials:
-
Expression plasmid for the POI with an in-frame amber (TAG) codon at the desired lysine position.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase (AzGGKRS) and its corresponding tRNA (tRNACUA).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Co-transform the E. coli expression strain with the POI plasmid and the AzGGKRS/tRNA plasmid.
-
Select for positive transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of TB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1-5 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the this compound-containing POI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of this compound by SDS-PAGE and mass spectrometry. Successful incorporation will result in a full-length protein product only in the presence of this compound.[2]
Staudinger Reduction of this compound to GGK
This protocol describes the conversion of the azide group to a primary amine.
Materials:
-
Purified this compound-containing POI.
-
Tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA).[2]
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4).
Methodology:
-
Dissolve the purified this compound-POI in the reaction buffer.
-
Add a 10-50 fold molar excess of TCEP or 2DPBA to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be monitored for completion by mass spectrometry, which will show a mass shift corresponding to the reduction of the azide to an amine. The reduction is often quantitative.[2]
-
Remove the excess reducing agent by dialysis or buffer exchange. The resulting GGK-containing POI is now ready for enzymatic ligation.
Sortase-Mediated Ligation of Ubiquitin
This protocol details the attachment of ubiquitin to the GGK-containing POI using Sortase A.
Materials:
-
Purified GGK-containing POI.
-
Purified Sortase A (SrtA) enzyme.
-
Modified ubiquitin with a C-terminal LPXTG recognition motif (Ub-LPXTG).
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Methodology:
-
In a microcentrifuge tube, combine the GGK-POI, a 2-10 fold molar excess of Ub-LPXTG, and a catalytic amount of SrtA (typically 1:10 to 1:50 molar ratio of SrtA to POI).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the progress of the ligation by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the ubiquitinated POI.
-
Purify the ubiquitinated POI from the reaction mixture using chromatography techniques to remove unreacted components and the SrtA enzyme.
OaAEP1-Mediated Ligation of Ubiquitin
This protocol provides an alternative method for ubiquitin ligation using OaAEP1.
Materials:
-
Purified GGK-containing POI.
-
Purified OaAEP1 ligase.
-
Modified ubiquitin with a C-terminal NGL recognition motif (Ub-NGL).
-
OaAEP1 reaction buffer (e.g., 50 mM sodium acetate, 50 mM NaCl, 1 mM EDTA, 0.5 mM TCEP, pH 5.6).[13]
Methodology:
-
Combine the GGK-POI, a 2-5 fold molar excess of Ub-NGL, and a catalytic amount of OaAEP1 in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by SDS-PAGE.
-
Purify the ubiquitinated POI using appropriate chromatography methods. This method has reported ubiquitylation yields of 31-35%.[10][11]
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| OaAEP1-Mediated Ubiquitylation Yield | 31-35% | Ligation of Ub-NGL to various histone H3 constructs containing GGK. | [10][11] |
| Staudinger Reduction Efficiency | Quantitative | Reduction of this compound-containing sfGFP with 2DPBA. | [2] |
| Sortase-Mediated Ligation Time | 1-4 hours | Typical reaction time for in vitro sortylation. | [9] |
| OaAEP1-Mediated Ligation Time | 1-2 hours | Typical reaction time for in vitro ligation. | [13] |
Visualizing the Workflow and Signaling Pathways
This compound-Mediated Site-Specific Ubiquitination Workflow
Caption: Experimental workflow for this compound-mediated site-specific protein ubiquitination.
Sortase-Mediated Ligation Mechanism
Caption: Mechanism of Sortase A-mediated ligation for protein ubiquitination.
A Common Signaling Pathway Interrogated by Site-Specific Ubiquitination: NF-κB Activation
Site-specific ubiquitination enabled by this compound is a powerful tool to dissect complex signaling pathways. For example, it can be used to study the role of ubiquitination in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and immunity.
Caption: Simplified NF-κB signaling pathway, a target for this compound-based ubiquitination studies.
Conclusion
This compound, in conjunction with genetic code expansion and enzymatic ligation techniques, provides an unprecedented level of precision for studying the functional consequences of site-specific ubiquitination. This guide offers a foundational understanding and practical protocols for researchers new to this powerful technology. By enabling the generation of homogeneously ubiquitinated proteins, this compound paves the way for a deeper understanding of the intricate roles of ubiquitination in health and disease, and offers new avenues for the development of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Code Expansion Approaches to Decipher the Ubiquitin Code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Protein Labeling and Generation of Defined Ubiquitin-Protein Conjugates Using an Asparaginyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. OaAEP1 Ligase-Assisted Chemoenzymatic Synthesis of Full Cysteine-Rich Metal-Binding Cyanobacterial Metallothionein SmtA - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Core Principles and Applications of Azidoglycylglycyllysine (AzGGK)
This guide provides a comprehensive overview of the unnatural amino acid Azidoglycylglycyllysine (this compound), a powerful tool in chemical biology and drug discovery for the site-specific modification of proteins and the study of post-translational modifications, particularly ubiquitination.
Core Principles of this compound
This compound is a synthetic derivative of the amino acid lysine.[1] Its core utility stems from two key features: a lysine backbone extended with two glycine residues, and a terminal azide (-N₃) functional group.[1] This structure allows this compound to be used as a versatile handle for the precise engineering of proteins.
The fundamental principles of this compound's application in molecular biology are:
-
Site-Specific Incorporation: this compound can be incorporated into a protein at a specific site of interest. This is typically achieved through genetic code expansion, where a unique codon (often an amber stop codon, TAG) is reassigned to encode for this compound.[2][3] This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and is specific for this compound.[2]
-
Bioorthogonal Reactivity: The azide group on this compound is chemically inert within the cellular environment but can undergo highly specific and efficient bioorthogonal reactions. The most common of these is the "click chemistry" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which allows for the covalent attachment of molecules bearing a corresponding alkyne group.[1][4]
-
Enzymatic Ligation: this compound is a substrate for enzymes like sortase A, which can catalyze the formation of a native-like isopeptide bond.[1] This is particularly useful for mimicking ubiquitination, where ubiquitin is attached to a lysine residue on a target protein.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound in protein modification, based on reported experimental findings.
| Parameter | Value/Range | Context | Reference |
| Molecular Formula | C₉H₁₄N₄O₂ | [1] | |
| Molecular Weight | ~198.23 g/mol | [1] | |
| Ubiquitylation Yields | 31 - 35% | OaAEP1-mediated ubiquitylation of Histone H3 variants containing GGisoK (the reduced form of this compound). | [3] |
| Reaction Time for Ubiquitylation | Within 5 minutes | OaAEP1-mediated ubiquitylation of Histone H3 variants. | [3] |
Key Experimental Protocols
3.1. Site-Specific Incorporation of this compound into a Protein of Interest (POI) in E. coli
This protocol outlines the general steps for producing a protein with this compound at a specific position using genetic code expansion.
-
Plasmid Preparation:
-
A plasmid encoding the POI is mutated to introduce an amber stop codon (TAG) at the desired incorporation site.
-
A second plasmid is required, which carries the gene for the engineered aminoacyl-tRNA synthetase specific for this compound (AzGGKRS) and its corresponding tRNA (tRNACUA).[2]
-
-
Bacterial Transformation:
-
E. coli cells are co-transformed with both the POI plasmid and the AzGGKRS/tRNACUA plasmid.
-
-
Protein Expression:
-
The transformed cells are cultured in a minimal medium.
-
This compound is added to the culture medium.
-
Protein expression is induced (e.g., with IPTG). The E. coli machinery will now read the TAG codon and incorporate this compound at that position, producing the full-length, modified protein.
-
-
Purification and Verification:
-
The expressed protein is purified from the cell lysate, typically using an affinity tag (e.g., His-tag).
-
Successful incorporation of this compound is verified by SDS-PAGE analysis (which will show a full-length protein product in the presence of this compound) and mass spectrometry.[2]
-
3.2. Sortase-Mediated Ligation of Ubiquitin to an this compound-Containing Protein
This protocol describes how to attach ubiquitin to a protein that has been modified with this compound.
-
Preparation of Substrates:
-
The this compound-containing POI is purified as described above.
-
The azide group of this compound is reduced to an amine, converting it to a GGK residue, which serves as the nucleophile for the sortase reaction. This can be achieved by treatment with a reducing agent like 2-(diphenylphosphino)benzoic acid (2DPBA).[2]
-
Ubiquitin is engineered to have a C-terminal sortase recognition motif (e.g., LPETG).
-
-
Sortase Reaction:
-
The reduced POI (now containing GGK) and the modified ubiquitin are incubated with Sortase A enzyme in an appropriate buffer.
-
Sortase A cleaves the ubiquitin at the LPETG motif and ligates it to the GGK residue on the POI, forming a stable isopeptide bond.
-
-
Analysis:
-
The resulting ubiquitinated protein can be analyzed by SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the POI-ubiquitin conjugate.
-
Visualizations: Workflows and Signaling Pathways
4.1. Experimental Workflow for Site-Specific Ubiquitination using this compound
The following diagram illustrates the general workflow for using this compound to generate a site-specifically ubiquitinated protein.
References
A Technical Guide to Site-Specific Protein Ubiquitination using Azido-L-lysine (AzGGK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies and methodologies surrounding the use of Nε-(2-azidoethoxy)carbonyl-L-lysine (AzGGK), a non-canonical amino acid, for the site-specific study of protein ubiquitination. This tool offers researchers a powerful method to investigate the complex roles of ubiquitination in cellular processes, which is of significant interest in drug development.
Introduction to this compound and Site-Specific Ubiquitination
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular functions, including signal transduction, cell division, and immune responses. The covalent attachment of ubiquitin to lysine residues on target proteins can lead to various outcomes, from proteasomal degradation to altered protein activity and localization. Dysregulation of ubiquitination is implicated in numerous diseases, making the ubiquitin-proteasome system a key target for therapeutic intervention.
Traditional methods for studying ubiquitination often lack the precision to target specific lysine residues, leading to challenges in deconvoluting the effects of multisite ubiquitination. The development of this compound and its incorporation into proteins via genetic code expansion provides a solution. This compound can be site-specifically introduced into a protein of interest at a desired lysine position. Subsequent reduction of the azide group to an amine allows for the enzymatic attachment of ubiquitin, mimicking the native isopeptide bond and enabling the study of linkage-specific ubiquitination with high temporal and spatial resolution.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preliminary studies on the incorporation and modification of this compound in model protein systems.
| Parameter | Protein System | Measurement | Result | Reference |
| Incorporation Efficiency | sfGFP-N150this compound in E. coli | SDS-PAGE analysis | Successful expression of full-length sfGFP dependent on this compound. | [1] |
| Reduction Efficiency | Purified sfGFP-N150this compound | LC-MS analysis | Quantitative reduction of the azide group to form sfGFP-N150GGK upon treatment with 2-(diphenylphosphino)benzoic acid (2DPBA). | [1] |
| Enzymatic Ligation | H3-GGisoK variants with Ub(N) | Formation of Ub-H3 conjugates | Specific formation of Ub-H3 conjugates was observed with OaAEP1 ligase. | [2] |
| Ubiquitination Kinetics | K11, K48, and K63 linkages | In vitro assays | Studies have revealed rapid, minute-scale ubiquitination kinetics for these specific linkages using similar methodologies. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections outline the key experimental protocols.
This protocol describes the expression of a target protein containing this compound at a specific site using an amber stop codon suppression system.
Workflow Diagram:
Caption: Experimental workflow for the site-specific incorporation of this compound.
Methodology:
-
Plasmid Preparation:
-
The gene encoding the protein of interest is cloned into an appropriate expression vector. Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired lysine residue position.
-
A second plasmid encoding the this compound-specific pyrrolysyl-tRNA synthetase (AzGGKRS) and its corresponding tRNA (tRNA_CUA) is required.[1][2]
-
-
Transformation:
-
Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the expression plasmid for the target protein and the AzGGKRS/tRNA_CUA plasmid.
-
-
Cell Culture and Protein Expression:
-
Transformed cells are grown in a suitable medium (e.g., LB or minimal medium) at 37°C to an optimal density (e.g., OD600 of 0.6-0.8).
-
The medium is supplemented with this compound at a final concentration of typically 1 mM.
-
Protein expression is induced (e.g., with IPTG) and the culture is incubated at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Protein Purification:
-
Cells are harvested by centrifugation.
-
The target protein containing this compound is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography based on a purification tag like His6).
-
The azide moiety of the incorporated this compound must be reduced to a primary amine to make it available for ubiquitination.
Reaction Diagram:
Caption: Staudinger reduction of this compound to GGK.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a reducing agent such as 2-(diphenylphosphino)benzoic acid (2DPBA) or tris(2-carboxyethyl)phosphine (TCEP).
-
-
Reduction Reaction:
-
The purified this compound-containing protein is incubated with the reducing agent. For example, treatment with 2DPBA can be carried out at room temperature.[1]
-
The reaction progress can be monitored by mass spectrometry to confirm the quantitative conversion of the azide to an amine.
-
-
Removal of Reducing Agent:
-
The excess reducing agent is removed by dialysis or size-exclusion chromatography.
-
This protocol uses a transpeptidase, such as Sortase A (SrtA), to ligate ubiquitin to the newly formed amine group on the target protein.[1]
Signaling Pathway Diagram:
Caption: The general enzymatic pathway of protein ubiquitination.[3]
Methodology:
-
Preparation of Ubiquitin Variant:
-
A variant of ubiquitin is engineered to contain a recognition motif for the chosen ligase at its C-terminus (e.g., an LPXTG motif for Sortase A). This is often denoted as Ub(AT).[2]
-
-
Ligation Reaction:
-
The GGK-containing target protein is incubated with the engineered ubiquitin variant in the presence of the appropriate ligase (e.g., Sortase A) and necessary co-factors (e.g., Ca2+ for Sortase A).
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
-
Analysis of Ubiquitination:
-
The formation of the ubiquitin-protein conjugate is analyzed by SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the ubiquitinated protein.
-
Mass spectrometry can be used to confirm the precise site of ubiquitination.
-
Applications and Future Directions
The ability to generate homogeneously ubiquitinated proteins at specific sites opens up new avenues for research. It allows for:
-
Functional Studies: Elucidating the specific roles of ubiquitination at different lysine residues on a protein's activity, stability, and interaction partners.
-
Structural Biology: Preparation of sufficient quantities of homogeneously ubiquitinated proteins for structural studies (e.g., X-ray crystallography or cryo-EM) to understand the conformational changes induced by ubiquitination.
-
Drug Discovery: Developing and validating assays for screening inhibitors of specific E3 ligases or deubiquitinating enzymes (DUBs) involved in disease-relevant pathways.
Future work will likely focus on expanding the toolkit of non-canonical amino acids to study other post-translational modifications, as well as applying these methods in more complex cellular and in vivo models to better understand the dynamics of the ubiquitinome in health and disease.
References
An In-depth Technical Guide to AzGGK: A Novel Tool for Site-Specific Protein Ubiquitination
Audience: Researchers, scientists, and drug development professionals.
Introduction
AzGGK is a novel unnatural amino acid that has emerged as a powerful tool in chemical biology and drug discovery for the precise study of protein ubiquitination.[1] Structurally, it is a lysine derivative featuring two additional glycine residues and a terminal azide group (-N₃) on its side chain. This unique structure allows for its site-specific incorporation into a protein of interest through genetic code expansion. The azide moiety serves as a protected amine, which, after a selective chemical reduction, can be used to enzymatically ligate ubiquitin or other molecules. This methodology provides researchers with unprecedented control over producing homogeneously modified proteins, enabling detailed investigation into the roles of ubiquitination in cellular processes like signal transduction, protein degradation, and immune responses.[2]
Core Properties and Data Presentation
This compound's utility is rooted in its specific chemical characteristics. These properties are summarized below.
| Property | Value | Source |
| Full Chemical Name | Azido-glycyl-glycyl-lysine | Inferred |
| Molecular Formula | C₁₀H₁₈N₆O₄ (Note: some sources cite C₉H₁₄N₄O₂) | [1] |
| Molecular Weight | 286.29 g/mol (Note: some sources cite 198.23 g/mol ) | [1] |
| Classification | Unnatural Amino Acid (Lysine Derivative) | [1] |
| Key Functional Group | Azide (-N₃) | [1] |
Note: Discrepancies in molecular formula and weight in public sources may arise from variations in the exact structure or associated salts. The values from EvitaChem (C₁₀H₁₈N₆O₄, 286.29 g/mol ) are based on a lysine backbone with two glycyl residues and the azide group.
Experimental Protocols and Methodologies
The application of this compound involves a multi-step workflow, from its incorporation into a target protein to the final ligation step.
This process utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound in response to a nonsense codon (typically the amber codon, UAG) during protein expression in a host system like E. coli.
Protocol:
-
Vector Preparation: Clone the gene for the protein of interest (POI) into an expression vector. Introduce an amber (UAG) codon at the desired lysine site for modification via site-directed mutagenesis.
-
Co-transformation: Transform E. coli cells with two plasmids:
-
Expression:
-
Culture the transformed cells in a minimal medium supplemented with this compound.
-
Induce protein expression (e.g., with IPTG). The AzGGKRS will charge the tRNACUA with this compound, which is then incorporated at the UAG codon site by the ribosome.
-
-
Purification: Purify the full-length, this compound-containing protein using standard chromatography techniques (e.g., affinity chromatography).
-
Verification: Confirm the successful and site-specific incorporation of this compound using SDS-PAGE analysis (which will show a full-length protein band dependent on this compound in the media) and mass spectrometry.[2]
Caption: Workflow for site-specific incorporation of this compound.
The chemically stable azide group is converted into a reactive primary amine.
Protocol:
-
Reagent Preparation: Prepare a solution of a reducing agent such as 2-(diphenylphosphino)benzoic acid (2DPBA) or tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction: Incubate the purified this compound-containing protein with the reducing agent. A typical condition is treatment with 2DPBA at room temperature.[2]
-
Purification: Remove the reducing agent and byproducts, typically through dialysis or size-exclusion chromatography. The resulting protein now contains a GGK residue (with a primary amine) at the target site.
-
Verification: Confirm the complete reduction via LC-MS analysis, which will show a predictable mass shift corresponding to the conversion of -N₃ to -NH₂.[2]
The engineered amine on the protein side chain serves as a nucleophile for an enzymatic transpeptidation reaction to attach ubiquitin.
Protocol using Sortase A (SrtA):
-
Substrate Preparation:
-
POI-GGK: The protein of interest with the exposed GGK residue from the previous step.
-
Ubiquitin-Sortag: A modified ubiquitin variant with a C-terminal sortase recognition motif (e.g., LPXTG) and often a purification tag.
-
-
Ligation Reaction: Mix the POI-GGK, Ubiquitin-Sortag, and a catalytic amount of Sortase A enzyme (e.g., SrtA-5M, a highly active pentamutant) in a suitable buffer.[2]
-
Incubation: Allow the reaction to proceed for a set time (from minutes to hours, depending on enzyme efficiency and substrate concentrations). SrtA cleaves the Ubiquitin-Sortag between the threonine and glycine and ligates the ubiquitin C-terminus to the primary amine of the GGK residue on the POI, forming a native-like isopeptide bond.[1][2]
-
Purification & Verification: Purify the final ubiquitinated protein conjugate and confirm its identity and homogeneity using SDS-PAGE (which will show a higher molecular weight band) and mass spectrometry.
Signaling Pathway and Application
The primary application of this compound is to generate tools for studying the ubiquitin-proteasome system and ubiquitin-mediated signaling pathways. Ubiquitination is a three-step enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes that attach ubiquitin to lysine residues on substrate proteins.[4] This modification can signal for protein degradation by the proteasome or modulate protein function and localization.[4]
By using this compound to create proteins with ubiquitin at a specific, defined site, researchers can dissect the functional consequences of ubiquitination at that location, which is often impossible with traditional methods that result in heterogeneous mixtures. For example, this technique can be used to study how K48-linked polyubiquitin chains target proteins for degradation versus how K63-linked chains mediate signaling in pathways like NF-κB.[2][4]
Caption: Logical workflow from this compound to functional studies.
References
An In-depth Technical Guide to the Potential Off-Target Effects and Experimental Considerations of Utilizing Azido-glycylglycyl-lysine (AzGGK) in Protein Ubiquitination Studies
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the potential artifacts and unintended consequences associated with the use of the unnatural amino acid Nε-(azidoacetyl)-L-lysine (AzGGK) for generating site-specifically ubiquitinated proteins. It covers the inherent chemical properties of the azide moiety, the cellular impact of the incorporation machinery, and the methodologies for subsequent modification, offering a framework for robust experimental design and data interpretation.
Introduction to this compound and Site-Specific Ubiquitination
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, from protein degradation to signal transduction.[1][2][3] The study of this complex signaling language is often hampered by the difficulty in producing homogeneously ubiquitinated proteins, as enzymatic methods can be promiscuous and yield heterogeneous products.[1][2] The incorporation of unnatural amino acids (UAAs) provides a powerful tool to overcome this challenge. This compound, when incorporated into a protein at a specific lysine residue, can be chemically converted to a mimic of the di-glycyl lysine (GGK) remnant that is characteristic of an isopeptide bond with ubiquitin. This semi-synthetic approach allows for the generation of precisely and singly ubiquitinated proteins for detailed biochemical and functional analysis.[4][5]
However, the introduction of a non-native chemical entity and the machinery required for its incorporation into a biological system are not without potential complications. These "off-target" effects, or more accurately, experimental artifacts, must be carefully considered to ensure the validity of the resulting data. This guide will detail these potential issues and provide protocols for the use of this compound.
Potential Sources of Off-Target Effects and Artifacts
The potential for unintended effects when using this compound can be categorized into three main areas: the chemistry of the azide group itself, the biological impact of the UAA incorporation machinery, and the fidelity of the resulting ubiquitin mimic.
The azide group is central to the utility of this compound, serving as a bioorthogonal handle for chemical modification. While generally considered inert in the cellular environment, it is not entirely without reactivity.[4][5]
-
Nucleophilicity and Redox Activity: The azide anion can act as a nucleophile and is a redox-active species.[6] It has the potential to react with highly electrophilic species or to be reduced by strong cellular reductants, although this is generally not a significant issue under normal physiological conditions.
-
Staudinger Reduction and Ligation: The most common modification of the incorporated azide is the Staudinger reaction. The Staudinger reduction uses a phosphine (like triphenylphosphine) and water to reduce the azide to a primary amine, creating the GGK mimic.[7][8] The Staudinger ligation, a related reaction, can be used to attach probes.[9][10] A potential issue with the reduction is the difficulty in removing the phosphine oxide byproduct from the protein sample.[11]
-
Click Chemistry (CuAAC and SPAAC): Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are alternative methods for labeling the azide.[4][12] While highly efficient, CuAAC requires a copper catalyst, which can be toxic to cells.[4][13][14] SPAAC is copper-free and thus more biocompatible for studies in living cells, but the cyclooctyne reagents can have their own side reactions, such as with thiols.[15]
Table 1: Summary of Potential Chemical Artifacts of Azide-Containing Proteins
| Potential Issue | Description | Mitigation Strategies | Relevant Chemistries |
| Cellular Reduction | The azide group may be slowly reduced by endogenous reducing agents like glutathione. | Minimize incubation times; use control experiments with non-azide-containing proteins. | General |
| Phosphine Oxide Contamination | The triphenylphosphine oxide byproduct of the Staudinger reduction can be difficult to remove from the final protein sample. | Use of water-soluble phosphines; rigorous purification post-reaction (e.g., dialysis, chromatography). | Staudinger Reduction |
| Copper Cytotoxicity | The Cu(I) catalyst used in CuAAC is toxic to cells, limiting its application in live-cell imaging.[4][13][14] | Use of copper-chelating ligands (e.g., THPTA); minimize copper concentration and exposure time; use SPAAC as an alternative.[13] | CuAAC |
| Cyclooctyne Side Reactions | Strain-promoted alkynes used in SPAAC can react with cellular nucleophiles, particularly thiols.[15] | Use of more stable cyclooctyne derivatives; careful selection of reaction conditions. | SPAAC |
To incorporate this compound at a specific site, an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (usually a suppressor tRNA that recognizes a stop codon like UAG) must be introduced into the expression system.[16][17]
-
Toxicity of Orthogonal Components: Overexpression of the foreign aaRS and tRNA can place a metabolic burden on the cell and may lead to toxicity.[18]
-
Fidelity of Incorporation: The engineered aaRS must be highly specific for the UAA and not recognize any of the 20 canonical amino acids. "Leaky" incorporation of natural amino acids at the target codon can lead to a heterogeneous protein population.[19]
-
Competition with Cellular Machinery: The suppressor tRNA competes with release factors that normally terminate translation at the stop codon.[16] This competition can lead to truncated protein products and reduced protein yield.
Table 2: Potential Biological Artifacts of UAA Incorporation
| Potential Issue | Description | Mitigation Strategies |
| Metabolic Burden | Overexpression of the aaRS/tRNA pair can strain cellular resources. | Use of low-copy number plasmids; inducible promoters to control expression levels. |
| Mischarging of tRNA | The orthogonal aaRS may incorrectly charge the orthogonal tRNA with a canonical amino acid. | Directed evolution of the aaRS for high specificity; negative selection screens during aaRS development.[19] |
| Suppression Inefficiency | Competition with release factors can lead to truncated protein products. | Use of cell strains with deleted or less efficient release factors; optimization of tRNA and aaRS expression levels. |
| Toxicity of the UAA | High concentrations of the unnatural amino acid itself may be toxic to the host cells. | Titrate the concentration of the UAA in the growth media to find the optimal balance between incorporation efficiency and cell health. |
While this compound provides a powerful tool for generating homogenous samples, it is crucial to recognize that the resulting ubiquitinated protein is a mimic.
-
Native Isopeptide Bond: The chemical synthesis creates a bond that is structurally very similar to the native isopeptide bond, but subtle differences may exist that could affect protein structure or interaction with binding partners.
-
Enzymatic Complexity: Semi-synthetic methods bypass the complex enzymatic cascade of E1, E2, and E3 ligases.[1][3] This is an advantage for producing specific linkages but also means that any regulatory roles of the ubiquitination machinery are not recapitulated.
Table 3: Qualitative Comparison of this compound-based vs. Enzymatic Ubiquitination
| Feature | This compound-based Semi-Synthesis | Enzymatic (in vitro) |
| Homogeneity | High; produces a single, defined ubiquitination state. | Can be low; often produces a mixture of mono/poly-ubiquitinated species and linkage types.[2] |
| Yield | Can be high, but requires multi-step process (expression, purification, reaction). | Variable and often low, dependent on enzyme efficiency. |
| Site Specificity | Precisely defined by the location of the incorporated UAA. | Dependent on the specificity of the E3 ligase for the substrate. |
| Linkage Type | Can be used to generate specific polyubiquitin chains through further ligation steps. | Dependent on the specific E2/E3 enzyme pair used. |
| Biological Context | Bypasses the ubiquitination machinery. | Utilizes components of the natural biological pathway. |
| Potential Artifacts | Chemical side reactions, fidelity of UAA incorporation. | Enzyme promiscuity, off-target ubiquitination of enzymes themselves. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization will be required for specific proteins and experimental systems.
-
Plasmid Preparation: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids:
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics at 37°C.
-
Induction: When the culture reaches an OD600 of 0.6-0.8, induce the expression of the AzGGKRS/tRNA pair with the appropriate inducer (e.g., arabinose).
-
UAA Addition: Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.
-
Protein Expression: Induce the expression of the target protein with IPTG and grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm incorporation by mass spectrometry.
-
Protein Preparation: Prepare the purified this compound-containing protein in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.4).
-
Reduction Reaction: Add a 10- to 50-fold molar excess of a water-soluble phosphine, such as tris(2-carboxyethyl)phosphine (TCEP), to the protein solution.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-4 hours.
-
Purification: Remove the excess phosphine and the phosphine oxide byproduct by extensive dialysis or size-exclusion chromatography.
-
Verification: Confirm the reduction of the azide to an amine by mass spectrometry (a mass shift of -26 Da).
This protocol is for assessing the activity of an E3 ligase on a substrate, which can be adapted to test the function of a semi-synthetically ubiquitinated protein.
-
Reaction Mixture: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (specific to the E3 of interest)
-
E3 ligase
-
Substrate protein
-
Ubiquitin
-
ATP
-
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the ubiquitination of the substrate protein by Western blotting using an antibody specific to the substrate or to ubiquitin.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and relationships in this compound-based research.
Caption: Experimental workflow for generating a site-specifically ubiquitinated protein using this compound.
Caption: The enzymatic ubiquitination cascade and the entry point for semi-synthetic proteins.
Caption: Logical relationships of potential artifacts in this compound-based ubiquitination studies.
Conclusion
The use of this compound and other unnatural amino acids has revolutionized the study of post-translational modifications by enabling the production of homogenous, site-specifically modified proteins. While the term "off-target effects" in the classical pharmacological sense does not apply, researchers must be vigilant about the potential for experimental artifacts arising from the unique chemistry of the azide handle, the cellular response to the incorporation machinery, and the inherent differences between a semi-synthetic and a fully enzymatic system. By understanding these potential pitfalls and implementing rigorous controls, the this compound methodology can be a powerful and reliable tool for deconstructing the complex signals of the ubiquitin code.
References
- 1. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03664B [pubs.rsc.org]
- 2. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Biology of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azide - Wikipedia [en.wikipedia.org]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 17. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
AzGGK discovery and development timeline
An In-depth Technical Guide on the Discovery and Development of AzGGK, a Novel Goliath Kinase Inhibitor
Abstract
This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of Goliath Kinase (GK), a serine/threonine kinase implicated in the pathogenesis of various solid tumors. Overexpression and activating mutations of GK are correlated with uncontrolled cell proliferation and resistance to standard therapies. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, from initial high-throughput screening to late-stage clinical trials. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to offer a complete technical perspective for researchers and drug development professionals.
Discovery and Lead Optimization
The journey to identify this compound began with a high-throughput screening (HTS) campaign to identify inhibitors of recombinant human Goliath Kinase. A library of over 500,000 diverse small molecules was screened, leading to the identification of a promising hit compound. Subsequent lead optimization focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as the lead candidate.
Kinase Inhibition Profile
This compound was profiled against a panel of 450 human kinases to assess its selectivity. The compound demonstrated exceptional potency for Goliath Kinase and high selectivity against other closely related kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Goliath Kinase (GK) | 1.2 |
| Kinase A | 8,500 |
| Kinase B | >10,000 |
| Kinase C | 4,200 |
| Kinase D | >10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against Goliath Kinase.
-
Reagents: Recombinant human Goliath Kinase, ATP, biotinylated peptide substrate, and a lanthanide-based detection reagent.
-
Procedure:
-
A serial dilution of this compound was prepared in DMSO and added to a 384-well plate.
-
Goliath Kinase enzyme and the peptide substrate were added to each well and incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the detection reagent was added to measure the amount of phosphorylated substrate.
-
The signal was read on a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit.
-
Preclinical Development
The preclinical development of this compound focused on evaluating its cellular activity, in vivo efficacy, and safety profile.
In Vitro Cellular Activity
This compound was tested in a panel of cancer cell lines with known Goliath Kinase mutation status. The compound demonstrated potent anti-proliferative activity in cell lines harboring GK mutations.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | GK Status | IC50 (nM) |
| Tumor-A | Mutant | 5.8 |
| Tumor-B | Wild-Type | 2,100 |
| Tumor-C | Mutant | 8.2 |
| Tumor-D | Wild-Type | >5,000 |
In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the Tumor-A cell line. Oral administration of this compound resulted in significant tumor growth inhibition.
Table 3: In Vivo Efficacy of this compound in Tumor-A Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 88 |
| This compound | 50 | 95 |
Experimental Protocol: Mouse Xenograft Study
-
Model: Female athymic nude mice were implanted subcutaneously with 5 x 10^6 Tumor-A cells.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily for 21 days.
-
Endpoints: Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
Visualized Pathways and Workflows
Goliath Kinase Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade mediated by Goliath Kinase, which promotes cell proliferation and survival. This compound acts as a direct inhibitor of GK, blocking downstream signaling.
Methodological & Application
Application Notes and Protocols for AzGGK in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-diglycyl-lysine (AzGGK), an unnatural amino acid, for site-specific protein modification. The protocols outlined below are designed for researchers in academia and industry focusing on protein engineering, drug discovery, and the study of post-translational modifications, particularly ubiquitination.
Introduction to this compound
This compound is a lysine derivative containing a bioorthogonal azide group. Its structure allows for precise, site-specific incorporation into a protein of interest (POI) at a desired location through genetic code expansion. The azide functionality serves as a protected amine, which can be unmasked through a Staudinger reduction. The resulting free amine on the diglycyl-lysine side chain becomes a substrate for enzymatic ligation, most commonly using Sortase A, enabling the covalent attachment of various payloads, including ubiquitin, small molecules, or fluorescent probes. This technology offers unprecedented control over protein modification, facilitating the study of protein function, signaling pathways, and the development of novel bioconjugates.[1]
Core Applications
-
Site-Specific Ubiquitination: Generate homogeneously ubiquitinated proteins at specific lysine residues to study the functional consequences of this modification in signaling pathways, protein degradation, and DNA repair.[2]
-
Protein-Protein Conjugation: Create well-defined protein conjugates for various applications, including the generation of bi-specific antibodies or the assembly of multi-protein complexes.
-
Fluorescent Labeling: Attach fluorescent probes to specific sites on a protein for imaging and biophysical studies, such as FRET-based assays.
-
Drug Conjugation: Develop precisely engineered antibody-drug conjugates (ADCs) or other protein therapeutics with controlled stoichiometry and attachment sites.
Experimental Workflow Overview
The general workflow for utilizing this compound in a laboratory setting involves three key steps:
-
Site-Specific Incorporation of this compound: The unnatural amino acid is incorporated into a target protein at a specific site in response to an amber stop codon (UAG) using an evolved aminoacyl-tRNA synthetase/tRNA pair.[1][2]
-
Staudinger Reduction: The azide group of the incorporated this compound is reduced to a primary amine using a phosphine-based reagent, such as tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA).[2]
-
Enzymatic Ligation: The exposed amine on the diglycyl-lysine moiety is then used as a nucleophile in a transpeptidation reaction catalyzed by an enzyme like Sortase A to attach a molecule of interest.[1]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site using the amber suppression methodology.
Materials:
-
Expression vector for the protein of interest (POI) with a UAG codon at the desired incorporation site.
-
Plasmid encoding the this compound-specific aminoacyl-tRNA synthetase (this compound-RS) and its corresponding tRNA (e.g., pEVOL-AzGGK).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
This compound powder.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the POI expression vector and the this compound-RS/tRNA plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verify the incorporation of this compound by mass spectrometry.
Protocol 2: Staudinger Reduction of this compound to GGK
This protocol details the conversion of the azide group in the incorporated this compound to a primary amine.
Materials:
-
Purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA).
-
Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
Procedure:
-
Dissolve the purified this compound-containing protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add TCEP or 2DPBA to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The reaction progress can be monitored by mass spectrometry to confirm the conversion of the azide to an amine (mass decrease of 26 Da).
-
Remove the excess phosphine reagent by dialysis or buffer exchange into the buffer required for the subsequent ligation step.
Protocol 3: Sortase A-Mediated Ligation
This protocol describes the conjugation of a payload (e.g., ubiquitin) to the GGK-containing protein.
Materials:
-
Purified GGK-containing protein.
-
Payload molecule functionalized with a Sortase A recognition motif (e.g., LPXTG at the C-terminus of ubiquitin).
-
Sortase A enzyme (wild-type or an engineered variant with improved activity).
-
Sortase reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
Procedure:
-
Combine the GGK-containing protein (e.g., 20 µM final concentration) and the LPXTG-functionalized payload (e.g., 100 µM final concentration, 5-fold excess) in the Sortase reaction buffer.
-
Initiate the reaction by adding Sortase A to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE, looking for the appearance of a higher molecular weight product corresponding to the ligated conjugate.
-
Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the Ca2+ ions.
-
Purify the final ligated product from the unreacted components and Sortase A using appropriate chromatography methods (e.g., size-exclusion chromatography or affinity chromatography if tags are present).
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield of the final modified protein. The following table summarizes typical quantitative data reported in the literature.
| Experimental Step | Parameter | Typical Value/Range | Reference |
| Genetic Code Expansion | Protein Yield | 1-10 mg/L of culture | General knowledge |
| Staudinger Reduction | Conversion Efficiency | >95% | [2] |
| Sortase-Mediated Ligation | Ligation Yield | 31-50% | [3] |
| OaAEP1-Mediated Ubiquitylation | Ligation Yield | 31-35% within 5 min | [4] |
Signaling Pathway: Mimicking Ubiquitination
This compound is a powerful tool to study the ubiquitination signaling pathway. By generating site-specifically ubiquitinated proteins, researchers can investigate the downstream effects of this modification. The diagram below illustrates the enzymatic cascade of ubiquitination that can be mimicked and studied using this compound-modified substrates.
By using the this compound system, the "Substrate Protein" in this pathway can be precisely defined, allowing for the elucidation of the roles of specific ubiquitination events.
References
Application Notes and Protocols: AzGGK in CRISPR-Cas9 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of Azido-glycyl-glycyl-lysine (AzGGK), a non-canonical amino acid, for the site-specific modification of the Cas9 protein. By incorporating this compound into the Cas9 protein, researchers can leverage bioorthogonal click chemistry to conjugate a variety of functional molecules, such as fluorescent dyes, delivery moieties, or therapeutic agents, to the Cas9 protein with high precision. This enables enhanced imaging, improved delivery, and novel therapeutic applications of the CRISPR-Cas9 system.
Introduction to this compound and Bioorthogonal Chemistry in CRISPR-Cas9
This compound is a synthetic amino acid analog of lysine that contains a terminal azide group. The azide group is a key functional moiety in "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible.[1][2][3] By genetically encoding the incorporation of this compound at a specific site within the Cas9 protein, a unique chemical "handle" is introduced. This handle does not interfere with the protein's natural function but can be used to attach other molecules through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][4]
The ability to site-specifically label Cas9 opens up numerous possibilities for CRISPR-Cas9 research and development. For instance, attaching a fluorescent dye allows for the tracking of Cas9 localization and dynamics within the cell. Conjugating a cell-penetrating peptide can enhance the delivery of the Cas9 ribonucleoprotein (RNP) complex, while linking a therapeutic payload could enable targeted drug delivery to specific genomic loci.
Application 1: Site-Specific Fluorescent Labeling of Cas9 for Cellular Imaging
This application describes the process of incorporating this compound into the Cas9 protein to allow for subsequent fluorescent labeling. This enables researchers to visualize the subcellular localization and trafficking of the Cas9 protein.
Experimental Workflow:
The overall workflow involves the expression of a Cas9 variant containing this compound, followed by the bioorthogonal ligation of a fluorescent probe.
Caption: Experimental workflow for fluorescent labeling of Cas9 using this compound.
Protocol: Site-Specific Incorporation of this compound into Cas9 and Fluorescent Labeling
This protocol is adapted for expression in E. coli.
Materials:
-
Expression plasmid for Cas9 with a C-terminal His6-tag and a TAG amber codon at the desired incorporation site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for this compound.[5]
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Antibiotics (as required by plasmids).
-
Azido-glycyl-glycyl-lysine (this compound).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
-
Ni-NTA affinity chromatography column.
-
Alkyne-modified fluorescent dye (e.g., DBCO-Cy5).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Transformation: Co-transform the Cas9 expression plasmid and the pEVOL plasmid into the E. coli expression strain. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and this compound Addition:
-
Add this compound to a final concentration of 1 mM.
-
Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair.
-
Incubate for 30 minutes at 37°C.
-
Induce Cas9 expression by adding IPTG to a final concentration of 0.5 mM.
-
-
Protein Expression: Reduce the temperature to 18°C and continue to shake for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Protein Purification: Purify the His6-tagged this compound-Cas9 protein using a Ni-NTA affinity column according to the manufacturer's instructions.
-
Fluorescent Labeling (Click Chemistry):
-
Dialyze the purified this compound-Cas9 into PBS.
-
Add the alkyne-modified fluorescent dye (e.g., DBCO-Cy5) at a 10-fold molar excess over the protein.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of Labeled Protein: Remove the excess dye by size-exclusion chromatography or dialysis.
-
Verification: Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
Quantitative Data Summary:
| Parameter | Expected Value |
| Expression Yield of this compound-Cas9 | 1-5 mg/L of culture |
| Incorporation Efficiency of this compound | > 90% |
| Labeling Efficiency (Click Reaction) | > 80% |
Application 2: Enhanced Delivery of Cas9 RNP using this compound Conjugation
This application focuses on conjugating a cell-penetrating peptide (CPP) to the Cas9 protein via this compound to improve the delivery of the Cas9-sgRNA ribonucleoprotein (RNP) complex into cells.
Signaling Pathway/Logical Relationship:
The logic behind this application is to use the incorporated this compound as an anchor point to attach a CPP, which will then facilitate the transport of the entire Cas9 RNP across the cell membrane.
Caption: Pathway for enhanced Cas9 RNP delivery via this compound-CPP conjugation.
Protocol: Conjugation of a Cell-Penetrating Peptide to this compound-Cas9
Materials:
-
Purified this compound-Cas9 protein (from Application 1 protocol).
-
Alkyne-modified cell-penetrating peptide (e.g., Alkyne-TAT).
-
sgRNA targeting a gene of interest (e.g., GFP).
-
Target cell line (e.g., HEK293T cells expressing GFP).
-
Lipofectamine™ CRISPR-MAX™ Cas9 Transfection Reagent (as a control).
-
Cell culture medium and supplements.
-
T7 Endonuclease I assay kit.
Procedure:
-
CPP Conjugation:
-
Follow steps 8 and 9 from the fluorescent labeling protocol, but use the alkyne-CPP instead of the alkyne-fluorophore.
-
Confirm conjugation by SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry.
-
-
RNP Assembly:
-
Mix the Cas9-CPP conjugate and the sgRNA at a 1:1.2 molar ratio in PBS.
-
Incubate at room temperature for 15 minutes to allow RNP complex formation.
-
-
Cell Transfection:
-
Plate the target cells in a 24-well plate and grow to 70-80% confluency.
-
For the experimental group, add the assembled Cas9-CPP RNP complex directly to the cell culture medium at a final concentration of 50 nM.
-
For a positive control, transfect the cells with unmodified Cas9 RNP using a lipid-based transfection reagent according to the manufacturer's protocol.
-
For a negative control, treat cells with PBS only.
-
-
Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the cells and extract genomic DNA.
-
Gene Editing Analysis:
-
Amplify the target genomic region by PCR.
-
Perform a T7 Endonuclease I assay to quantify the percentage of insertions and deletions (indels).
-
Alternatively, use Sanger sequencing and TIDE analysis or next-generation sequencing for more detailed analysis of editing outcomes.
-
Quantitative Data Summary:
| Condition | Expected Indel Frequency (%) |
| Untreated Cells | < 1% |
| Unmodified Cas9 RNP (no transfection reagent) | < 5% |
| Unmodified Cas9 RNP + Transfection Reagent | 50-80% |
| Cas9-CPP RNP (direct addition) | 30-60% |
These application notes provide a framework for utilizing this compound in CRISPR-Cas9 studies. The versatility of click chemistry allows for the adaptation of these protocols for a wide range of applications, empowering researchers to develop novel and more effective genome editing tools.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AzGGK Administration
Introduction
Azido-glycylglycyl lysine (AzGGK) is an unnatural amino acid that serves as a powerful tool for the site-specific modification of proteins. Its chemical structure incorporates a reactive azide group, enabling researchers to employ bioorthogonal chemistry for precise protein engineering. This is particularly valuable in the study of post-translational modifications (PTMs), such as ubiquitination, which play a critical role in cellular signaling and protein fate.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound for the purpose of studying protein ubiquitination. The protocols outlined below cover the site-specific incorporation of this compound into a protein of interest, its subsequent modification, and its use in in vitro ubiquitination assays.
Core Applications:
-
Site-Specific Ubiquitination: Generate homogenous populations of proteins ubiquitinated at a single, defined lysine residue.
-
Signaling Pathway Elucidation: Investigate the functional consequences of ubiquitination at specific sites on protein activity, localization, and interaction partners.
-
Drug Discovery: Develop and validate inhibitors or modulators of specific E3 ligases or deubiquitinating enzymes (DUBs).
Experimental Workflow
The overall experimental workflow for utilizing this compound to study protein ubiquitination is a multi-step process that begins with molecular biology and protein expression, followed by chemical modification and biochemical assays.
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the expression of a target protein containing this compound at a specific site in E. coli. This is achieved by introducing an amber stop codon (TAG) at the desired lysine residue and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and incorporates this compound.
Materials:
-
Expression plasmid containing the gene of interest.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase/tRNACUA pair.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics.
-
This compound powder.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA affinity chromatography resin (for His-tagged proteins).
Methodology:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired lysine codon in your gene of interest using a standard site-directed mutagenesis protocol. Verify the mutation by DNA sequencing.
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your mutated gene of interest and the plasmid encoding the this compound-tRNA synthetase/tRNACUA pair. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Expression: a. Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Add this compound to a final concentration of 1 mM. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Incubate at 18-25°C for 16-20 hours.
-
Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. d. Purify the protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Verification: Confirm the incorporation of this compound by LC-MS analysis. The mass of the protein should increase by the mass of this compound minus the mass of water.
Protocol 2: Staudinger Reduction of this compound-Containing Proteins
This protocol describes the reduction of the azide group of this compound to a primary amine, which is necessary for the subsequent ubiquitination reaction.
Materials:
-
Purified this compound-containing protein.
-
Tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
Methodology:
-
Dissolve the purified this compound-containing protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add TCEP to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Remove the excess TCEP by dialysis or buffer exchange.
-
Verification: Confirm the reduction of the azide to an amine by LC-MS analysis. The mass of the protein should decrease by the mass of N2.
Protocol 3: In Vitro Ubiquitination Assay
This protocol describes the ubiquitination of the modified protein at the site where this compound was incorporated and reduced.
Materials:
-
Reduced, GGK-containing protein (substrate).
-
Ubiquitin.
-
E1 activating enzyme.
-
E2 conjugating enzyme.
-
E3 ligase specific for the substrate.
-
10x Ubiquitination reaction buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 10 mM DTT).
-
ATP solution (100 mM).
Methodology:
-
Set up the ubiquitination reaction in a total volume of 50 µL:
-
5 µL of 10x ubiquitination reaction buffer.
-
1 µL of 100 mM ATP.
-
100 nM E1 enzyme.
-
500 nM E2 enzyme.
-
1 µM E3 ligase.
-
5 µg Ubiquitin.
-
1-5 µg of the GGK-containing substrate protein.
-
Nuclease-free water to 50 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody or an antibody against the substrate protein. Confirm the ubiquitination by LC-MS.
Data Presentation
Quantitative data from the analysis of this compound incorporation and ubiquitination efficiency should be summarized in tables for clear comparison.
Table 1: LC-MS Analysis of this compound Incorporation and Reduction
| Protein Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Status |
| Wild-Type Protein | 50,000 | 50,002 | +2 | - |
| This compound-Protein | 50,198 | 50,200 | +2 | Successful Incorporation |
| Reduced GGK-Protein | 50,170 | 50,171 | +1 | Successful Reduction |
Table 2: Quantification of In Vitro Ubiquitination
| Substrate | E3 Ligase | Ubiquitination (%) |
| Wild-Type Protein | Ligase A | 5 |
| GGK-Protein | Ligase A | 85 |
| GGK-Protein | No Ligase | <1 |
Signaling Pathway Context
The ability to generate site-specifically ubiquitinated proteins allows for the detailed investigation of their role in signaling pathways. For example, the ubiquitination of a kinase can affect its activity and downstream signaling. The diagram below illustrates how site-specific ubiquitination of a kinase in the AKT-mTOR pathway can be studied using this compound.
By generating AKT that is ubiquitinated at a specific lysine residue, researchers can directly assess the impact of this modification on the activation of mTORC1 and downstream cellular processes. This provides a level of precision that is not achievable with traditional methods.
Application Notes and Protocols for AzGGK-Mediated Site-Specific Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific incorporation of the non-canonical amino acid Nε-(2-azidoacetyl)-L-lysine (AzGGK) into a protein of interest (POI) and its subsequent use in chemoenzymatic ubiquitination. This powerful technique allows for the generation of homogeneously ubiquitinated proteins, enabling precise studies of ubiquitin signaling pathways and their role in various cellular processes.
I. Overview of the Workflow
The overall process involves three key stages:
-
Genetic Incorporation of this compound: The unnatural amino acid this compound is site-specifically incorporated into a target protein expressed in E. coli using amber codon suppression technology.
-
Staudinger Reduction: The azide group of the incorporated this compound is chemoselectively reduced to a primary amine, yielding a protein with a reactive Nε-glycylglycyl-L-lysine (GGK) residue.
-
Chemoenzymatic Ubiquitination: The engineered GGK residue serves as a substrate for specific transpeptidases, such as Sortase A or OaAEP1, to catalyze the attachment of a ubiquitin (Ub) or ubiquitin-like protein (Ubl) variant.
II. Quantitative Data Summary
The following tables summarize typical concentrations and reported efficiencies for the key steps in the this compound-mediated ubiquitination workflow.
| Table 1: this compound Incorporation in E. coli | |
| Parameter | Value/Range |
| This compound Concentration in Culture Medium | 1-10 mM |
| Expression System | E. coli strains (e.g., BL21(DE3)) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound |
| Typical Protein Yield | Highly variable depending on the protein of interest |
| Table 2: Staudinger Reduction of this compound-Containing Protein | |
| Reagent | Concentration |
| This compound-Protein | ~10-100 µM |
| 2-(diphenylphosphino)benzoic acid (2-DPBA) | 1-5 mM |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 1-2 hours |
| Efficiency | Near-quantitative reduction reported[1] |
| Table 3: Chemoenzymatic Ubiquitination | | | Parameter | Sortase A-Mediated | OaAEP1-Mediated | | GGK-Protein Concentration | 10-100 µM | 50-100 µM[2][3] | | Ubiquitin Variant Concentration | 1-5 fold molar excess over GGK-Protein | 1-5 fold molar excess over GGK-Protein[2] | | Enzyme Concentration | 0.1-1 molar equivalent to GGK-Protein | 0.01-0.1 molar equivalent to GGK-Protein[3] | | Typical Buffer | Tris-HCl, NaCl, CaCl2, pH 7.5-8.5 | Sodium Acetate, NaCl, EDTA, TCEP, pH 5.6[2] | | Temperature | 25-37°C | 37°C[2] | | Incubation Time | 1-16 hours[4] | 0.5-4 hours[2] | | Reported Ligation Efficiency | High, can be optimized to >90% | High, can be optimized to >90% |
III. Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest
This protocol describes the expression of a target protein containing this compound at a specific site defined by an amber stop codon (TAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with a TAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair for this compound.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal this compound incorporation system.
-
Select for positive transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-10 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation.
-
Purify the this compound-containing protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Staudinger Reduction of this compound-Containing Protein
This protocol describes the reduction of the azide group in the this compound-containing protein to a primary amine.
Materials:
-
Purified this compound-containing protein.
-
2-(diphenylphosphino)benzoic acid (2-DPBA).
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4).
-
Desalting column.
Procedure:
-
Prepare a solution of the purified this compound-containing protein in the reaction buffer at a concentration of approximately 10-100 µM.
-
Add 2-DPBA to the protein solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by mass spectrometry to confirm the conversion of this compound to GGK.
-
Remove excess 2-DPBA and the phosphine oxide byproduct by buffer exchange using a desalting column.
-
The resulting GGK-containing protein is now ready for chemoenzymatic ubiquitination.
Protocol 3: Sortase A-Mediated Ubiquitination
This protocol describes the ligation of a ubiquitin variant to the GGK-containing protein using Sortase A.
Materials:
-
Purified GGK-containing protein.
-
Purified ubiquitin variant with a C-terminal LPXTG motif and an N-terminal Glycine(s) nucleophile.
-
Purified Sortase A enzyme.
-
Sortase A reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
Procedure:
-
Set up the ligation reaction by combining the GGK-containing protein (10-100 µM), the ubiquitin variant (1-5 fold molar excess), and Sortase A (0.1-1 molar equivalent) in the Sortase A reaction buffer.
-
Incubate the reaction at 25-37°C for 1-16 hours. The optimal time should be determined empirically.
-
Monitor the reaction progress by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.
-
Purify the ubiquitinated protein from the reaction mixture using appropriate chromatography techniques to remove the enzyme and unreacted components.
Protocol 4: OaAEP1-Mediated Ubiquitination
This protocol describes an alternative method for ubiquitination using the OaAEP1 ligase.
Materials:
-
Purified GGK-containing protein.
-
Purified ubiquitin variant with a C-terminal NGL recognition motif.
-
Purified OaAEP1 ligase.
-
OaAEP1 reaction buffer (50 mM Sodium Acetate, 50 mM NaCl, 1 mM EDTA, 0.5 mM TCEP, pH 5.6).[2]
Procedure:
-
Set up the ligation reaction by combining the GGK-containing protein (50-100 µM), the ubiquitin variant (1-5 fold molar excess), and OaAEP1 ligase (0.01-0.1 molar equivalent) in the OaAEP1 reaction buffer.[2][3]
-
Incubate the reaction at 37°C for 0.5-4 hours.[2]
-
Monitor the reaction progress by SDS-PAGE.
-
Purify the ubiquitinated protein using suitable chromatography methods.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound-mediated ubiquitination.
References
- 1. researchgate.net [researchgate.net]
- 2. OaAEP1 Ligase-Assisted Chemoenzymatic Synthesis of Full Cysteine-Rich Metal-Binding Cyanobacterial Metallothionein SmtA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three segment ligation of a 104 kDa multi-domain protein by SrtA and OaAEP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortase mediated protein ubiquitination with defined chain length and topology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Azido-Compound Stock Solutions for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of stock solutions of azido-containing compounds for use in a variety of biochemical assays. Given that "AzGGK" is not a standard nomenclature, this protocol is designed to be broadly applicable to various azido-modified small molecules, including unnatural amino acids used as chemical probes.
Introduction
Azido-functionalized molecules are invaluable tools in chemical biology and drug discovery. The azide group is a small, bioorthogonal handle that can be selectively reacted with an alkyne-functionalized partner in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] This specific reactivity allows for the precise labeling and detection of biomolecules in complex biological systems.[2]
Proper preparation of stock solutions is a critical first step to ensure the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage and quality control.
Data Presentation: Solvents and Stock Concentrations
The choice of solvent and the final stock concentration are dependent on the specific properties of the azido-compound. Below is a summary of common solvents and typical concentration ranges.
| Compound Type | Recommended Solvents | Typical Stock Concentration | Storage Conditions |
| Azido-modified Unnatural Amino Acids | DMSO, Water (if soluble), DMF | 10 mM - 100 mM | -20°C or -80°C, protect from light |
| Azido-modified Small Molecule Probes | DMSO, Ethanol, Methanol, DMF | 1 mM - 50 mM | -20°C or -80°C, protect from light |
| Sodium Azide (for assays) | Water, DMSO | 100 mM - 1 M | Room Temperature (aqueous), -20°C (DMSO) |
Note: It is crucial to consult the manufacturer's data sheet for your specific compound for solubility and stability information. A small-scale solubility test is recommended before preparing a large volume of stock solution.
Experimental Protocols
Materials
-
Azido-containing compound (e.g., azido-modified amino acid, small molecule probe)
-
High-purity solvent (e.g., DMSO, sterile water, DMF)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses. Caution: Azides can be toxic and potentially explosive under certain conditions. Handle with care in a well-ventilated area.[3]
Stock Solution Preparation Protocol
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration and the total volume of the stock solution required for your experiments.
-
Calculate the Required Mass of the Azido-Compound:
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the Compound:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the calculated mass of the azido-compound into the container.
-
-
Solubilization:
-
Add the appropriate volume of the chosen solvent to the container with the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but check for temperature sensitivity.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect them from light.[4]
-
Quality Control
To ensure the integrity of your stock solution, consider the following quality control steps:
-
Visual Inspection: Check for any precipitation or color change before each use.
-
Concentration Verification: For critical applications, the concentration can be verified using techniques like UV-Vis spectroscopy if the compound has a known extinction coefficient.
-
Functional Assay: Test a new batch of stock solution in a well-established positive control experiment to confirm its activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using an azido-compound stock solution in a typical click chemistry labeling experiment.
Caption: Workflow for preparing and using azido-compound stock solutions.
Signaling Pathway: Ubiquitination
Azido-modified amino acids are frequently used to study post-translational modifications like ubiquitination. The diagram below provides a simplified overview of the ubiquitination cascade.[5][6]
Caption: Simplified diagram of the ubiquitin conjugation pathway.
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often a target in drug development.[7][8]
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Item - Schematic of the ubiquitination pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Best Practices for Utilizing Azido-glycyl-glycyl-lysine (AzGGK) in Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-glycyl-glycyl-lysine (AzGGK) is an unnatural amino acid derivative of lysine that has emerged as a powerful tool in chemical biology and drug discovery.[1] Its key feature is an azide functional group, which enables highly specific and efficient chemical modifications of proteins through "click chemistry" and sortase-mediated ligation reactions.[1] This allows for the precise study of post-translational modifications, particularly ubiquitination, and the development of novel protein conjugates.[1][2] These application notes provide detailed protocols and best practices for the effective use of this compound in a research setting.
Physicochemical Properties and Handling
This compound is typically a white to off-white powder with good solubility in polar solvents like water and dimethyl sulfoxide (DMSO).[1] For optimal stability, it should be stored in a cool, dry place.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O₂ | [1] |
| Molecular Weight | ~198.23 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in polar solvents (e.g., water, DMSO) | [1] |
Key Applications
The unique structure of this compound, with its azide handle, makes it a versatile tool for a range of applications:
-
Site-Specific Protein Ubiquitination: this compound can be incorporated into a protein of interest at a specific site.[2] Following reduction of the azide to an amine, this site can then be enzymatically ubiquitinated, allowing for the study of the functional consequences of ubiquitination at a precise location.[2][3]
-
Generation of Polyubiquitin Chains: this compound is instrumental in the synthesis of polyubiquitin chains with defined linkages and lengths.[1] This is crucial for investigating the roles of different ubiquitin chain topologies in cellular processes like proteasomal degradation.
-
Protein-Protein Conjugation: The azide group of this compound can be used in click chemistry reactions to conjugate it with other molecules, such as fluorescent dyes, biotin, or other proteins modified with a compatible alkyne group.[1]
-
Studying Signaling Pathways: By enabling the controlled modification of proteins, this compound facilitates the elucidation of complex signaling pathways, such as those involved in cell cycle control and immune responses.[2]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli
This protocol describes the general workflow for incorporating this compound into a target protein at a specific site using an amber stop codon suppression system.
Workflow for Site-Specific this compound Incorporation
Caption: Workflow for site-specific incorporation of this compound into a protein in E. coli.
Methodology:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired incorporation site within the gene of interest using site-directed mutagenesis.
-
Obtain a plasmid encoding the engineered pyrrolysyl-tRNA synthetase (AzGGKRS) and its corresponding tRNA (tRNACUA).
-
-
Transformation and Culture:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and the AzGGKRS/tRNA plasmid.
-
Plate the transformed cells on a selective agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a liquid culture medium containing the appropriate antibiotics and 1 mM this compound.
-
-
Protein Expression and Purification:
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Confirm the successful incorporation of this compound by SDS-PAGE and mass spectrometry.
-
Protocol 2: Reduction of Azide Group to Amine for Subsequent Ligation
To make the incorporated this compound available for enzymatic ligation (e.g., ubiquitination), the azide group must be reduced to a primary amine.
Azide Reduction Workflow
References
Application Notes and Protocols for In Vivo Site-Specific Protein Ubiquitination using AzGGK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the site-specific installation of ubiquitin onto a target protein within living mammalian cells using the non-canonical amino acid Azido-glycylglycyl-lysine (AzGGK). This powerful technique allows for the study of ubiquitination-dependent signaling pathways with high precision, overcoming the limitations of traditional methods that often lack site-specificity. The protocols provided herein are focused on the "in vivo" context of living cell cultures.
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, protein degradation, and DNA repair. The ability to study the functional consequences of ubiquitination at a specific lysine residue on a protein of interest provides invaluable insights into its regulatory mechanisms. This protocol leverages a three-stage chemoenzymatic strategy:
-
Genetic Code Expansion: The unnatural amino acid this compound is site-specifically incorporated into a target protein in response to an amber stop codon (TAG).
-
Staudinger Reduction: The azide moiety of the incorporated this compound is chemoselectively reduced to a primary amine within the living cell.
-
Sortase-Mediated Ligation: The newly formed amine serves as a nucleophile for the enzyme-catalyzed ligation of a modified ubiquitin molecule, resulting in a native isopeptide bond.
This methodology enables precise control over the ubiquitination status of a target protein, allowing for detailed investigation of its role in cellular signaling. As a case study, we will focus on the potential application of this technique to study the ubiquitination of key signaling molecules in the TNF-α pathway, such as TRAF2 or RIPK1.
Experimental Workflow Overview
The overall experimental workflow for site-specific ubiquitination of a target protein in mammalian cells is depicted below.
Quantitative Data Summary
The efficiency of each step in this multi-stage process is critical for the overall yield of the final ubiquitinated protein. The following tables provide a summary of reported and expected efficiencies for each stage.
Table 1: this compound Incorporation Efficiency
| Cell Line | Target Protein | This compound Concentration (mM) | Incorporation Efficiency (%) | Method of Quantification |
| HEK293T | eGFP | 1 | ~10-30 | Western Blot / Mass Spectrometry[1] |
| CHO | Various | 1-5 | Variable | Fluorescence / Mass Spectrometry |
Table 2: In-Cellulo Staudinger Reduction and Sortase Ligation Efficiency
| Step | Reagent | Concentration | Incubation Time | Efficiency (%) | Method of Quantification |
| Staudinger Reduction | 2DPBA | 250 µM | 2-4 hours | >90 | Mass Spectrometry[2] |
| Sortase Ligation | Sortase A (expressed) | N/A | 30 min - 4 hours | ~20-50 | Western Blot / Pulse-Chase[3][4] |
Note: Efficiencies are highly dependent on the specific protein, the site of incorporation, and the experimental conditions. The data presented here are estimates based on available literature and should be optimized for each specific application.
Signaling Pathway: TNF-α Induced NF-κB Activation
The tumor necrosis factor-alpha (TNF-α) signaling pathway is a critical regulator of inflammation and apoptosis, and its activity is tightly controlled by ubiquitination events. Key proteins such as TRAF2 and RIPK1 are ubiquitinated, which dictates the downstream signaling outcome. The this compound-based site-specific ubiquitination method can be employed to investigate the precise role of ubiquitination at specific lysine residues on these proteins. For example, installing ubiquitin at a specific lysine on TRAF2 could allow researchers to study its impact on the recruitment of downstream signaling components and the subsequent activation of the IKK complex and NF-κB.
Experimental Protocols
Protocol 1: Expression of this compound-Containing Protein in Mammalian Cells
This protocol describes the co-transfection of mammalian cells (e.g., HEK293T) to express a target protein with a site-specifically incorporated this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired lysine position.
-
Plasmid encoding the this compound-specific aminoacyl-tRNA synthetase/tRNA pair (this compound-RS/tRNA).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound powder.
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
Plasmid Preparation: Prepare the plasmid mixture for transfection. A 1:1 ratio of the target protein plasmid to the this compound-RS/tRNA plasmid is a good starting point.
-
Transfection: Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Addition: 6 hours post-transfection, replace the medium with fresh complete DMEM supplemented with 1 mM this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting: After incubation, cells can be harvested for subsequent steps or analyzed for protein expression by Western blot.
Protocol 2: In-Cellulo Staudinger Reduction of this compound
This protocol describes the reduction of the azide group on the incorporated this compound to a primary amine within the living cells.
Materials:
-
Cells expressing the this compound-containing protein (from Protocol 1).
-
2-(diphenylphosphino)benzoic acid (2DPBA) or other suitable phosphine reagent.
-
DMSO.
-
Complete DMEM.
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of 2DPBA in DMSO.
-
Cell Treatment: To the cells from Protocol 1, add the 2DPBA stock solution directly to the culture medium to a final concentration of 250 µM.
-
Incubation: Incubate the cells for 2-4 hours at 37°C and 5% CO2.
-
Washing: After incubation, gently wash the cells twice with warm PBS to remove excess phosphine reagent.
-
Proceed to Ligation: The cells are now ready for the sortase-mediated ligation step.
Protocol 3: In-Cellulo Sortase-Mediated Ubiquitination
This protocol describes the final step of ligating a modified ubiquitin molecule to the now amine-bearing target protein within the cells. This protocol assumes co-expression of Sortase A and the modified ubiquitin.
Materials:
-
Cells that have undergone this compound incorporation and Staudinger reduction.
-
Plasmid encoding a Ca2+-independent Sortase A (e.g., from Streptococcus pyogenes).[3][5]
-
Plasmid encoding a modified ubiquitin with a C-terminal sortase recognition motif (e.g., Ub-LPLTG-His).
-
(Optional) Inducible expression system for temporal control of sortase and ubiquitin expression.
Procedure:
-
Co-expression: For constitutive expression, the plasmids for Sortase A and modified ubiquitin can be co-transfected with the target protein and this compound-RS/tRNA plasmids as described in Protocol 1.
-
Ligation Reaction: The ligation reaction will proceed intracellularly following the expression of all components and the Staudinger reduction step. The reaction time can vary from 30 minutes to several hours.[3][4]
-
Cell Lysis: After the desired ligation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors.
-
Analysis: The cell lysate can now be analyzed by Western blot to detect the ubiquitinated target protein. An antibody against the target protein should show a band shift corresponding to the molecular weight of ubiquitin. Alternatively, if the modified ubiquitin contains a tag (e.g., His-tag), an antibody against that tag can be used to confirm ligation. For more detailed analysis, the ubiquitinated protein can be purified and analyzed by mass spectrometry.
References
- 1. Systematic and quantitative assessment of the ubiquitin-modified proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Integrating AzGGK into Existing Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is crucial for understanding cellular signaling, protein function, and disease pathogenesis. Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key PTM that governs a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction.[1] Dysregulation of the ubiquitin system is implicated in numerous diseases, making it a prime target for therapeutic intervention.[2]
A major challenge in studying ubiquitination is the difficulty in preparing homogeneously modified proteins. Traditional in vitro ubiquitination methods often result in heterogeneous mixtures, complicating detailed biochemical and structural analyses. The non-canonical amino acid Azido-diglycyl-lysine (AzGGK) offers a powerful solution to this problem.[1][3]
This compound is an engineered amino acid that can be site-specifically incorporated into a protein of interest using genetic code expansion.[1][4] The azide group of this compound can be chemically reduced to a primary amine, yielding a di-glycyl-lysine (GGK) residue that mimics the C-terminal di-glycine motif of ubiquitin.[1][3] This engineered lysine residue can then serve as a specific attachment point for ubiquitin or other modifiers using enzymatic ligation methods.[1][3]
These application notes provide detailed protocols for the integration of this compound into existing research workflows, enabling the precise generation of site-specifically ubiquitinated proteins for downstream applications in basic research and drug development.
Core Applications of this compound
The ability to generate homogeneously ubiquitinated proteins at specific sites opens up a wide range of experimental possibilities:
-
Deciphering the Ubiquitin Code: Investigate how the site and type of ubiquitin modification (mono- vs. poly-ubiquitination, different chain linkages) affect protein function, localization, and interaction partners.
-
Structural Biology: Prepare well-defined ubiquitinated protein samples for X-ray crystallography or cryo-electron microscopy to elucidate the structural consequences of ubiquitination.
-
Enzyme Assays: Develop robust assays for deubiquitinating enzymes (DUBs) and ubiquitin ligases (E3s) using homogenous substrates.
-
Drug Discovery: Screen for small molecule inhibitors or activators of enzymes involved in the ubiquitin pathway. For example, studying the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer, can be facilitated by creating specifically ubiquitinated components of this pathway.[4][5]
-
Biophysical Studies: Analyze the effect of ubiquitination on protein stability, conformation, and binding kinetics.
Experimental Workflow Overview
The overall workflow for generating a site-specifically ubiquitinated protein using this compound can be broken down into four main stages.
Figure 1: General experimental workflow for this compound-based protein ubiquitination.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the expression and purification of a target protein containing this compound at a specific site.
1.1. Plasmid Preparation:
- Introduce an amber stop codon (TAG) at the desired lysine codon in the gene of your protein of interest (POI) using site-directed mutagenesis.
- Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids:
- The expression vector for your POI-TAG mutant.
- A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., pEVOL-AzGGKRS).[6]
1.2. Protein Expression:
- Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
- The next day, inoculate a larger volume of LB medium containing the antibiotics and 1 mM this compound.
- Grow the culture at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 1 mM IPTG and continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C).
- Harvest the cells by centrifugation.
1.3. Protein Purification:
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
- Clarify the lysate by centrifugation.
- Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Protocol 2: Staudinger Reduction of Azide to Amine
This protocol converts the azide group of this compound to a primary amine, making it competent for enzymatic ligation.
2.1. Reaction Setup:
- Buffer exchange the purified protein into a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
- Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA) to a final concentration of 1-5 mM.[1][3]
- Incubate the reaction at room temperature for 1-2 hours.
2.2. Removal of Reducing Agent:
- Remove the excess reducing agent by buffer exchange or dialysis.
Protocol 3: Sortase A-Mediated Ubiquitination
This protocol uses the enzyme Sortase A (SrtA) to ligate ubiquitin to the engineered GGK site.
3.1. Substrate Preparation:
- Prepare ubiquitin with a C-terminal LPXTG motif and a purification tag (e.g., His-tag). "X" can be any amino acid.[7]
- Purify the SrtA enzyme (e.g., a pentamutant variant for improved activity).[8]
3.2. Ligation Reaction:
- In a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5), combine:
- Your GGK-containing protein (e.g., 20 µM).
- LPXTG-tagged ubiquitin (e.g., 100 µM).
- SrtA (e.g., 10 µM).
- Incubate the reaction at room temperature or 37°C for 1-4 hours.[9]
3.3. Purification of Ubiquitinated Protein:
- If the ubiquitin has a different tag than your POI, you can use affinity chromatography to remove the unreacted POI and the SrtA enzyme.
- Further purify the ubiquitinated protein using size-exclusion chromatography.
Protocol 4: Asparaginyl Endopeptidase (AEP)-Mediated Ubiquitination
This protocol provides an alternative ligation strategy using an AEP, such as OaAEP1.
4.1. Substrate Preparation:
- Prepare ubiquitin with a C-terminal recognition motif for the specific AEP (e.g., NGL for OaAEP1).[3]
- The GGK-containing protein will serve as the nucleophile.
4.2. Ligation Reaction:
- In a reaction buffer (e.g., PBS, pH 6.5-7.5), combine:
- Your GGK-containing protein (e.g., 50 µM).
- NGL-tagged ubiquitin (e.g., 150 µM).
- AEP (e.g., 2 µM OaAEP1).[3]
- Incubate the reaction at 25-30°C. Reaction times can be short, with significant product formation observed within minutes to a few hours.[3]
4.3. Purification:
- Purify the ubiquitinated protein using methods similar to those described for the SrtA ligation.
Protocol 5: Analysis of Protein Ubiquitination
This protocol describes how to verify the successful ubiquitination of your protein.
5.1. SDS-PAGE Analysis:
- Run samples from each stage of the process (unmodified POI, GGK-POI, and the final ligation reaction) on an SDS-PAGE gel.
- Successful ubiquitination will be indicated by a band shift corresponding to the molecular weight of ubiquitin (approx. 8.5 kDa).
5.2. LC-MS Analysis:
- For definitive confirmation, analyze the purified final product by liquid chromatography-mass spectrometry (LC-MS).[10][11]
- The observed mass should match the theoretical mass of the ubiquitinated protein.
- To confirm the site of modification, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[3][12]
Quantitative Data Summary
The efficiency of each step in the workflow is crucial for obtaining a good final yield of the desired product. The following table summarizes available quantitative data.
| Parameter | Method | Reported Value | Source(s) |
| Ubiquitylation Yield | AEP-mediated ligation on Histone H3 | 31-35% | [3] |
| Ligation Time | AEP-mediated ligation | 5 minutes (for observable product) | [3] |
| Ligation Time | Sortase A-mediated ligation | 1-4 hours | [9] |
| Azide Reduction | Staudinger reduction with 2DPBA | Quantitative | [1] |
Visualizations
Signaling Pathway Example: Simplified PI3K/Akt Pathway
Ubiquitination plays a critical role in regulating signaling pathways such as the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival. This compound can be used to create ubiquitinated forms of key proteins in this pathway (e.g., Akt, mTOR) to study the effects on downstream signaling.
Figure 2: Role of ubiquitination in the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the detailed workflow for producing a site-specifically ubiquitinated protein using this compound and Sortase A.
Figure 3: Detailed workflow for site-specific ubiquitination via this compound and Sortase A.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. LC-MS Differential Analysis for Fast and Sensitive Determination of Biotransformation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantitative Analysis of Ubiquitinated Proteins in Human Pituitary and Pituitary Adenoma Tissues [frontiersin.org]
Azido-glycyl-glycyl-lysine (AzGGK): A Versatile Tool for Site-Specific Protein Labeling
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a cornerstone of modern biological research and drug development, enabling precise investigation of protein function, localization, and interactions. Azido-glycyl-glycyl-lysine (AzGGK) has emerged as a powerful tool for achieving this precision. This unnatural amino acid, bearing an azide group, can be genetically incorporated into a protein of interest at any desired position. The azide moiety serves as a bioorthogonal handle, allowing for subsequent chemoselective ligation of probes, tags, or other molecules. This document provides detailed application notes and experimental protocols for the use of this compound in protein labeling, leveraging a chemoenzymatic approach that combines genetic code expansion with enzymatic ligation.
Principle of the Method
The this compound-based protein labeling strategy involves three key steps:
-
Genetic Incorporation of this compound: An amber stop codon (TAG) is introduced at the desired labeling site in the gene of interest. Using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound is incorporated at this site during protein expression in a host organism like E. coli.
-
Reduction of the Azide Group: The azide group of the incorporated this compound is reduced to a primary amine, typically through a Staudinger reduction, to generate a glycyl-glycyl-lysine (GGK) residue.[1][2] This amine then acts as a nucleophile in the subsequent enzymatic step.
-
Enzymatic Ligation: An asparaginyl endopeptidase, such as OaAEP1, catalyzes a transpeptidation reaction.[1][2] This reaction ligates a probe of interest, which is fused to a recognition motif (e.g., NGL), to the newly formed amine on the GGK residue.[1][2]
This method offers the advantage of creating a native-like isopeptide bond, leaving a minimal scar at the ligation site.[1][2]
Quantitative Data Summary
The efficiency and kinetics of the OaAEP1-mediated labeling of GGK-containing proteins are crucial for experimental design. The following table summarizes key quantitative data from studies utilizing this technique.
| Parameter | Value | Conditions | Reference |
| Transpeptidation Yield (GGisoK) | ~85% | 100 μM Ub-NGL, 1 mM GGisoK, 2.5 μM OaAEP1, pH 7.0, 25 °C, 18 h | [1] |
| Transpeptidation Yield (with Ni2+ quenching) | >80% | 50 μM protein, 1 mM dtb-NGLH, 2 μM OaAEP1, 500 μM NiSO4, pH 6.8, 30 °C, 1 h | [1] |
| Enzyme Requirement (OaAEP1) | 0.01–0.04 mol equivalents | [1] | |
| Ubiquitylation Yields (H3-GGisoK) | 31-35% | Incubation of H3-GGisoK variants with Ub(N) and OaAEP1 for 5 min | [2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site using an amber suppression system.
Materials:
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase/tRNACUA pair (e.g., pEVOL-p-AzF).[3]
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and agar plates with appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into a larger volume of LB medium containing antibiotics.
-
Add this compound to the culture to a final concentration of 1 mM.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and L-arabinose (final concentration 0.02%).
-
Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and yield.
-
Harvest the cells by centrifugation.
-
Purify the this compound-containing protein using standard chromatography techniques appropriate for the protein of interest.
Protocol 2: Staudinger Reduction of this compound to GGK
This protocol describes the conversion of the azide moiety of this compound to a primary amine.
Materials:
-
Purified this compound-containing protein.
-
Tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA).[1][2][4]
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Dissolve the purified this compound-containing protein in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP or 2DPBA to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the conversion of the azide to an amine.
-
Remove the excess reducing agent by dialysis or buffer exchange chromatography. The resulting protein now contains a reactive GGK residue.
Protocol 3: OaAEP1-Mediated Labeling of GGK-Containing Protein
This protocol describes the enzymatic ligation of a probe to the GGK residue.
Materials:
-
Purified GGK-containing protein.
-
Probe of interest functionalized with an NGL recognition motif (e.g., biotin-NGL, fluorophore-NGL).
-
Recombinant OaAEP1 ligase.
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).
-
(Optional) NiSO4 or NiCl2 for quenching the leaving group.[1]
Procedure:
-
Set up the reaction mixture containing the GGK-protein (e.g., 50 μM), the NGL-probe (e.g., 1 mM), and OaAEP1 (e.g., 2 μM) in the reaction buffer.
-
If using an NGLH probe, add NiSO4 or NiCl2 to a final concentration of 500 μM to sequester the released GLH byproduct.[1]
-
Incubate the reaction at 30°C.
-
Monitor the reaction progress by SDS-PAGE, in-gel fluorescence (if using a fluorescent probe), or LC-MS.
-
Optimal reaction times can vary from 1 hour to overnight, depending on the specific substrates and concentrations.[1]
-
Once the reaction is complete, the labeled protein can be purified from the excess probe and enzyme using appropriate chromatography methods.
Visualizations
Experimental Workflow for this compound-Based Protein Labeling
Caption: Workflow for site-specific protein labeling using this compound.
Signaling Pathway Analogy: Bioorthogonal Ligation
Caption: Conceptual diagram of click chemistry for protein labeling.
Conclusion
The this compound-based chemoenzymatic labeling strategy provides a robust and versatile platform for the site-specific modification of proteins. Its ability to introduce a wide variety of probes with minimal alteration to the target protein makes it an invaluable tool for academic research and the development of novel protein therapeutics and diagnostics. The protocols and data presented here offer a comprehensive guide for the implementation of this powerful technique.
References
Application Notes and Protocols for Assessing Cell Viability Following Site-Specific Protein Modification with AzGGK
These application notes provide detailed protocols for assessing cell viability in response to the site-specific incorporation of the unnatural amino acid Azido-glycyl-glycyl-lysine (AzGGK) into a target protein. This method allows for the precise modification of proteins, such as mimicking ubiquitination, to study their effects on cellular processes like apoptosis and proliferation.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the functional consequences of protein modifications.
Introduction to this compound and its Application in Cell Signaling
Azido-glycyl-glycyl-lysine (this compound) is a synthetic amino acid analog that can be site-specifically incorporated into proteins using genetic code expansion techniques.[1][2] The azido group on this compound serves as a bioorthogonal handle, allowing for the attachment of various molecules, including moieties that mimic post-translational modifications like ubiquitination.[1] Protein ubiquitination is a critical regulatory mechanism in numerous cellular functions, including signal transduction, cell division, and apoptosis.[1][3] Dysregulation of ubiquitination pathways is implicated in various diseases, including cancer.[1][3]
By incorporating this compound at a specific lysine residue of a protein of interest and subsequently modifying it, researchers can investigate the functional role of that specific modification in signaling pathways that control cell viability. This approach provides a powerful tool to dissect the intricate mechanisms of cell fate decisions.[1]
Principle of Cell Viability Assays
To assess the impact of this compound-mediated protein modifications on cell health, a panel of cell viability and apoptosis assays can be employed. These assays rely on different cellular characteristics to provide a comprehensive picture of the cellular response.[4]
-
Metabolic Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of a cell population.[5][6] Viable cells with active metabolism can reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[6][7]
-
Apoptosis Assays (Annexin V Staining): This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and can be detected by flow cytometry or fluorescence microscopy.[8][10][11] Propidium iodide (PI) is often used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[8]
Experimental Workflow
The general workflow for assessing the impact of a site-specifically modified protein on cell viability involves several key steps, from the generation of the modified protein to the final analysis of cell health.
Caption: Experimental workflow for assessing cell viability.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a protein of interest (POI), when ubiquitinated at a specific site (mimicked by this compound modification), triggers a downstream cascade leading to apoptosis. This could occur through the activation of a pro-apoptotic pathway or the inhibition of a pro-survival pathway like the PI3K-Akt-mTOR axis.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assay selection guide | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 12. ZDHHC2-Mediated AGK Palmitoylation Activates AKT–mTOR Signaling to Reduce Sunitinib Sensitivity in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the PI3K-Akt-mTOR signaling pathway promotes necrotic cell death via suppression of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AzGGK-Based High-Throughput Screening for E3 Ubiquitin Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a novel, high-throughput screening (HTS) assay utilizing the site-specific incorporation of the non-canonical amino acid Nɛ-azidofuranyl-carbonyl-lysine (AzGGK). This method offers a robust platform for the discovery of inhibitors targeting specific E3 ubiquitin ligases, a critical class of enzymes in drug development.
Introduction
The ubiquitin-proteasome system is a key regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. E3 ubiquitin ligases, which confer substrate specificity to the ubiquitination cascade, are particularly attractive therapeutic targets. This protocol describes a fluorescence polarization (FP)-based HTS assay that leverages this compound technology to site-specifically label a substrate protein. This allows for the precise monitoring of its ubiquitination by a target E3 ligase in a high-throughput format.
The assay is designed around the enzymatic ligation of a fluorescently tagged ubiquitin molecule to a substrate protein containing a GGK (Nɛ-glycylglycyl-L-lysine) residue. The GGK is generated in situ from the reduction of a genetically incorporated this compound. The increase in molecular weight upon ubiquitination leads to a change in the fluorescence polarization of the labeled ubiquitin, providing a quantitative measure of E3 ligase activity.
Signaling Pathway
The ubiquitination cascade involves the sequential action of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The E3 ligase recognizes a specific substrate and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate.
Experimental Workflow
The high-throughput screening process involves several stages, from the preparation of reagents to data analysis. The workflow is designed for automation and is compatible with standard HTS instrumentation.
Data Presentation
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | 0.78 | A measure of assay quality, indicating a large separation between positive and negative controls. |
| Signal to Background | 4.2 | The ratio of the signal from the uninhibited reaction to the background signal. |
| CV (%) of Controls | < 5% | The coefficient of variation for both positive and negative controls across multiple plates. |
Table 2: IC50 Values for Control Inhibitors
| Compound | Target | IC50 (µM) | Description |
| Inhibitor-A | E3 Ligase | 1.2 | A known potent inhibitor of the target E3 ligase. |
| Inhibitor-B | E3 Ligase | 25.6 | A known weak inhibitor of the target E3 ligase. |
| MLN7243 | E1 Activating Enzyme | 0.05 | A known inhibitor of the E1 enzyme, used as a positive control for the overall pathway. |
Experimental Protocols
Expression and Purification of Substrate-AzGGK
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the substrate protein with a C-terminal His-tag and an amber stop codon at the desired lysine position, and a second plasmid for the this compound-tRNA synthetase/tRNA pair.
-
Culture: Grow the transformed cells in 2xYT medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 1 mM IPTG and supplement the culture with 1 mM this compound. Incubate for 16-18 hours at 20°C.
-
Harvesting and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation and purify the His-tagged substrate protein using a Ni-NTA affinity column. Elute the protein with a linear gradient of imidazole.
-
Buffer Exchange: Perform buffer exchange into a storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
High-Throughput Screening Protocol (384-well format)
-
Reagent Preparation:
-
Prepare a 2X substrate solution containing 200 nM of the this compound-substrate protein in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20).
-
Prepare a 4X enzyme/ubiquitin mix containing 40 nM E1 enzyme, 200 nM E2 enzyme, 80 nM E3 ligase, 400 nM fluorescently labeled ubiquitin (e.g., TAMRA-Ub), and 4 mM ATP in assay buffer.
-
Prepare a 10 mM solution of TCEP (tris(2-carboxyethyl)phosphine) in assay buffer.
-
Prepare test compounds at a 100X concentration in DMSO.
-
-
Assay Plate Preparation:
-
Add 0.5 µL of test compound or DMSO (for controls) to the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.
-
Add 10 µL of the 2X substrate solution to all wells.
-
Add 2.5 µL of the 10 mM TCEP solution to all wells to reduce the azide group of this compound to an amine (GGK). Incubate for 30 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding 10 µL of the 4X enzyme/ubiquitin mix to all wells. The final reaction volume is 23 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 540 nm, Em: 590 nm for TAMRA).
-
Data Analysis
-
Z' Factor Calculation:
-
The Z' factor is calculated using the mean (µ) and standard deviation (σ) of the positive (p, no E3 ligase) and negative (n, with E3 ligase and DMSO) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
-
IC50 Determination:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Application Notes and Protocols for AzGGK in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to AzGGK
Azido-glycyl-glycyl-lysine (this compound) is an unnatural amino acid that has emerged as a powerful tool for the site-specific labeling of proteins in living cells for fluorescence microscopy studies.[1] Its unique chemical structure, featuring a bioorthogonal azide group, allows for its specific incorporation into a protein of interest at a genetically encoded site. This azide handle serves as a versatile platform for the attachment of fluorescent probes via "click chemistry," a set of highly efficient and biocompatible chemical reactions.[2][3][4][5] This approach enables researchers to visualize and track proteins within their native cellular environment with high precision and minimal perturbation, offering significant advantages over traditional labeling methods such as fluorescent protein fusions.
The primary applications of this compound in fluorescence microscopy revolve around its use as a probe for studying post-translational modifications, particularly ubiquitination and SUMOylation.[1] By incorporating this compound at specific lysine residues, researchers can investigate the dynamics of these critical signaling pathways in real-time.
Key Applications
-
Site-Specific Protein Labeling: Enables the precise attachment of fluorescent dyes to a target protein at a predetermined location.[1]
-
Live-Cell Imaging: The bioorthogonal nature of the click chemistry reactions allows for the labeling and imaging of proteins in living cells without disrupting cellular processes.[2][3][4][6][7][8][9]
-
Studying Post-Translational Modifications: Provides a powerful tool to investigate the dynamics of ubiquitination and SUMOylation.
-
Protein-Protein Interaction Studies: this compound can be used to create photoaffinity probes to identify and study protein-protein interactions.[10][11][12][13]
-
Super-Resolution Microscopy: The use of bright and photostable organic dyes compatible with click chemistry facilitates advanced imaging techniques like STED and dSTORM.[7][14][15][16]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in Mammalian Cells
This protocol outlines the steps for genetically encoding this compound into a protein of interest in mammalian cells using an amber stop codon suppression system.[17][18][19][20][21]
Materials:
-
Mammalian expression vector containing the gene of interest with an amber stop codon (TAG) at the desired labeling site.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for this compound.
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
This compound hydrochloride.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Plasmid Preparation: Prepare high-quality plasmids for both the target protein and the aaRS/tRNA pair.
-
Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate, 35 mm dish) to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the transfection complex according to the manufacturer's protocol. A typical ratio for the target plasmid to the aaRS/tRNA plasmid is 1:1.
-
Add the transfection complex to the cells.
-
-
Addition of this compound:
-
Immediately after transfection, add this compound to the cell culture medium to a final concentration of 1 mM.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for protein expression and incorporation of this compound.
-
Cell Harvesting/Fixation: After incubation, the cells can be washed with PBS and either proceed to live-cell labeling (Protocol 2 or 3) or be fixed for immunofluorescence.
Experimental Workflow for this compound Incorporation
Caption: Workflow for site-specific this compound incorporation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol describes the labeling of this compound-containing proteins with an alkyne-functionalized fluorescent dye using a copper-catalyzed click reaction.[2][3][4][5][22]
Materials:
-
Cells expressing the this compound-containing protein of interest.
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488).
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Live-cell imaging solution.[23]
Procedure:
-
Prepare Labeling Reagents:
-
Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Wash Cells: Gently wash the cells twice with pre-warmed DPBS.
-
Prepare Labeling Cocktail:
-
In a microcentrifuge tube, mix the following in order:
-
DPBS
-
Alkyne-dye (final concentration 10-50 µM)
-
CuSO4 (final concentration 100 µM)
-
THPTA (final concentration 500 µM)
-
-
Vortex briefly.
-
Add sodium ascorbate (final concentration 5 mM) immediately before adding to the cells.
-
-
Labeling Reaction:
-
Aspirate the DPBS from the cells and add the labeling cocktail.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Wash and Image:
-
Gently wash the cells three times with DPBS.
-
Replace the DPBS with a live-cell imaging solution.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
CuAAC Labeling Workflow
Caption: Workflow for CuAAC labeling of this compound in live cells.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol details the labeling of this compound-containing proteins using a copper-free click chemistry reaction with a strained alkyne-functionalized dye.[6][8][24][25][26]
Materials:
-
Cells expressing the this compound-containing protein of interest.
-
Strained alkyne-functionalized fluorescent dye (e.g., DBCO-dye).
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Live-cell imaging solution.[23]
Procedure:
-
Prepare Labeling Reagent: Prepare a 1-5 mM stock solution of the strained alkyne-dye in DMSO.
-
Wash Cells: Gently wash the cells twice with pre-warmed DPBS.
-
Labeling Reaction:
-
Dilute the strained alkyne-dye in pre-warmed cell culture medium or DPBS to a final concentration of 5-20 µM.
-
Aspirate the DPBS from the cells and add the dye-containing medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Gently wash the cells three times with DPBS.
-
Replace the DPBS with a live-cell imaging solution.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
SPAAC Labeling Workflow
Caption: Workflow for SPAAC labeling of this compound in live cells.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Live-Cell Imaging
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Speed | Very fast (minutes) | Fast (minutes to hours) |
| Biocompatibility | Requires copper, which can be toxic at high concentrations. Use of ligands like THPTA is recommended to minimize toxicity.[2][4][5] | Copper-free, generally considered more biocompatible for long-term imaging.[6][8][24][25][26] |
| Reagent Availability | Wide range of alkyne-dyes available. | Growing number of strained alkyne-dyes available. |
| Labeling Efficiency | Generally high. | Can be slightly lower than CuAAC, but still very efficient. |
| Signal-to-Noise Ratio | Can be high with optimization of washing steps.[27][28][29][30] | Often results in lower background and higher signal-to-noise ratio.[31] |
Table 2: Properties of Common Fluorescent Dyes for Click Chemistry
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Cell Permeability |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Moderate | Good |
| Alexa Fluor 555 | 555 | 565 | 0.10 | High | Good |
| Alexa Fluor 647 | 650 | 668 | 0.33 | High | Good |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | High | Good |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | Moderate | Variable |
| ATTO Dyes | Various | Various | High | Very High | Good |
| Silicon Rhodamine (SiR) | 652 | 674 | 0.41 | High | Excellent |
Note: Photostability is dependent on imaging conditions. It is recommended to minimize light exposure to reduce photobleaching.[32]
Table 3: Representative Labeling Efficiency and Signal-to-Noise Ratio (SNR)
| Labeling Method | Target Protein | Fluorescent Dye | Labeling Efficiency (%) | Signal-to-Noise Ratio | Reference |
| CuAAC | Cell Surface Glycans | Alkyne-Alexa Fluor 488 | >90 | ~10-20 | [4] |
| SPAAC | Intracellular Protein | DBCO-Coumarin | ~80 | >15 | [8][25] |
| SPAAC | Nuclear Protein | DBCO-SiR | >85 | ~20-30 | [7][14][15][16] |
Note: These values are representative and can vary depending on the specific protein, cell type, and experimental conditions. Optimization is recommended for each new system.[17][33]
Signaling Pathway Visualization
Ubiquitination Signaling Pathway
The ubiquitination cascade involves the sequential action of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). This compound can be incorporated at a specific lysine residue of a target protein to study its ubiquitination by a particular E3 ligase.
Caption: Ubiquitination pathway and this compound labeling.
SUMOylation Signaling Pathway
Similar to ubiquitination, SUMOylation involves an enzymatic cascade of E1, E2, and E3 enzymes that conjugate the Small Ubiquitin-like Modifier (SUMO) protein to target proteins. This compound can be utilized to study the site-specific SUMOylation of a protein of interest.
Caption: SUMOylation pathway and this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting Protein-Protein Interaction Based on Protein Fragment Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mbexc.de [mbexc.de]
- 15. biorxiv.org [biorxiv.org]
- 16. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 21. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 25. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 26. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 29. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biocompare.com [biocompare.com]
- 33. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Utilizing Azido-GDP-Guanosine Kinase (AzGGK) for Site-Specific Protein Pull-Down Assays
References
- 1. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-canonical signaling mode of the epidermal growth factor receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Tracking peptides and proteins by non-canonical amino acid tagging - American Chemical Society [acs.digitellinc.com]
- 8. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic analysis of the epidermal growth factor receptor (EGFR) interactome and post-translational modifications associated with receptor endocytosis in response to EGF and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of unnatural amino acids into receptors expressed in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGFR - SHE Interaction Summary | BioGRID [thebiogrid.org]
- 14. researchgate.net [researchgate.net]
- 15. antbioinc.com [antbioinc.com]
- 16. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes and Protocols for Long-Term Storage of AzGGK
Product Name: AzGGK ((2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an unnatural amino acid containing an azide moiety. It is a valuable tool in chemical biology and drug development, primarily utilized for site-specific protein modification through bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3][4]. These reactions enable the precise attachment of reporter molecules, drugs, or other probes to proteins of interest. Proper storage and handling of this compound are crucial to maintain its chemical integrity and reactivity for successful experimental outcomes.
Data Presentation: Storage and Stability
While specific quantitative long-term stability data for this compound is not extensively published, the following recommendations are based on general principles for the storage of azido compounds, amino acids, and peptides[5][6].
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Packaging | Key Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | > 1 year | Tightly sealed, opaque vial | Protect from light and moisture. Allow to warm to room temperature before opening to prevent condensation. |
| Stock Solution (in DMSO) | -20°C or -80°C | Several months | Aliquots in low-protein-binding tubes | Minimize freeze-thaw cycles. Use anhydrous DMSO for best stability. |
| Aqueous Stock Solution | -80°C | Up to a few weeks | Aliquots in low-protein-binding tubes | Prone to hydrolysis over time. Prepare fresh for best results. Use sterile, nuclease-free water or buffer (pH 6-7.5). |
Table 2: Chemical Stability of the Azide Moiety in this compound
| Condition | Stability | Notes |
| Acidic Conditions (e.g., TFA) | Stable | The azido group is generally stable to trifluoroacetic acid used in peptide synthesis[2]. |
| Basic Conditions (e.g., Piperidine) | Stable | The azido group is stable to piperidine used for Fmoc deprotection in peptide synthesis[2][7]. |
| Reducing Agents (e.g., DTT, TCEP) | Unstable | The azide group can be reduced to an amine. Avoid strong reducing agents if the azide is to be used for click chemistry. |
| Phosphines (e.g., Triphenylphosphine) | Unstable | The azide group is readily reduced by phosphines in the Staudinger ligation. |
| Copper (I) | Reactive | Catalyzes the azide-alkyne cycloaddition. Avoid adventitious copper contamination. |
| Light Exposure | Potentially Unstable | Organic azides can be sensitive to light[8]. It is best practice to store in the dark. |
| Heat | Potentially Unstable | Azido compounds can be thermally labile and potentially explosive at high temperatures. Store at recommended low temperatures[8]. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from solid this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous dimethyl sulfoxide (DMSO) or sterile nuclease-free water
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the powder.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or sterile water to the vial to achieve the target concentration (e.g., 10-100 mM).
-
Dissolution: Vortex the solution for 30-60 seconds to ensure complete dissolution. Visually inspect to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. This is critical to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Site-Specific Incorporation of this compound into a Protein in E. coli
This protocol provides a general workflow for the genetic incorporation of this compound into a target protein using an amber suppression system.
Materials:
-
E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound
-
Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired site
-
This compound stock solution
-
Bacterial growth media and appropriate antibiotics
-
Inducing agent (e.g., IPTG)
Procedure:
-
Transformation: Transform the expression plasmid into the engineered E. coli strain.
-
Culture Growth: Inoculate a starter culture in appropriate growth media with antibiotics and grow overnight.
-
Expression Culture: Dilute the overnight culture into a larger volume of fresh media.
-
Supplementation with this compound: When the optical density (OD600) of the culture reaches the mid-log phase (e.g., 0.4-0.6), add this compound to a final concentration of 1-10 mM.
-
Induction: Immediately after adding this compound, induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Incubation: Continue to incubate the culture at the optimal temperature and duration for protein expression.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the this compound-containing protein using standard chromatography techniques.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an this compound-containing protein with an alkyne-functionalized probe.
Materials:
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Purified this compound-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4)
-
Alkyne-functionalized probe (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4) stock solution
-
Reducing agent stock solution (e.g., sodium ascorbate)
-
Copper-chelating ligand stock solution (e.g., TBTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified this compound-containing protein, the alkyne probe, and the copper-chelating ligand.
-
Initiation: Add the copper(II) sulfate solution, followed immediately by the freshly prepared reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.
-
Purification: Remove excess labeling reagents and byproducts by methods such as size exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Workflow for handling, storage, and application of this compound.
Caption: Conceptual diagram of this compound-mediated protein labeling via click chemistry.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. abcam.cn [abcam.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Troubleshooting & Optimization
AzGGK not working in my experiment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AzGGK in their experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during the site-specific incorporation of this compound and subsequent protein modification studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an unnatural amino acid, specifically a derivative of lysine that contains an azide (-N3) functional group.[1] Its primary application is in chemical biology for the site-specific modification of proteins to study post-translational modifications, particularly ubiquitination.[1][2] The azide group allows for bioorthogonal "click chemistry" reactions or can be reduced to an amine for subsequent enzymatic ligation.[1]
Q2: How is this compound incorporated into a target protein?
This compound is incorporated into a target protein at a specific site through a process called genetic code expansion. This typically involves the use of an amber stop codon (TAG) engineered into the gene of interest at the desired location. An orthogonal aminoacyl-tRNA synthetase/tRNA pair, specifically the AzGGKRS/tRNACUA pair, recognizes the amber codon and incorporates this compound instead of terminating translation.[1][2]
Q3: What is the purpose of the Staudinger reduction step after this compound incorporation?
The azide group of this compound is relatively unreactive in a biological context. For applications like sortase-mediated ligation, the azide needs to be converted to a primary amine. The Staudinger reduction is a mild chemical reaction that uses a phosphine reagent, such as 2-(diphenylphosphino)benzoic acid (2DPBA), to reduce the azide to an amine, yielding a GGK residue.[1][3] This amine then serves as a nucleophile in subsequent enzymatic reactions.
Q4: How can I use this compound to study protein ubiquitination?
By incorporating this compound at a specific lysine site and reducing it to GGK, you create a substrate for enzymes like sortase A.[4] You can then use a modified ubiquitin molecule that has a sortase recognition motif (e.g., LPXTG) at its C-terminus. Sortase A will catalyze the formation of a native-like isopeptide bond between your protein of interest and ubiquitin, allowing you to study the effects of site-specific ubiquitination.[4][5]
Troubleshooting Guides
Issues with Site-Specific Incorporation of this compound
Low or no yield of the this compound-containing protein is a common issue. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very low expression of full-length protein | Inefficient amber codon suppression. | - Optimize the concentration of this compound in the growth media (typically 50-400 µM).[6]- Use a 1:1 ratio of the target protein expression plasmid to the AzGGKRS/tRNA plasmid.[6]- Use an E. coli strain engineered for improved unnatural amino acid incorporation, such as one with a knockout of release factor 1 (RF1).[7] |
| Toxicity of the expressed protein or the unnatural amino acid. | - Lower the induction temperature (e.g., 16-18°C) and extend the expression time. - Use a lower concentration of the inducer (e.g., IPTG). | |
| Incorrect plasmid constructs. | - Verify the sequence of your target gene to ensure the amber codon is correctly inserted. - Confirm the integrity of the AzGGKRS/tRNA plasmid. | |
| High levels of truncated protein | Premature termination at the amber codon. | - Increase the expression level of the AzGGKRS/tRNA pair relative to the target protein. - Ensure adequate supply of this compound in the media throughout the expression period. |
Problems with the Staudinger Reduction Step
Incomplete conversion of the azide to an amine can hinder subsequent ligation reactions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction of this compound to GGK | Insufficient reducing agent. | - Increase the concentration of the phosphine reagent (e.g., 2DPBA or TCEP). - Extend the reaction time. |
| Steric hindrance around the azide group. | - Ensure the protein is properly folded and the this compound residue is solvent-accessible. - Consider using a smaller, more reactive phosphine reagent if compatible with your protein.[8] | |
| Degradation of the reducing agent. | - Prepare fresh solutions of the phosphine reagent immediately before use. | |
| Difficulty in removing the phosphine oxide byproduct | Triphenylphosphine oxide (TPPO) is often a byproduct and can be difficult to remove. | - If using triphenylphosphine, consider alternative workup procedures such as acidification to protonate the amine and washing with an organic solvent to remove TPPO.[9] - Use a water-soluble phosphine like TCEP to simplify removal during buffer exchange. |
Challenges in Sortase-Mediated Ligation
Low yield of the ubiquitinated protein is a frequent challenge in the final step.
| Problem | Potential Cause | Recommended Solution |
| Low ligation efficiency | Suboptimal reaction conditions. | - Optimize the concentrations of the substrate protein, ubiquitin-LPXTG, and sortase A. A 1:2 to 1:10 ratio of substrate to ubiquitin can improve yields.[10] - Ensure the reaction buffer has a pH between 7.5 and 9.0 and contains calcium if using Staphylococcus aureus sortase A.[11] |
| Reversibility of the sortase reaction. | - Use an engineered, more active sortase variant (e.g., SrtA 5M or 7M).[5] - Employ strategies to drive the reaction forward, such as using a large excess of the ubiquitin nucleophile or metal-assisted ligation (MA-SML) if your substrate has a C-terminal His-tag.[12] | |
| Steric inaccessibility of the ligation sites. | - Ensure the GGK residue on your target protein and the LPXTG motif on ubiquitin are in flexible, solvent-exposed regions.[11] | |
| Hydrolysis of the ligation product. | - Monitor the reaction over time to identify the optimal endpoint before significant hydrolysis occurs.[13] - Purify the product as soon as the reaction is complete. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
-
Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3) or a strain with reduced RF1) with the plasmid for your target protein containing an amber codon (TAG) at the desired position and the plasmid encoding the AzGGKRS/tRNA pair.
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Grow the cells in a suitable medium (e.g., TB or 2xYT) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
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Add this compound to the culture to a final concentration of 100-400 µM.
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Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and reduce the temperature to 18-25°C.
-
Continue to grow the cells for 12-16 hours.
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Harvest the cells by centrifugation and purify the this compound-containing protein using standard chromatography techniques.
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Verify the incorporation of this compound by mass spectrometry.
Protocol 2: Staudinger Reduction of this compound-Containing Protein
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Prepare the purified this compound-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).
-
Prepare a fresh stock solution of 2-(diphenylphosphino)benzoic acid (2DPBA) in an organic solvent like DMSO.
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Add the 2DPBA solution to the protein solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction completion by mass spectrometry to confirm the conversion of the azide to an amine.
-
Remove the excess 2DPBA and the phosphine oxide byproduct by dialysis or size-exclusion chromatography.
Protocol 3: Sortase A-Mediated Ubiquitination
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Prepare a reaction mixture containing the GGK-modified protein of interest (10-50 µM), the ubiquitin variant with a C-terminal LPXTG motif (2-10 fold molar excess), and purified sortase A (e.g., SrtA 5M, 1-10 µM).
-
The reaction buffer should be optimized for sortase activity (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0).
-
Incubate the reaction at 25-37°C for 1-8 hours.
-
Monitor the progress of the ligation by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.
-
Once the reaction is complete, stop the reaction (e.g., by adding EDTA if using a calcium-dependent sortase) and purify the ubiquitinated protein from the reaction mixture using appropriate chromatography methods.
Visualizations
Caption: Experimental workflow for site-specific protein ubiquitination using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.13. Ubiquitination assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sortase mediated protein ubiquitination with defined chain length and topology - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origin of problems related to Staudinger reduction in carbopeptoid syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. roboklon.com [roboklon.com]
- 12. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AzGGK Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with the unnatural amino acid Azido-L-homoglutamine (AzGGK).
Frequently Asked Questions (FAQs)
Q1: My this compound-containing protein is precipitating out of solution. What are the initial troubleshooting steps?
A1: Protein precipitation is a common issue that can often be resolved by optimizing the buffer conditions.[1] The first step is to systematically assess the pH and ionic strength of your buffer.[1] The solubility of a protein is often lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase solubility. Additionally, modifying the salt concentration (e.g., NaCl, KCl) can help to mitigate aggregation by shielding electrostatic interactions.[1]
Q2: I'm observing aggregation of my this compound-modified protein over time. How can I improve its stability?
A2: Protein aggregation can be a time-dependent process. To enhance the stability of your this compound-modified protein, consider the following:
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Temperature Control: Working at lower temperatures can often slow down aggregation kinetics.[1]
-
Additives: The inclusion of stabilizing agents in your buffer can be highly effective. Common additives include glycerol, polyethylene glycol (PEG), and certain detergents (especially for membrane proteins).[1]
-
Reducing Agents: If your protein contains cysteine residues, disulfide bond formation could be contributing to aggregation. The addition of a reducing agent like DTT or TCEP can be beneficial.
Q3: Can the this compound modification itself be the cause of solubility problems?
A3: While this compound is designed to be a minimally perturbing amino acid analog, its introduction can sometimes alter the local environment of the protein surface. The azide group is relatively non-polar, and its presence could potentially lead to hydrophobic interactions that promote aggregation. If you suspect the this compound moiety is directly contributing to insolubility, it is crucial to compare the behavior of the modified protein to its wild-type counterpart under various buffer conditions.
Q4: Are there specific buffer components that are incompatible with this compound?
A4: this compound is a click chemistry reagent containing an azide group.[2][3] Therefore, it is crucial to avoid components that can react with azides, particularly in the presence of copper catalysts used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Buffers containing reducing agents like DTT or TCEP at high concentrations can also reduce the azide group, compromising downstream labeling experiments. When planning experiments, always consult a chemical compatibility chart for all buffer components.
Troubleshooting Guides
Guide 1: Systematic Buffer Optimization for this compound-Modified Proteins
This guide provides a systematic workflow for optimizing the solubility of your this compound-containing protein.
Objective: To identify a buffer composition that maximizes the solubility and stability of the this compound-modified protein.
Experimental Workflow:
Caption: Workflow for systematic buffer optimization.
Methodology:
-
pH Screening:
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 4.0 to 9.0).
-
Commonly used buffers include acetate (pH 4-5.5), MES (pH 5.5-6.7), HEPES (pH 7-8), and Tris (pH 7.5-9).
-
Resuspend your precipitated protein in each buffer and incubate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 4°C).
-
Centrifuge the samples and analyze the supernatant for soluble protein concentration using a method like Bradford assay or UV-Vis spectroscopy at 280 nm.
-
-
Salt Screening:
-
Using the optimal pH determined in the previous step, prepare buffers with varying concentrations of a neutral salt, such as NaCl or KCl (e.g., 50, 100, 150, 250, 500 mM).
-
Repeat the resuspension, incubation, and centrifugation steps.
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Analyze the supernatant to determine the salt concentration that yields the highest solubility.
-
-
Additive Screening:
-
With the optimal pH and salt concentration, test the effect of various solubility-enhancing additives.
-
Prepare buffers containing different concentrations of additives like glycerol (e.g., 5-20%), PEG 400 (e.g., 2-10%), or non-ionic detergents (e.g., Tween-20, Triton X-100 at concentrations above their critical micelle concentration).
-
Assess protein solubility as described above.
-
Data Presentation:
Summarize the results of your screening experiments in a table for easy comparison.
| Buffer Condition | Soluble Protein (mg/mL) | Observations |
| pH Screen | ||
| pH 4.0 | ||
| pH 5.0 | ||
| ... | ||
| Salt Screen (at optimal pH) | ||
| 50 mM NaCl | ||
| 150 mM NaCl | ||
| ... | ||
| Additive Screen (at optimal pH & salt) | ||
| 5% Glycerol | ||
| 10% PEG 400 | ||
| ... |
Guide 2: Investigating the Role of the this compound Modification in Aggregation
This guide helps determine if the this compound residue itself is promoting aggregation.
Logical Relationship Diagram:
Caption: Logic diagram for assessing this compound's role in aggregation.
Methodology:
-
Express and Purify Wild-Type Protein: Prepare a sample of the wild-type protein (without the this compound modification) under the same conditions used for the this compound-containing protein.
-
Comparative Solubility Assay:
-
Prepare identical buffer conditions (the one where you observe solubility issues with the this compound-protein).
-
Incubate both the this compound-modified and wild-type proteins at the same concentration and for the same duration.
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Measure the amount of soluble protein in each sample after centrifugation.
-
-
Analysis:
-
Similar Solubility: If both the wild-type and the this compound-modified proteins exhibit poor solubility, the issue is likely inherent to the protein itself and not the modification.[1]
-
Lower Solubility of this compound-Protein: If the this compound-modified protein is significantly less soluble than the wild-type, it suggests that the this compound residue is contributing to the aggregation. In this case, strategies to mitigate hydrophobic interactions, such as the addition of mild detergents or cyclodextrins, may be beneficial.
-
Signaling Pathways
While this compound is not directly involved in canonical signaling pathways, it is a tool used to study them, particularly in the context of ubiquitylation and SUMOylation.[2][3] The azide group allows for the attachment of probes via click chemistry, enabling the visualization and analysis of proteins involved in signaling.
Example: Generic Ubiquitylation Pathway Visualization
The following diagram illustrates a simplified ubiquitylation cascade, a process that this compound can be used to investigate.
Caption: A simplified diagram of the ubiquitylation cascade.
References
Technical Support Center: AzGGK Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results with Azido-d-gamma-glutamyl-lysine (AzGGK).
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of this compound into proteins and subsequent downstream applications.
Issue 1: Low Yield of this compound-Containing Protein
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal concentration of this compound | Titrate this compound concentration in the growth media. Start with the recommended concentration from your protocol and perform a dose-response experiment to find the optimal concentration for your specific protein and expression system. |
| Toxicity of this compound to expression host | Lower the concentration of this compound. Alternatively, consider using a cell-free protein synthesis system to bypass cellular toxicity issues.[1][2] |
| Inefficient charging of tRNA with this compound | Ensure the engineered aminoacyl-tRNA synthetase (aaRS) is specific for this compound and is expressed at sufficient levels. Consider co-evolving the aaRS and its cognate tRNA to improve charging efficiency. |
| Poor incorporation of this compound by the ribosome | Optimize the expression codon for this compound. The amber stop codon (UAG) is commonly used, but its suppression efficiency can be a limiting factor.[3] Ensure that the release factor 1 (RF1) is depleted or absent in your expression strain to improve suppression efficiency. |
| Instability of the expressed protein | Perform expression at a lower temperature (e.g., 18-25°C) to improve protein folding and stability. Supplement the lysis buffer with protease inhibitors. |
Experimental Protocol: Optimizing this compound Incorporation
-
Prepare Cultures: Inoculate a starter culture of your E. coli expression strain transformed with the plasmid containing your gene of interest (with an amber codon at the desired incorporation site) and the plasmid for the this compound-specific aaRS/tRNA pair.
-
Induction and this compound Addition: Grow the starter culture to an OD600 of 0.6-0.8. Induce protein expression and simultaneously add this compound to the culture medium. Test a range of this compound concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Expression: Incubate the cultures at a reduced temperature (e.g., 20°C) for 12-16 hours.
-
Analysis: Harvest the cells, lyse them, and analyze the protein expression levels by SDS-PAGE and Western blot using an antibody against your protein of interest. Compare the yields of full-length protein across the different this compound concentrations.
Issue 2: Inefficient Downstream Bioconjugation (e.g., Sortase-Mediated Ligation)
Possible Causes and Solutions:
| Cause | Solution |
| Steric hindrance around the incorporated this compound | If the this compound is incorporated in a sterically crowded region of the protein, the azide group may be inaccessible for click chemistry or other conjugation reactions. Consider redesigning your protein to place the this compound in a more exposed loop region. |
| Suboptimal reaction conditions for sortase-mediated ligation | Optimize the concentrations of the sortase enzyme and the nucleophile. Ensure the reaction buffer has the optimal pH and includes necessary co-factors like Ca2+. The reaction is also reversible, so using a large excess of the nucleophile can drive the reaction forward.[4][5] |
| Inaccessibility of the sortase recognition motif | The LPXTG motif should be located at the C-terminus of the protein for efficient recognition by Sortase A. Ensure there are no bulky residues or structures immediately following the motif that could hinder enzyme binding.[5][6] |
| Degradation of reactants | Ensure the purity and stability of your sortase enzyme and nucleophile. Prepare fresh solutions and store them appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound, or Azido-d-gamma-glutamyl-lysine, is an unnatural amino acid. It contains an azide group, which is a versatile chemical handle for bioorthogonal "click" chemistry reactions. The gamma-glutamyl linkage can potentially enhance solubility and bioavailability in certain applications. It is incorporated into proteins at specific sites to enable precise labeling, conjugation, and engineering.
Q2: How do I confirm the successful incorporation of this compound into my protein?
A2: Mass spectrometry is the most definitive method to confirm the incorporation of this compound. You can analyze the intact protein or proteolytic digests to identify the mass shift corresponding to the addition of this compound at the target site.
Q3: Can I use a cell-free protein synthesis (CFPS) system for expressing my this compound-containing protein?
A3: Yes, CFPS is a viable alternative to in vivo expression and can be advantageous in several ways.[2][3][7] It allows for direct control over the reaction environment and can circumvent issues of this compound toxicity to cells.[2]
Q4: What are the key considerations for designing a sortase-mediated ligation experiment with an this compound-containing protein?
A4: The key considerations are:
-
The placement of the sortase recognition motif (e.g., LPETG) at the C-terminus of your protein.
-
The design of your nucleophile, which should typically have an N-terminal poly-glycine tag (e.g., GGG).
-
The optimization of reaction conditions, including enzyme and substrate concentrations, buffer composition, and reaction time.
Visualizations
Caption: Experimental workflow for producing and utilizing this compound-containing proteins.
Caption: Troubleshooting logic for this compound experimental issues.
References
- 1. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western CEDAR - Graduate Student Symposium: Reducing the Reversibility of Sortase Mediated Ligation on Full-Sized Proteins [cedar.wwu.edu]
- 5. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Optimizing AzGGK concentration for efficacy
Welcome to the technical support center for AzGGK. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize this compound concentration for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration will depend on the cell type and the specific experimental endpoint. We advise performing a dose-response experiment to determine the optimal concentration for your system.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: I am observing high levels of cytotoxicity. What could be the cause?
A3: High cytotoxicity can result from several factors. Firstly, ensure that the DMSO concentration in your final working solution does not exceed 0.1%, as higher concentrations can be toxic to cells. Secondly, the this compound concentration may be too high for your specific cell line. We recommend performing a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration.
Q4: My results are not consistent across experiments. What are the potential sources of variability?
A4: Inconsistent results can arise from variations in cell density, passage number, and the precise timing of this compound treatment. Ensure that you are using cells within a consistent passage number range and that the cell density at the time of treatment is uniform across experiments. Additionally, confirm that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | 1. This compound concentration is too low.2. Insufficient incubation time.3. Degraded this compound stock solution. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).2. Optimize the incubation time (e.g., 24, 48, 72 hours).3. Prepare a fresh stock solution of this compound. |
| High background signal in downstream assays (e.g., Western Blot) | 1. Non-specific binding of antibodies.2. Sub-optimal washing steps. | 1. Optimize antibody concentrations and blocking conditions.2. Increase the number and duration of washing steps. |
| Precipitation of this compound in cell culture medium | 1. Concentration of this compound is too high.2. Improper dissolution of the stock solution. | 1. Lower the final concentration of this compound in the medium.2. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting the PI3K/Akt signaling pathway in a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform an MTT assay to assess cell viability.
-
Analyze the data to determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the predetermined optimal concentration of this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 5 | 78 |
| 10 | 52 |
| 20 | 25 |
| 50 | 10 |
Table 2: Effect of this compound on Protein Phosphorylation
| Treatment | p-Akt / Total Akt Ratio |
| Vehicle Control | 1.00 |
| This compound (10 µM) | 0.35 |
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Common mistakes when using AzGGK
Welcome to the technical support center for AzGGK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during your experiments. This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. It is estimated that up to 90% of preclinical compounds have challenges with bioavailability, often stemming from low solubility[1]. Poor aqueous solubility is a common issue for many small molecule inhibitors, including kinase inhibitors, which can complicate experiments if not properly addressed[1][2][3][4][5]. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, further dilute the DMSO stock in your cell culture medium of choice. Note that the final DMSO concentration in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity[6].
2. I am observing unexpected off-target effects. What could be the cause?
While this compound is designed for high selectivity towards MEK1/2, off-target effects can occur, especially at high concentrations[7]. Small molecule inhibitors can sometimes interact with other proteins, leading to unintended biological consequences[8][9]. To mitigate this, we recommend the following:
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Titrate this compound: Perform a dose-response experiment to determine the lowest effective concentration that inhibits MEK1/2 signaling without causing widespread effects.
-
Use Controls: Include a negative control (vehicle only) and consider using a structurally related but inactive analog of this compound if available[10].
-
Orthogonal Validation: Confirm your findings using a different MEK inhibitor or a genetic approach like siRNA-mediated knockdown of MEK1/2.
3. My results are not reproducible. What are the common sources of variability?
Reproducibility issues can arise from several factors:
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Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. The stability of small molecules in solution can vary[10].
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition. Cellular responses to inhibitors can be influenced by these variables.
-
Experimental Timing: The duration of inhibitor treatment can significantly impact the outcome. Establish a clear timeline for treatment and sample collection.
Troubleshooting Guide
Issue 1: this compound did not inhibit downstream ERK phosphorylation.
If you do not observe the expected decrease in phosphorylated ERK (p-ERK) levels after this compound treatment, consider the following:
-
Suboptimal Concentration: The IC50 of this compound may vary between different cell lines. Perform a dose-response curve to find the optimal concentration for your specific model. The potency of an inhibitor is often denoted by its IC50 or Ki value[10][11].
-
Incorrect Timing: The peak of pathway activation and subsequent inhibition can be transient. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the best time point for observing maximal inhibition.
-
Compound Inactivity: Verify the integrity of your this compound stock. If in doubt, use a fresh aliquot or prepare a new stock solution.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration[7]. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.
Caption: Troubleshooting workflow for lack of p-ERK inhibition.
Issue 2: High background or non-specific bands in Western Blot.
When assessing p-ERK levels via Western Blot, high background can obscure your results.
-
Blocking: Insufficient blocking is a common cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat milk in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature)[12].
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number or duration of wash steps after antibody incubation to remove unbound antibodies.
Issue 3: Inconsistent results between experiments.
Variability in results can be frustrating. To improve consistency:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment times, and reagent concentrations, are kept consistent between experiments.
-
Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) in your Western Blots to normalize for protein loading differences[13].
-
Instrument Calibration: Regularly check and calibrate your equipment, such as pipettes and incubators, to ensure accuracy.
Quantitative Data Summary
The following table summarizes the key in vitro properties of this compound.
| Parameter | Value | Cell Line | Assay Type |
| MEK1 IC50 | 5 nM | A375 | Kinase Assay |
| MEK2 IC50 | 8 nM | A375 | Kinase Assay |
| p-ERK IC50 | 25 nM | HeLa | Western Blot |
| Cell Viability GI50 | 150 nM | A375 | CellTiter-Glo |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition
This protocol describes a method to assess the efficacy of this compound by measuring the phosphorylation of its downstream target, ERK.
-
Cell Seeding: Seed cells (e.g., A375 or HeLa) in 6-well plates and allow them to adhere overnight[14].
-
Serum Starvation (Optional): To reduce basal pathway activation, you may replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 100, 500 nM) for the desired duration (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
Stimulation: After the inhibitor treatment, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) to robustly activate the MAPK/ERK pathway[15].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane[12].
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Incubate with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C[13][14].
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate[14].
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
Caption: Western Blot workflow for p-ERK inhibition analysis.
Signaling Pathway Diagram
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival[15][16][17]. It is often hyperactivated in various cancers[16][17][18]. Growth factor binding to a receptor tyrosine kinase (RTK) on the cell surface triggers a series of phosphorylation events, activating Ras, which in turn activates Raf (a MAP3K). Raf then phosphorylates and activates MEK (a MAP2K), which subsequently phosphorylates and activates ERK (a MAPK)[19]. Activated ERK can then translocate to the nucleus to regulate gene expression. This compound specifically inhibits MEK1 and MEK2, thereby blocking the phosphorylation of ERK and downstream signaling.
Caption: this compound inhibits the MAPK/ERK pathway at MEK1/2.
References
- 1. pharmtech.com [pharmtech.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.4. Western Blot Analysis [bio-protocol.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
AzGGK degradation and prevention methods
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for experiments involving Azido-glycylglycyl-lysine (AzGGK). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound degradation and prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound, or azido-glycylglycyl-lysine, is an unnatural amino acid that can be site-specifically incorporated into proteins using genetic code expansion techniques.[1][2] Its primary feature is the azide moiety on the lysine side chain. This azide group serves as a bioorthogonal handle, allowing for specific chemical modifications of the protein. A key application is in studying protein ubiquitination, where the azide is first reduced to an amine and then used as a substrate for enzymes like sortase A to attach ubiquitin or ubiquitin chains, forming a native-like isopeptide bond.[2]
Q2: How stable is the azide group on this compound under typical experimental conditions?
A: The azide group is generally robust and stable under a wide range of conditions commonly used in biochemistry and molecular biology. It is stable in both acidic and basic aqueous solutions and is compatible with standard peptide synthesis protocols, including exposure to trifluoroacetic acid (TFA) and piperidine.[3] However, it can be reduced to a primary amine by reducing agents such as phosphines (e.g., TCEP) or dithiothreitol (DTT).[4] Care should be taken to avoid these reagents if the azide handle is to be preserved for subsequent reactions.
Q3: What are the main degradation pathways for a protein containing this compound?
A: Once this compound is incorporated into a protein and used for subsequent modifications like ubiquitination, the primary degradation pathway for the entire protein is the cellular ubiquitin-proteasome system (UPS).[5][6] The attached ubiquitin chain acts as a signal for the proteasome to recognize and degrade the protein.[7][8] The intrinsic chemical stability of the this compound residue itself is high, and its degradation is not typically a concern. The isopeptide bond formed during ubiquitination is also highly stable and resistant to hydrolysis and proteolysis.[1][9]
Q4: Can the azide group in this compound participate in side reactions?
A: While the azide group is largely bioorthogonal, meaning it does not react with most biological molecules, side reactions can occur under specific conditions. For instance, during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), the copper catalyst can generate reactive oxygen species (ROS) that may lead to oxidative damage of the protein.[9] Additionally, azides can be sensitive to heat and shock, and low molecular weight organic azides can be explosive, though this compound incorporated into a large protein is not considered hazardous in this manner.[10][11] It is also important to avoid strong acids, which can form toxic and explosive hydrazoic acid.[12]
Troubleshooting Guides
Issue 1: Low Yield in Sortase-Mediated Ligation
One of the most common challenges encountered when using this compound-modified proteins is achieving a high yield in the subsequent sortase-mediated ligation step to attach ubiquitin or other molecules.
| Potential Cause | Recommended Solution |
| Reversibility of the Sortase Reaction | The sortase A-mediated ligation is a reversible reaction, which can lead to a low equilibrium yield of the desired product.[13] To drive the reaction forward, use a large molar excess (5-20 fold) of the glycine-containing nucleophile (e.g., ubiquitin-GGG).[13] Alternatively, strategies that render the reaction irreversible, such as using depsipeptide substrates or metal-assisted ligation (e.g., with Ni2+), can be employed.[13][14] |
| Suboptimal Reaction Conditions | The activity of Sortase A is dependent on factors like pH, temperature, and the presence of cofactors. Ensure the reaction buffer is at the optimal pH (typically around 7.5-8.5) and contains calcium chloride (usually 10 mM), as S. aureus Sortase A is a calcium-dependent enzyme.[15] |
| Poor Accessibility of Ligation Sites | The N- and C-termini of the proteins to be ligated may be sterically hindered, preventing efficient access by the sortase enzyme.[15] Consider adding flexible linkers to the ligation motifs (LPXTG on one protein and oligoglycine on the other) to increase their accessibility. |
| Inactive Enzyme or Substrates | Confirm the activity of your Sortase A enzyme preparation using a control reaction. Verify the correct incorporation of this compound and the presence of the LPXTG and oligoglycine motifs in your substrates through mass spectrometry or sequencing. |
Issue 2: Degradation of the Target Protein During Expression and Purification
Researchers may observe degradation of the this compound-containing protein before any downstream applications.
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | The expressed protein may be susceptible to cellular proteases during expression or after cell lysis. Perform all purification steps at low temperatures (4°C) and add a protease inhibitor cocktail to all buffers. |
| Instability of the Folded Protein | The incorporation of this compound or the presence of purification tags might destabilize the protein, making it more prone to unfolding and degradation. Optimize buffer conditions (pH, ionic strength) to enhance protein stability. You can screen for optimal conditions using a thermal shift assay. |
| Oxidative Damage | If the protein is sensitive to oxidation, add reducing agents like DTT or TCEP to the purification buffers. Note: This is only advisable if the azide group is not needed for subsequent reactions, as these reagents will reduce it. |
Data Presentation
Table 1: General Stability of Azide-Containing Compounds
This table provides a summary of the stability of the azide functional group under various conditions.
| Condition | Stability | Notes | References |
| Aqueous Solution (pH 4-10) | High | Generally stable in a wide pH range. | [3] |
| Acidic Conditions (e.g., TFA) | High | Stable during standard peptide synthesis cleavage. | [3] |
| Basic Conditions (e.g., Piperidine) | High | Stable during Fmoc deprotection in peptide synthesis. | [3] |
| Reducing Agents (e.g., DTT, TCEP) | Low | Readily reduced to a primary amine. | [4] |
| Elevated Temperature | Moderate to Low | Half-life of azide in biological samples is significantly shorter at room temperature (4.5 days) compared to 0°C (12 days). | [8] |
| Presence of Copper Ions | High (Azide Group) / Potential for Protein Damage | The azide itself is stable, but Cu(I) used in click chemistry can cause oxidative damage to the protein. | [9] |
Table 2: Factors Influencing Protein Stability
This table outlines key factors that affect the stability of proteins in general, which is relevant for this compound-containing proteins.
| Factor | Effect on Stability | Typical Optimal Range | References |
| Temperature | Higher temperatures lead to denaturation and aggregation. | Protein-dependent, but most are stable below 50°C. | [16] |
| pH | Deviations from the optimal pH can cause unfolding and aggregation. | Most proteins are stable in a pH range of 6.0-8.0. | [16] |
| Ionic Strength | Can affect solubility and stability; both very low and very high salt concentrations can be destabilizing. | Typically 50-150 mM NaCl. | [17] |
| Proteases | Enzymatic degradation of the polypeptide chain. | Minimized by adding protease inhibitors and working at low temperatures. | |
| Oxidizing Agents | Can lead to modification of sensitive amino acid residues (e.g., Met, Cys, Trp). | Avoid exposure to atmospheric oxygen for extended periods; consider adding antioxidants. | [17] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound-Containing Protein
This protocol is designed to identify the degradation pathways of your protein of interest under various stress conditions.
-
Preparation of Protein Samples:
-
Prepare aliquots of your purified this compound-containing protein at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate protein samples at 4°C (control), 25°C, 40°C, and 60°C for pre-determined time points (e.g., 1, 3, 7, and 14 days).
-
pH Stress: Adjust the pH of the protein solution to 3.0 (acidic) and 10.0 (basic) using HCl and NaOH, respectively. Incubate at 4°C and 25°C for the same time points.
-
Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the protein solution to a final concentration of 0.03% and 0.3%. Incubate at room temperature in the dark for 24 hours.
-
Photostability: Expose the protein solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample in the dark.
-
-
Analysis of Degradation:
-
At each time point, neutralize the pH-stressed samples.
-
Analyze all samples using SDS-PAGE to visualize fragmentation.
-
Use size-exclusion chromatography (SEC-HPLC) to quantify aggregation and fragmentation.
-
Employ reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (LC-MS) to identify and characterize degradation products, such as deamidated or oxidized forms.
-
Protocol 2: Assessing Protein Stability using a Thermal Shift Assay (Differential Scanning Fluorimetry)
This is a rapid and high-throughput method to determine the melting temperature (Tm) of a protein and screen for stabilizing conditions.
-
Reagent Preparation:
-
Prepare your purified this compound-containing protein at 0.1-0.2 mg/mL in various buffers to be tested (e.g., different pH values, salt concentrations, or with additives).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) and dilute it according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution with the diluted dye.
-
Include a no-protein control for each buffer condition.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment:
-
Hold at 25°C for 2 minutes.
-
Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show an increase in fluorescence as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Higher Tm values indicate greater protein stability.
-
Visualizations
Caption: Workflow for the modification of a protein with this compound and its subsequent degradation via the ubiquitin-proteasome pathway.
Caption: Troubleshooting decision tree for low yield in sortase-mediated ligation experiments.
Caption: Experimental workflow for a forced degradation study of an this compound-containing protein.
References
- 1. Isopeptide bond - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Degradation of Proteins — The Ubiquitin System · Frontiers for Young Minds [kids.frontiersin.org]
- 7. How the 26S Proteasome Degrades Ubiquitinated Proteins in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Isopeptide Bonds Give Thermodynamic and Proteolytic Stability to the Major Pilin Protein of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Western CEDAR - Graduate Student Symposium: Reducing the Reversibility of Sortase Mediated Ligation on Full-Sized Proteins [cedar.wwu.edu]
- 14. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
Reducing background noise in AzGGK assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during AzGGK (Azido-glycyl-glycyl-lysine) kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind an this compound assay?
An this compound assay is a type of kinase activity assay that utilizes a substrate peptide containing a synthetically incorporated azido-glycyl-glycyl-lysine residue. The kinase in the sample phosphorylates this substrate. The incorporated azide group then serves as a bioorthogonal handle for the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The resulting signal from the reporter molecule is proportional to the kinase activity.
Q2: What are the main advantages of using an this compound assay?
The primary advantage of the this compound assay is its high specificity and modularity. The click chemistry reaction is highly selective and occurs only between the azide on the substrate and an alkyne-containing reporter molecule, minimizing background from other components in the reaction mixture. This modularity allows for the use of various detection methods (fluorescence, chemiluminescence, etc.) by simply changing the alkyne-reporter conjugate.
Q3: What are the critical reagents in an this compound assay?
The key reagents include the this compound-containing substrate peptide, the kinase of interest, ATP, and the click chemistry detection reagents. The click chemistry cocktail typically consists of a copper(I) source (e.g., copper(II) sulfate), a reducing agent to maintain copper in its +1 oxidation state (e.g., sodium ascorbate), a copper-chelating ligand to stabilize the copper(I) and prevent protein damage (e.g., THPTA), and the alkyne-functionalized reporter molecule.
Troubleshooting Guide: High Background Noise
High background is a common issue in this compound assays, which can mask the true signal and reduce the assay's sensitivity and dynamic range. The following guide addresses the most frequent causes of high background and provides targeted solutions.
dot
Caption: Troubleshooting logic for high background in this compound assays.
Issue 1: Non-Specific Binding of Assay Components
Non-specific binding of the substrate, antibodies (if used in a sandwich format), or the alkyne-reporter to the microplate wells or other proteins can lead to a high background signal.
Solutions:
-
Optimize Blocking: Insufficient blocking of the microplate wells is a primary cause of non-specific binding.
-
Protocol: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or casein) or try a different blocking buffer. Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
-
-
Incorporate Detergents: Adding a non-ionic detergent to the wash and assay buffers can help reduce hydrophobic interactions that contribute to non-specific binding.
-
Protocol: Include 0.05% to 0.1% Tween-20 or Triton X-100 in your wash buffers and, if compatible with your kinase, in the assay buffer.
-
-
Increase Washing Efficiency: Inadequate washing can leave behind unbound reagents that contribute to the background.
-
Protocol: Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer used for each wash. Ensure complete aspiration of the wash buffer between steps.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Blocking Agent | 1% BSA in PBS | 3% BSA or 5% non-fat dry milk in PBS | Reduced non-specific binding of proteins to the plate surface. |
| Detergent in Wash Buffer | 0.05% Tween-20 | 0.1% Tween-20 or 0.05% Triton X-100 | Decreased hydrophobic interactions, leading to lower background. |
| Number of Washes | 3 washes | 5-6 washes | More effective removal of unbound reagents. |
Issue 2: Suboptimal Click Chemistry Reaction
The click chemistry step is critical for signal generation, but if not optimized, it can be a significant source of background.
Solutions:
-
Optimize Reagent Ratios: The concentrations and ratios of the copper catalyst, ligand, and alkyne-reporter are crucial. Excess free copper or alkyne-reporter can lead to non-specific signal generation.
-
Protocol: Perform a matrix titration of the click chemistry reagents to find the optimal concentrations. A common starting point is a 1:5 to 1:10 ratio of Cu(II) to ligand and a 10- to 100-fold molar excess of the alkyne-reporter over the this compound-substrate.
-
-
Avoid Incompatible Buffers: Amine-containing buffers, such as Tris, can chelate copper ions and inhibit the click reaction, potentially leading to incomplete labeling and inconsistent results.[1]
-
Protocol: If possible, perform the click reaction in a non-amine-containing buffer like PBS or HEPES. If Tris must be used, ensure the concentration is low and consider increasing the copper and ligand concentrations to compensate.
-
-
Control Incubation Conditions: The time and temperature of the click reaction can influence its efficiency and specificity.
-
Protocol: Incubate the click reaction for 30-60 minutes at room temperature. Protect the reaction from light, especially if using a fluorescent alkyne-reporter.
-
| Reagent | Starting Concentration | Optimization Range | Rationale |
| CuSO₄ | 100 µM | 50-200 µM | To catalyze the cycloaddition reaction. |
| THPTA (Ligand) | 500 µM | 250-1000 µM | To stabilize Cu(I) and prevent protein precipitation. |
| Sodium Ascorbate | 5 mM | 2.5-10 mM | To reduce Cu(II) to the active Cu(I) state. |
| Alkyne-Reporter | 10 µM | 1-50 µM | For detection; titrate to find the optimal signal-to-noise ratio. |
Issue 3: Reagent-Related Problems
The quality, concentration, and storage of assay reagents can all impact background levels.
Solutions:
-
Use High-Purity Reagents: Impurities in reagents, particularly the this compound substrate or the alkyne-reporter, can lead to off-target reactions and high background.
-
Recommendation: Use reagents from a reputable supplier and, if possible, verify their purity.
-
-
Titrate Reagent Concentrations: Using excessively high concentrations of the this compound substrate or, if applicable, detection antibodies can increase the likelihood of non-specific binding.
-
Protocol: Perform a titration of the this compound substrate to determine the concentration that gives the best signal-to-background ratio. If using an antibody-based detection method, titrate the antibody concentration as well.
-
-
Ensure Proper Reagent Storage: Improper storage of reagents can lead to their degradation and reduced performance.
-
Recommendation: Store all reagents according to the manufacturer's instructions. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: General this compound Kinase Assay
dot
Caption: General workflow for an this compound kinase assay.
-
Kinase Reaction:
-
To the wells of a microplate, add the kinase sample and any test compounds (e.g., inhibitors).
-
Initiate the reaction by adding a mixture of the this compound-containing substrate and ATP in an appropriate kinase reaction buffer.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the kinase reaction by adding a solution of EDTA to chelate the Mg²⁺ required for kinase activity.
-
-
Click Chemistry Detection:
-
Prepare a fresh click chemistry master mix containing CuSO₄, a copper ligand (e.g., THPTA), a reducing agent (e.g., sodium ascorbate), and the alkyne-functionalized reporter molecule in a compatible buffer (e.g., PBS).
-
Add the click chemistry master mix to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
For homogeneous assays, the signal can be read directly after the click chemistry incubation.
-
For heterogeneous assays, wash the plate to remove unbound reagents before reading the signal on a suitable plate reader.
-
Protocol 2: Optimizing Signal-to-Noise Ratio
-
Checkerboard Titration of Kinase and Substrate:
-
Prepare serial dilutions of the kinase and the this compound substrate.
-
In a microplate, set up a matrix where each row has a different kinase concentration and each column has a different substrate concentration.
-
Perform the kinase reaction and detection as described in Protocol 1.
-
Analyze the results to identify the concentrations of kinase and substrate that provide the largest signal window with the lowest background.
-
-
Click Chemistry Reagent Titration:
-
Using the optimal kinase and substrate concentrations determined above, perform the kinase reaction.
-
Prepare a matrix of click chemistry conditions, varying the concentrations of CuSO₄, ligand, and the alkyne-reporter.
-
Perform the click chemistry detection step.
-
Identify the combination of click reagents that yields the highest signal-to-background ratio.
-
References
AzGGK Experimental Controls and Setup: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the non-canonical amino acid AzGGK (Nε-(2-azidoethoxy)-L-lysine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an amino acid analog of lysine that contains an azide group. It is used in genetic code expansion to site-specifically incorporate a chemically reactive group into proteins. This enables a variety of applications, including the study of post-translational modifications like ubiquitination, and the introduction of biophysical probes for protein labeling and imaging.[1][2]
Q2: What is the general workflow for incorporating this compound into a protein of interest?
A2: The typical workflow involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound. An amber stop codon (TAG) is introduced at the desired site in the gene of the protein of interest. When this modified gene is expressed in a host organism (like E. coli) in the presence of this compound and the specific synthetase/tRNA pair, this compound is incorporated at the amber codon site.[1]
Q3: What are the key experimental controls to include when working with this compound?
A3: It is crucial to include both positive and negative controls in your experiments.
-
Negative Control: Express the protein of interest without adding this compound to the culture medium. This will help confirm that the expression of the full-length protein is dependent on the presence of this compound. In the absence of this compound, you should primarily observe a truncated protein product.[1]
-
Positive Control: If available, use a previously validated plasmid and experimental setup known to successfully incorporate this compound. This will help troubleshoot issues with your specific protein of interest.
-
Vector Control: Use a vector without your gene of interest to ensure there are no background expression issues.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of the full-length protein | Inefficient this compound incorporation: The synthetase/tRNA pair may not be functioning optimally, or the concentration of this compound may be too low. | - Confirm the integrity of your synthetase/tRNA expression plasmid. - Optimize the concentration of this compound in the culture medium. - Ensure the amber codon is in a permissible location within the gene. |
| Toxicity of the protein: The protein of interest may be toxic to the expression host. | - Lower the expression temperature. - Use a lower concentration of the inducer (e.g., IPTG). - Try a different expression host or cell line.[3] | |
| Plasmid issues: The plasmid containing your gene of interest may have a mutation or was not correctly prepared. | - Sequence your plasmid to verify the presence and location of the amber codon and the integrity of the gene.[3] | |
| Observation of both truncated and full-length protein | Competition with release factor 1 (RF1): In E. coli, RF1 can recognize the amber stop codon and terminate translation. | - Use an E. coli strain with a modified or deleted RF1 gene. - Overexpress the this compound-specific tRNA to outcompete RF1. |
| Inefficient Staudinger reduction of the azide group | Issues with the reducing agent: The reducing agent (e.g., 2DPBA or TCEP) may be old or inactive. | - Use a fresh solution of the reducing agent. - Optimize the reaction time and temperature.[1] |
| Accessibility of the azide group: The incorporated this compound may be in a region of the protein that is not easily accessible to the reducing agent. | - Perform the reduction under denaturing conditions, if compatible with your downstream application. | |
| Unexpected results in downstream applications (e.g., ubiquitination studies) | Incorrect protein folding: The incorporation of this compound may have disrupted the proper folding of the protein. | - Perform biophysical characterization (e.g., circular dichroism) to assess the protein's secondary structure. - If possible, compare the activity of the this compound-containing protein to the wild-type protein. |
| Off-target reactions of the azide group: The azide group could potentially react with other cellular components. | - Ensure that all subsequent steps are performed under conditions that do not promote unwanted side reactions. |
Experimental Protocols
Site-Specific Incorporation of this compound into a Target Protein in E. coli
-
Plasmid Preparation: Co-transform the expression host with two plasmids: one containing the gene for the this compound-specific aminoacyl-tRNA synthetase/tRNA pair, and another containing the gene of interest with an amber (TAG) codon at the desired incorporation site.
-
Cell Culture: Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) at 37°C with appropriate antibiotics.
-
Induction and this compound Addition: When the cell culture reaches the mid-log phase (OD600 of ~0.6-0.8), add this compound to the medium to a final concentration of 1-10 mM. Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation, lyse them, and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).
-
Verification: Analyze the purified protein by SDS-PAGE and Western blotting to confirm the expression of the full-length protein. Mass spectrometry can be used to definitively confirm the incorporation of this compound.[1]
Staudinger Reduction of this compound to an Amine
-
Reaction Setup: In a suitable buffer, react the purified this compound-containing protein with a reducing agent such as 2-(diphenylphosphino)benzoic acid (2DPBA).[1]
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1-4 hours).
-
Removal of Reducing Agent: Remove the excess reducing agent by dialysis or buffer exchange.
-
Verification: Confirm the reduction of the azide to an amine using mass spectrometry.
Signaling Pathways and Workflows
This compound Incorporation and Application in Ubiquitination Studies
The following diagram illustrates the general workflow for using this compound to study protein ubiquitination.
Caption: Workflow for site-specific ubiquitination studies using this compound.
Simplified AKT-mTOR Signaling Pathway
The AKT-mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often studied in the context of ubiquitination.
Caption: A simplified diagram of the AKT-mTOR signaling pathway.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ZDHHC2-Mediated AGK Palmitoylation Activates AKT–mTOR Signaling to Reduce Sunitinib Sensitivity in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the PI3K-Akt-mTOR signaling pathway promotes necrotic cell death via suppression of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AzGGK-Induced Toxicity
Introduction
This guide is intended for researchers, scientists, and drug development professionals who are encountering high levels of toxicity or cytotoxicity in their experiments with the novel kinase inhibitor, AzGGK. This compound is an investigational small molecule designed to target aberrant signaling pathways in disease models. However, like many kinase inhibitors, off-target effects can lead to unintended toxicity.[1][2][3] This document provides a series of frequently asked questions (FAQs), troubleshooting steps, and detailed experimental protocols to help identify and mitigate these toxic effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cancer cell line cultures at concentrations where this compound is expected to be effective. What is the likely cause?
A1: High cytotoxicity at effective concentrations often points to one of three possibilities:
-
On-target toxicity: The intended molecular target of this compound is critical for the survival of the specific cell line being used, even under cancerous conditions.
-
Off-target toxicity: this compound may be inhibiting one or more unintended kinases that are essential for cell survival.[3] This is a common issue with kinase inhibitors.[2][3]
-
Compound instability or degradation: The molecule may be breaking down into a toxic metabolite in your culture medium.[4]
To begin troubleshooting, it is crucial to confirm the identity and purity of your this compound stock and perform a dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Q2: How can we determine if the observed toxicity is due to on-target or off-target effects?
A2: A standard method is to perform a rescue experiment. If the toxicity is on-target, its effects should be reversible by activating the downstream components of the signaling pathway that this compound is designed to inhibit. Conversely, if the toxicity is due to off-target effects, this strategy will likely fail. Another powerful approach is to perform a kinome-wide selectivity screen to identify other kinases that this compound binds to.[5] Comparing the potency of this compound against its intended target versus its off-targets can provide significant insights.
Q3: What specific off-target pathways are commonly associated with toxicity in kinase inhibitors?
A3: A frequent culprit for off-target toxicity is the inhibition of pathways critical for normal cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7] This pathway regulates a wide array of cellular functions, and its inhibition can lead to apoptosis (programmed cell death).[8][9] Dysregulation of this pathway is implicated in a number of human diseases, but it is also essential for the survival of healthy cells.[8]
Q4: What are the first experimental steps to characterize the nature of this compound-induced cell death?
A4: First, you should quantify cell viability and cytotoxicity across a range of this compound concentrations. An MTT or MTS assay is a standard method for assessing metabolic activity, which correlates with cell viability.[10][11][12] Second, to determine if the cell death is due to apoptosis, you should perform a caspase activity assay, such as the Caspase-Glo 3/7 assay.[13][14] An increase in caspase 3 and 7 activity is a hallmark of apoptosis.
Troubleshooting Guides
Initial Assessment of High Toxicity
If you are observing higher-than-expected toxicity, follow these initial steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution using methods like HPLC-MS.
-
Perform Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT) with a broad range of this compound concentrations to determine the CC50.
-
Assess Apoptosis Induction: Use a Caspase-Glo 3/7 assay to determine if this compound is inducing apoptosis and at what concentrations.
Characterizing the Mechanism of Toxicity
Based on initial findings, the following workflow can help elucidate the mechanism of toxicity.
Data Presentation: Hypothetical Toxicity Profile of this compound
The following table presents hypothetical data from initial screening assays for this compound. It illustrates a scenario where the compound shows high toxicity due to off-target effects on the PI3K/Akt pathway.
| Target/Assay | IC50 / CC50 (nM) | Comments |
| On-Target | ||
| TargetKinase A | 50 | Desired efficacy concentration. |
| Off-Target | ||
| PI3Kα | 75 | Potent off-target inhibition.[3] |
| Akt1 | 150 | Downstream off-target effect. |
| mTOR | 200 | Downstream off-target effect. |
| Cell-Based Assays | ||
| Cell Viability (CC50) | 85 | Cytotoxicity observed close to on-target IC50. |
| Apoptosis (EC50) | 90 | Induction of apoptosis correlates with cytotoxicity. |
This data suggests that at concentrations needed to inhibit TargetKinase A, this compound is also potently inhibiting the PI3K/Akt pathway, leading to apoptosis and a narrow therapeutic window.
Signaling Pathway Analysis
The diagram below illustrates the intended on-target pathway of this compound and its unintended off-target inhibition of the pro-survival PI3K/Akt pathway.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[10][11][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[16] Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix gently by pipetting or using an orbital shaker.
-
Read the absorbance at 570 nm using a plate reader.[10]
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13][14][17]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega).
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control and a positive control (e.g., staurosporine).
-
Incubate the plate for the desired exposure time at 37°C in a CO2 incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
Logical Troubleshooting Guide
This decision tree provides a logical approach to interpreting your results and planning next steps.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. ulab360.com [ulab360.com]
Fine-tuning AzGGK incubation times
This center provides researchers, scientists, and drug development professionals with detailed guidance on fine-tuning incubation times for AzGGK (Azido-Guanidino-Glycyl Kinase) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for an this compound assay?
A1: The primary goal is to identify the time window where the enzymatic reaction is in its linear range.[1][2] This ensures that the measured signal (e.g., ADP production or substrate phosphorylation) is directly proportional to the enzymatic activity of this compound.[1] Operating within this range is critical for obtaining accurate and reproducible data, especially when screening for inhibitors or characterizing enzyme kinetics.
Q2: What key factors influence the optimal incubation time?
A2: Several factors can affect the reaction rate and, consequently, the ideal incubation time.[3][4][5][6] These include the concentration of this compound, the concentration of the substrate and ATP, the reaction temperature, and the pH of the assay buffer.[3][4][5][6][7] Any change in these parameters may require re-optimization of the incubation time.
Q3: How do I determine the linear range of my this compound assay?
A3: To determine the linear range, you should perform a time-course experiment. This involves initiating the kinase reaction and stopping it at several different time points (e.g., 0, 5, 10, 15, 30, 60, and 90 minutes).[8] The signal is then measured for each time point. By plotting the signal versus time, you can identify the period during which the signal increases linearly. The optimal incubation time should be chosen from within this linear phase, typically before substrate consumption exceeds 10-20%.[2]
Q4: Can the incubation time be too short or too long? What are the consequences?
A4: Yes.
-
Too short: An incubation time that is too short may result in a very low signal, making it difficult to distinguish from the background noise of the assay. This leads to a poor signal-to-background ratio and low statistical confidence (e.g., a low Z'-factor).
-
Too long: If the incubation is too long, the reaction may proceed beyond its linear phase.[9] This can happen due to substrate depletion, product inhibition, or degradation of the this compound enzyme.[4][10] A reaction that has reached a plateau (saturation) will not accurately reflect the initial rate of the reaction, which is crucial for kinetic studies and inhibitor screening.[6]
Troubleshooting Guide
Problem: My assay signal is very low, even after a long incubation.
-
Possible Cause 1: Insufficient Enzyme Concentration. The concentration of active this compound may be too low to generate a robust signal.
-
Solution: Increase the concentration of this compound in the reaction. Perform an enzyme titration experiment to find a concentration that yields a strong signal within a reasonable timeframe.[8]
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The buffer composition, pH, or temperature may not be optimal for this compound activity.[4][5][7]
-
Solution: Review the literature for known optimal conditions for similar kinases. If such information is unavailable, systematically vary the pH and temperature to find the conditions that maximize activity.
-
-
Possible Cause 3: Inactive Enzyme. The this compound enzyme preparation may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme. If the problem persists, consider purifying a new batch of this compound.
-
Problem: The assay signal is saturated or plateaus very quickly.
-
Possible Cause 1: Enzyme Concentration is Too High. A high concentration of this compound will lead to rapid substrate consumption, causing the reaction to reach its endpoint prematurely.[6]
-
Solution: Reduce the concentration of this compound. The goal is to slow the reaction so that it remains in the linear phase for the duration of your desired incubation time.
-
-
Possible Cause 2: Substrate Concentration is Too Low. If the substrate is the limiting reagent, it will be consumed quickly, causing the reaction to plateau.[6]
-
Solution: Increase the substrate concentration. Ensure the substrate concentration is at or above its Michaelis constant (Km) value, if known. This will help ensure the reaction rate is dependent on enzyme activity, not substrate availability.
-
Problem: My results are not reproducible.
-
Possible Cause 1: Inconsistent Incubation Timing. Minor variations in the start and stop times of the reaction can lead to significant differences in the final signal, especially if the reaction is very fast.
-
Solution: Use multichannel pipettes or automated liquid handlers to add the start/stop reagents to all wells as simultaneously as possible.[9] For manual assays, process one plate at a time and be consistent with your timing.
-
-
Possible Cause 2: Temperature Fluctuations. Incubators can have hot or cold spots, and temperature can fluctuate when the door is opened.
-
Solution: Ensure the incubator provides a stable and uniform temperature. Allow plates to equilibrate to the reaction temperature before starting the reaction.[11]
-
-
Possible Cause 3: Reagent Instability. The this compound enzyme or other reagents like ATP may degrade over the course of a long experiment.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol describes a time-course experiment to identify the linear range of the this compound kinase reaction.
Materials:
-
Purified, active this compound enzyme
-
This compound substrate (peptide or protein)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
Detection reagent (e.g., ADP-Glo™, phospho-specific antibody)
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase reaction buffer, this compound enzyme, and the substrate. Prepare a separate solution for ATP to initiate the reaction.
-
Assay Setup: Dispense the enzyme/substrate master mix into the wells of a 384-well plate.
-
Reaction Initiation: To start the reaction, add the ATP solution to the wells. It is recommended to use a multichannel pipette or automated dispenser for simultaneous addition.
-
Time-Course Incubation: Incubate the plate at the desired temperature (e.g., 30°C).
-
Stopping the Reaction: At each designated time point (e.g., 0, 5, 10, 20, 30, 45, 60, 90 minutes), stop a set of replicate wells by adding the stop solution.
-
Signal Detection: After the final time point, add the detection reagent to all wells according to the manufacturer's instructions.
-
Data Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorometer).
-
Data Analysis: Subtract the signal from the 0-minute time point (background) from all other time points. Plot the mean signal (e.g., relative light units) versus time. Identify the portion of the curve that is linear. The optimal incubation time should be selected from this range, typically at about 80% of the last linear time point.
Data Presentation
Table 1: Example Data from an this compound Incubation Time-Course Experiment
| Incubation Time (minutes) | Mean Signal (RLU) | Standard Deviation | Signal/Background Ratio | Reaction Phase |
| 0 | 1,520 | 110 | 1.0 | Background |
| 5 | 15,850 | 850 | 10.4 | Linear |
| 10 | 31,200 | 1,600 | 20.5 | Linear |
| 20 | 60,500 | 3,100 | 39.8 | Linear |
| 30 | 88,900 | 4,500 | 58.5 | Optimal |
| 45 | 115,300 | 6,200 | 75.9 | Approaching Plateau |
| 60 | 125,100 | 7,800 | 82.3 | Plateau |
| 90 | 126,500 | 8,100 | 83.2 | Plateau |
This table illustrates how increasing incubation time affects the assay signal. The optimal time is chosen from the late-linear phase to maximize the signal-to-background ratio while ensuring proportionality.
Visualizations
Caption: Workflow for optimizing this compound assay incubation time.
Caption: Hypothetical signaling cascade involving this compound.
References
- 1. licorbio.com [licorbio.com]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Enzyme Kinetics - Factors Influencing Activity [dept.harpercollege.edu]
- 6. monash.edu [monash.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. promega.com [promega.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
Technical Support Center: AzGGK Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Azido-glycyl-glycyl-lysine (AzGGK) in their experiments. The information is tailored for scientists and professionals in drug development and related fields who are incorporating this compound for site-specific protein modification and ubiquitination studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an unnatural amino acid that contains an azide group. Its primary application is in protein engineering and the study of post-translational modifications, particularly ubiquitination. It is site-specifically incorporated into a protein of interest in response to an amber stop codon (UAG) through a process called amber suppression.[1][2][3] The incorporated azide group can then be chemically modified, for example, by reduction to an amine, which can then be used in subsequent enzymatic reactions like sortase-mediated ligation to attach ubiquitin or other molecules.[4]
Q2: What is amber suppression and how does it work for this compound incorporation?
Amber suppression is a technique that repurposes the amber stop codon (UAG) to encode for an unnatural amino acid instead of terminating protein translation.[1][5][6] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA with a CUA anticodon into the expression system.[1][6] The orthogonal aaRS specifically charges the tRNA with this compound, and this tRNA then recognizes the UAG codon on the mRNA, leading to the incorporation of this compound at that specific site in the protein.[1][6]
Q3: What are the key steps in a typical this compound-based protein modification experiment?
A typical experiment involves the following key stages:
-
Site-directed mutagenesis: Introduction of an amber stop codon (UAG) at the desired location in the gene of your protein of interest.
-
Expression: Co-expression of the mutant protein with the orthogonal aminoacyl-tRNA synthetase/tRNA pair in a suitable expression system (e.g., E. coli or mammalian cells) in the presence of this compound.[1][2]
-
Purification: Isolation of the full-length protein containing this compound.
-
Staudinger Reduction: Chemical reduction of the azide group on this compound to a primary amine.[4][7]
-
Enzymatic Ligation: Site-specific attachment of a molecule of interest (e.g., ubiquitin with a sortase recognition motif) to the newly formed amine using an enzyme like sortase A.[4][8][9]
Q4: What are the advantages of using this compound for studying ubiquitination?
Using this compound allows for the generation of homogeneously ubiquitinated proteins at a specific lysine residue. This provides precise control over the location of the ubiquitin modification, which is crucial for studying the functional consequences of ubiquitination at specific sites, something that is difficult to achieve with traditional in vitro ubiquitination assays that often result in heterogeneous products.
Troubleshooting Guides
Issue 1: Low or No Expression of the Full-Length Protein Containing this compound
Inconsistent or low yields of the desired protein are a common hurdle in experiments involving unnatural amino acid incorporation.
| Potential Cause | Recommended Solution |
| Inefficient Amber Suppression | - Optimize plasmid ratios: The ratio of plasmids encoding the protein of interest, the orthogonal aaRS, and the tRNA can significantly impact expression levels. Experiment with different ratios to find the optimal balance.[1] - Sequence context: The nucleotides surrounding the amber codon can influence suppression efficiency. If possible, try synonymous mutations in the flanking codons.[10][11] - Use a cell line with reduced release factor 1 (RF1) activity: In E. coli, RF1 recognizes the UAG stop codon and terminates translation. Using a strain with reduced or knocked-out RF1 can improve the efficiency of unnatural amino acid incorporation.[6] |
| Toxicity of the Unnatural Amino Acid or Orthogonal Components | - Optimize this compound concentration: Titrate the concentration of this compound in the growth media to find the lowest effective concentration. - Inducible expression: Use an inducible promoter for the expression of the orthogonal components and the protein of interest to minimize toxicity during cell growth. |
| Poor Protein Solubility | - Lower expression temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis and promote proper folding.[12] - Add a solubility-enhancing fusion tag: Fusing a highly soluble protein like GST or MBP to your protein of interest can improve its solubility. |
| Incorrect Plasmid Sequence | - Sequence verification: Always verify the sequence of your plasmid constructs to ensure the amber codon is in the correct position and there are no other mutations. |
Issue 2: Incomplete or Unsuccessful Staudinger Reduction
The conversion of the azide to an amine is a critical step. Failure here will prevent subsequent ligation reactions.
| Potential Cause | Recommended Solution |
| Ineffective Reducing Agent | - Use fresh phosphine reagent: Phosphines like triphenylphosphine (PPh3) or tributylphosphine (nBu3P) can oxidize over time. Use fresh or properly stored reagents.[7] - Consider alternative reducing agents: Dithiothreitol (DTT) can sometimes be used as an alternative to phosphines for azide reduction.[13] |
| Steric Hindrance | - Denature the protein: If the this compound is buried within the protein structure, the reducing agent may not have access. Performing the reduction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) can improve accessibility. The protein can then be refolded. - Choice of phosphine: The steric bulk of the phosphine can play a role. In some cases, a less bulky phosphine may be more effective.[14] |
| Difficult Removal of Phosphine Oxide Byproduct | - Acid wash: The triphenylphosphine oxide byproduct can often be removed by washing the reaction mixture with an acidic aqueous solution, which will protonate the amine product and keep it in the aqueous phase while the non-polar phosphine oxide partitions into the organic phase.[15] - Chromatography: Purification by chromatography (e.g., reverse-phase HPLC or size-exclusion chromatography) can effectively separate the protein from the byproduct. |
Issue 3: Low Efficiency of Sortase-Mediated Ligation
The final step of attaching the molecule of interest can be inefficient, leading to a low yield of the final conjugate.
| Potential Cause | Recommended Solution |
| Poor Accessibility of the Ligation Site | - Engineer a flexible linker: The efficiency of sortase-mediated ligation is highly dependent on the accessibility of the N-terminal glycine and the C-terminal LPXTG motif.[8] Introducing a flexible linker (e.g., a short chain of glycine and serine residues) can improve accessibility. |
| Reversibility of the Ligation Reaction | - Optimize reactant concentrations: Using a molar excess of the nucleophile (the molecule with the N-terminal glycine) can drive the reaction towards product formation.[16] - Metal-assisted ligation: The addition of Ni2+ has been shown to improve the efficiency of sortase-mediated ligation by blocking the reverse reaction.[16] |
| Suboptimal Reaction Conditions | - Vary enzyme and substrate concentrations: Titrate the concentrations of sortase A and the substrates to find the optimal conditions for your specific proteins. - Optimize reaction time and temperature: Monitor the reaction over time to determine the optimal incubation period. Reactions can be performed at 4°C or room temperature, depending on the stability of the proteins.[17] |
| Inactive Sortase Enzyme | - Use freshly prepared or properly stored enzyme: Ensure that the sortase A enzyme is active. It's best to use a freshly purified batch or an aliquot from a properly stored stock. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli
-
Plasmid Preparation:
-
Clone your gene of interest into an expression vector containing a C-terminal affinity tag (e.g., 6xHis-tag).
-
Introduce an amber stop codon (TAG) at the desired lysine position using site-directed mutagenesis.
-
Co-transform the expression plasmid and the plasmid encoding the orthogonal this compound-tRNA synthetase/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or 2xYT) at 37°C to an OD600 of 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1-5 mM.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and reduce the temperature to 18-25°C.
-
Continue to incubate for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation.
-
Purify the this compound-containing protein using an appropriate affinity chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE and Western blot to confirm the presence of the full-length protein.
-
Protocol 2: In Vitro Ubiquitination using this compound-Modified Protein
-
Staudinger Reduction of this compound:
-
Dissolve the purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-50 fold molar excess of a phosphine reducing agent (e.g., triphenylphosphine).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the phosphine oxide byproduct by dialysis, size-exclusion chromatography, or acid wash.
-
-
Sortase-Mediated Ligation with Ubiquitin:
-
Prepare a ubiquitin variant that contains a C-terminal sortase recognition motif (e.g., LPETG) and an N-terminal affinity tag for purification if needed.
-
Set up the ligation reaction by mixing the reduced protein (now containing a GGK-amine), the ubiquitin-LPETG variant, and purified sortase A enzyme in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5). A typical molar ratio would be 1:5:0.2 for the protein:ubiquitin:sortase A.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Stop the reaction by adding EDTA to chelate the Ca2+.
-
-
Purification and Analysis of the Ubiquitinated Protein:
-
Purify the ubiquitinated protein from the reaction mixture using affinity chromatography targeting the tag on your protein of interest or the ubiquitin.
-
Analyze the final product by SDS-PAGE to confirm the increase in molecular weight corresponding to the addition of ubiquitin. Further confirmation can be obtained by Western blotting with antibodies against your protein and ubiquitin.
-
Visualizations
Caption: Experimental workflow for site-specific ubiquitination using this compound.
Caption: Simplified ubiquitination signaling pathway.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 3. interesjournals.org [interesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Origin of problems related to Staudinger reduction in carbopeptoid syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AzGGK Precipitation in Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving issues related to the precipitation of AzGGK in experimental media. The following question-and-answer format directly addresses common challenges to help you maintain the integrity and effectiveness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common initial indicators of this compound precipitation in my media?
The first signs of precipitation are often visual. You may observe cloudiness, turbidity, or the formation of visible particles or crystals in the media. This can occur shortly after adding this compound or after a period of incubation. It's crucial to distinguish this from microbial contamination, which may also cause turbidity but is typically accompanied by a rapid pH change.[1][2]
Q2: What are the primary factors that can cause this compound to precipitate?
Precipitation is generally caused by a substance exceeding its solubility limit in a given solution. For a compound like this compound, this can be triggered by several factors:
-
pH Instability: The pH of the media is a critical factor for the solubility of many compounds. A shift in pH can alter the charge of this compound, reducing its interaction with the solvent and causing it to precipitate.[3]
-
Temperature Fluctuations: Changes in temperature, such as freeze-thaw cycles or moving media from cold storage to an incubator, can decrease the solubility of some components, leading to precipitation.
-
High Concentration: Exceeding the optimal concentration range of this compound in the media is a direct cause of precipitation.
-
Interactions with Media Components: this compound may interact with salts, metals, or proteins in the culture media, forming insoluble complexes.[3]
-
Solvent Issues: If this compound is first dissolved in a stock solution, the final concentration of this solvent in the media could contribute to precipitation.
Q3: How can I differentiate between this compound precipitation and other issues like contamination?
Microscopic examination is a key first step. Precipitation will often appear as crystalline or amorphous particulate matter. In contrast, bacterial contamination will show distinct motile rods or cocci, while yeast will appear as budding oval shapes. Fungal contamination typically presents as filamentous hyphae. A stable pH in the presence of precipitates often points away from microbial contamination, which usually causes a rapid pH shift.[1][2]
Troubleshooting Guide
Initial Assessment and Troubleshooting Workflow
If you are experiencing this compound precipitation, follow this systematic approach to identify and resolve the issue.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Solubility
-
Preparation: Prepare a series of small-volume aliquots of your base media.
-
pH Adjustment: Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8). Use sterile HCl or NaOH for adjustment.
-
This compound Addition: Add this compound to each aliquot at the desired final concentration.
-
Observation: Incubate the aliquots under standard experimental conditions and observe for precipitation at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Analysis: Identify the pH range where this compound remains soluble.
Protocol 2: this compound Concentration Optimization
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water). Create a serial dilution of this stock solution.
-
Media Addition: Add the different concentrations of this compound to your culture media. Ensure the final concentration of the solvent is low and consistent across all samples.
-
Incubation and Observation: Incubate the samples and monitor for precipitation over time.
-
Determination of Solubility Limit: The highest concentration that remains clear will be the approximate solubility limit of this compound in your specific media and conditions.
Quantitative Data Summary
Table 1: Example pH-Dependent Solubility of this compound
| Media pH | Observation at 4 hours | Observation at 24 hours | Solubility Assessment |
| 6.8 | Clear | Slight Precipitate | Sub-optimal |
| 7.0 | Clear | Clear | Optimal |
| 7.2 | Clear | Clear | Optimal |
| 7.4 | Slight Precipitate | Heavy Precipitate | Poor |
| 7.6 | Heavy Precipitate | Heavy Precipitate | Poor |
Table 2: Example Concentration-Dependent Solubility of this compound in Media at pH 7.2
| Final this compound Concentration | Solvent (DMSO) % | Observation at 24 hours | Solubility Assessment |
| 10 µM | 0.1% | Clear | Soluble |
| 25 µM | 0.1% | Clear | Soluble |
| 50 µM | 0.1% | Slight Precipitate | Near Limit |
| 100 µM | 0.1% | Heavy Precipitate | Insoluble |
Advanced Troubleshooting and Considerations
Signaling Pathway Considerations
Precipitation of this compound can lead to a lower effective concentration in the media, which can have significant impacts on downstream signaling pathways that are being studied.
Caption: Impact of this compound precipitation on a signaling pathway.
Preventative Measures and Best Practices
-
Stock Solution Preparation: Always prepare concentrated stock solutions of this compound in a highly compatible solvent. Store these stocks at the recommended temperature, often -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.
-
Order of Addition: When preparing media, add components sequentially and ensure each is fully dissolved before adding the next. For compounds like this compound, it is often best to add it to the final, complete media formulation as the last step.
-
Media Components: Be aware of the composition of your media. High concentrations of divalent cations like calcium and magnesium can sometimes contribute to the precipitation of certain compounds.
-
Filtration: If you suspect that precipitates have formed from media components other than this compound, sterile filtration of the base media before the addition of your compound may be beneficial.
By following this structured troubleshooting guide, researchers can effectively address the challenges of this compound precipitation, ensuring the reliability and reproducibility of their experimental results.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 使用无酶细胞解离缓冲液从培养容器中解离细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
AzGGK Technical Support Center for Researchers
Welcome to the troubleshooting forum for AzGGK (azidoguanidinomethyl-L-lysine), a non-canonical amino acid used for site-specific protein engineering. This guide provides answers to frequently asked questions and solutions to common issues encountered during the incorporation of this compound into proteins and subsequent modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an unnatural amino acid, specifically a lysine derivative containing an azide group. Its primary use in molecular biology is for the site-specific incorporation into a protein of interest at a designated position. This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon, UAG) and inserts this compound instead of terminating translation. The incorporated azide group then serves as a chemical handle for bioorthogonal reactions, such as click chemistry or Staudinger ligation, allowing for precise labeling with probes, drugs, or other molecules.[1][2]
Q2: What are the essential components needed to incorporate this compound into a protein in E. coli?
A2: To successfully incorporate this compound, you need a specialized expression system. The key components are:
-
An expression vector for your protein of interest, engineered to have an amber (UAG) codon at the desired incorporation site.
-
A separate plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound (e.g., AzGGKRS).
-
The corresponding orthogonal tRNA (e.g., tRNA CUA) that is charged by the aaRS.
-
An E. coli expression strain.
-
Growth media supplemented with this compound.
Q3: How can I verify the successful incorporation of this compound?
A3: Verification of this compound incorporation is a critical step. The most common methods include:
-
SDS-PAGE Analysis: Compare the expression of your protein in the presence and absence of this compound. Successful incorporation of this compound at a UAG codon will result in a full-length protein, while its absence will lead to a truncated product.[1]
-
Mass Spectrometry (MS): This is the gold standard for confirmation. Digestion of the purified protein followed by MS/MS analysis can identify the peptide containing this compound and confirm its exact mass and location.
-
Click Chemistry Reaction: Successful conjugation to a fluorescent probe via a click reaction, followed by in-gel fluorescence imaging, provides functional confirmation of the azide handle's presence.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound.
Problem 1: Low or No Yield of Full-Length Protein
You observe a faint band or no band corresponding to your full-length protein on an SDS-PAGE gel, with a prominent band at a lower molecular weight, suggesting a truncated product.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate the concentration of this compound in your growth media. Start with the recommended concentration (e.g., 1-2 mM) and test a range to find the optimal level for your specific protein and expression system. |
| Inefficient aaRS/tRNA Pair | Ensure you are using the correct, validated AzGGKRS/tRNA CUA pair.[1] Verify the integrity of the plasmid expressing these components. |
| Toxicity of this compound or Protein | High concentrations of this compound or leaky expression of a toxic target protein can inhibit cell growth. Try lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG). |
| Competition with Release Factor 1 (RF1) | In E. coli, RF1 recognizes the UAG stop codon and terminates translation, competing with the this compound-loaded tRNA. Use an E. coli strain engineered to have lower levels of RF1 or a knockout strain. |
Below is a troubleshooting workflow for diagnosing low protein yield.
Problem 2: Inefficient Downstream Bioorthogonal Reaction
You have successfully purified your this compound-containing protein, but the subsequent click chemistry or Staudinger ligation reaction shows low efficiency.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Azide Group Reduction | The azide group can be sensitive to certain reducing agents. Ensure that reagents like DTT or BME are not present in your final purification buffers or are removed by dialysis or a desalting column before the reaction. |
| Degraded Reagents | Alkyne probes, copper catalysts (for CuAAC click chemistry), or phosphine reagents (for Staudinger ligation) can degrade over time. Use fresh, high-quality reagents for the best results. |
| Suboptimal Reaction Conditions | Bioorthogonal reactions are sensitive to pH, temperature, and buffer components. Consult the literature or manufacturer's protocol for the optimal conditions for your specific reaction. For example, CuAAC reactions require a copper(I) source, which can be generated in situ from copper(II) with a reducing agent like sodium ascorbate. |
| Steric Hindrance | The this compound incorporation site may be in a region of the protein that is not easily accessible to the labeling reagent. If possible, it may be necessary to re-engineer your protein to place the this compound on a more exposed loop or terminus. |
Experimental Protocol: Site-Specific Incorporation of this compound
This protocol provides a general workflow for expressing a target protein containing this compound in E. coli.
1. Transformation:
-
Co-transform your E. coli expression strain (preferably an RF1-deficient strain) with two plasmids:
-
Your target protein expression vector with a UAG codon at the desired site.
-
The plasmid expressing the AzGGKRS/tRNA CUA pair.
-
-
Plate on selective media containing the appropriate antibiotics for both plasmids.
2. Starter Culture:
-
Inoculate a single colony into 5 mL of growth medium (e.g., LB) with antibiotics.
-
Grow overnight at 37°C with shaking.
3. Expression Culture:
-
Inoculate 1 L of minimal medium (e.g., M9) supplemented with glucose, MgSO4, and antibiotics with the overnight starter culture.
-
Grow at 37°C until the OD600 reaches 0.6-0.8.
4. Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Add your inducer (e.g., IPTG to 0.1-0.5 mM).
-
Reduce the temperature to 20°C and continue to grow for 12-16 hours.
5. Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
6. Purification and Analysis:
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate method (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Analyze the purified protein by SDS-PAGE and confirm incorporation by mass spectrometry.
The diagram below illustrates the overall experimental workflow.
References
Validation & Comparative
Unveiling Drug Efficacy: A Comparative Guide to Utilizing AzGGK for Mechanistic Insights
In the landscape of drug discovery and development, researchers and scientists require robust methodologies to elucidate the mechanism of action and efficacy of novel therapeutic compounds. This guide provides a comprehensive overview of a powerful chemical biology tool, Azido-glycyl-glycyl-lysine (AzGGK), for the precise analysis of protein ubiquitination, a critical post-translational modification in numerous cellular signaling pathways. We will explore how this compound can be employed to investigate the efficacy of a hypothetical therapeutic agent, "Competitor Compound A," by examining its impact on a specific ubiquitination event.
Introduction to this compound
Azido-glycyl-glycyl-lysine (this compound) is a non-canonical amino acid that can be site-specifically incorporated into a protein of interest using genetic code expansion techniques.[1] The key feature of this compound is its azide group, which can be chemically converted to an amine, thereby creating a site for the enzymatic attachment of ubiquitin. This allows for the study of ubiquitination at a precise, predetermined lysine residue within a protein, offering a level of specificity that is often difficult to achieve with traditional methods.
Evaluating the Efficacy of "Competitor Compound A" on NF-κB Signaling
To illustrate the utility of this compound, we present a hypothetical scenario where "Competitor Compound A" is an inhibitor designed to target a component of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of the NF-κB pathway is tightly regulated by ubiquitination, making it an ideal system to study the efficacy of this compound.[2][3][4][5][6]
Experimental Protocol: Site-Specific Ubiquitination Assay
This protocol outlines the steps to assess the effect of "Competitor Compound A" on the ubiquitination of a target protein within the NF-κB pathway, for example, IκBα (Inhibitor of kappa B alpha).
1. Site-Specific Incorporation of this compound into IκBα:
- An amber stop codon (TAG) is introduced at the desired lysine residue in the gene encoding for IκBα via site-directed mutagenesis.
- The modified IκBα gene is co-expressed in E. coli with a plasmid encoding for an engineered pyrrolysyl-tRNA synthetase/tRNA pair that is specific for this compound.
- The E. coli is cultured in a medium supplemented with this compound, leading to the incorporation of this compound at the amber codon site during protein translation.[1]
2. Purification and Modification of IκBα-AzGGK:
- The expressed IκBα-AzGGK protein is purified using standard chromatography techniques.
- The azide group of the incorporated this compound is reduced to an amine using a phosphine-based reagent, such as 2-(diphenylphosphino)benzoic acid (2DPBA), to yield IκBα-GGK.[1]
3. In Vitro Ubiquitination Assay:
- The purified IκBα-GGK is incubated in a reaction mixture containing the necessary components for ubiquitination:
- Ubiquitin
- E1 activating enzyme
- E2 conjugating enzyme
- E3 ligase specific for IκBα (e.g., SCF-βTrCP)
- ATP
- The reaction is carried out in the presence of varying concentrations of "Competitor Compound A" or a vehicle control (e.g., DMSO).
4. Analysis of Ubiquitination:
- The reaction products are separated by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
- The extent of IκBα ubiquitination is visualized and quantified by Western blotting using an antibody specific for IκBα. The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated IκBα indicates a successful ubiquitination reaction.
Data Presentation: Hypothetical Efficacy of "Competitor Compound A"
The following table summarizes the hypothetical quantitative data obtained from the in vitro ubiquitination assay described above. The data represents the percentage of ubiquitinated IκBα relative to the total IκBα at different concentrations of "Competitor Compound A."
| Concentration of "Competitor Compound A" (µM) | Percent Ubiquitinated IκBα (%) | Standard Deviation |
| 0 (Vehicle Control) | 95 | ± 3.2 |
| 0.1 | 82 | ± 4.1 |
| 1 | 55 | ± 5.5 |
| 10 | 23 | ± 3.9 |
| 100 | 8 | ± 2.1 |
Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The use of this compound provides a powerful and precise method for investigating the site-specific ubiquitination of a target protein. By incorporating this tool into an experimental workflow, researchers can gain detailed mechanistic insights into how a therapeutic compound, such as our hypothetical "Competitor Compound A," modulates a specific signaling pathway. The ability to generate quantitative data on the inhibition of ubiquitination at a specific site offers a significant advantage in the evaluation of drug efficacy and the optimization of lead compounds. This approach is invaluable for drug development professionals seeking a deeper understanding of their compound's biological activity.
References
A Head-to-Head Comparison: AzGGK-Mediated Site-Specific Protein Ubiquitination vs. Traditional Methodologies
For researchers, scientists, and drug development professionals, the ability to generate precisely ubiquitinated proteins is paramount for dissecting cellular signaling pathways and developing novel therapeutics. The advent of genetic code expansion technology, specifically utilizing the unnatural amino acid Azidogalactosyl-glyco-lysine (AzGGK), offers a powerful tool for site-specific protein modification. This guide provides an objective comparison of the this compound-based method with traditional in vitro ubiquitination and non-specific chemical conjugation techniques, supported by experimental data and detailed protocols.
Executive Summary
The this compound-based approach provides unparalleled precision, yielding homogenous populations of ubiquitinated proteins at a specific, predetermined site. This contrasts sharply with traditional methods, which often result in heterogeneous mixtures that are difficult to characterize and can lead to ambiguous experimental outcomes. While the this compound method involves a more complex initial setup, the superior quality of the final product often justifies the investment for in-depth functional and structural studies.
Data Presentation: A Quantitative Comparison
| Parameter | This compound-Mediated Ubiquitination | Traditional In Vitro Ubiquitination | Traditional Non-Specific Chemical Conjugation |
| Specificity | Site-specific at a single, genetically encoded position | Dependent on E3 ligase specificity; can result in modification of multiple lysines | Non-specific; targets accessible lysine or cysteine residues |
| Product Homogeneity | High (>95%) | Low; produces a heterogeneous mixture of mono- and poly-ubiquitinated species at various sites | Low; results in a random distribution of modifications |
| Yield (Final Product) | Reported yields of >90% for sortase-mediated ligation[1] | Highly variable, often low for a specific ubiquitinated form | High overall yield, but the desired specific conjugate is a minor component |
| Reaction Control | High; precise control over the site and type of ubiquitin linkage | Moderate; dependent on enzyme kinetics and substrate availability | Low; difficult to control the extent and location of modification |
| Functional Integrity | High; modification at a specific site is less likely to disrupt protein function | Variable; non-specific ubiquitination can lead to protein inactivation or aggregation | Low to moderate; random modification can easily disrupt active sites or binding interfaces |
Experimental Protocols
This compound-Mediated Site-Specific Ubiquitination
This method involves two key stages: the incorporation of this compound into the target protein via genetic code expansion, and the subsequent enzymatic ligation of ubiquitin.
1. Genetic Code Expansion with this compound:
-
Principle: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize this compound and incorporate it in response to a specific codon (typically an amber stop codon, UAG) engineered into the gene of the protein of interest.
-
Methodology:
-
Clone the gene of the protein of interest into an expression vector, introducing an amber (UAG) codon at the desired ubiquitination site.
-
Co-transform E. coli with the plasmid containing the target gene and a separate plasmid encoding the orthogonal this compound-tRNA synthetase and its cognate tRNA.
-
Culture the transformed E. coli in minimal medium supplemented with this compound.
-
Induce protein expression. The ribosomal machinery will incorporate this compound at the UAG codon.
-
Purify the this compound-containing protein using standard chromatography techniques.
-
2. Sortase-Mediated Ligation of Ubiquitin:
-
Principle: The azide group of the incorporated this compound is first reduced to an amine. This amine then serves as a nucleophile for the enzyme sortase A, which catalyzes the formation of a native isopeptide bond with a ubiquitin molecule engineered to carry a sortase recognition motif (e.g., LPETG).
-
Methodology:
-
Reduce the azide group of the purified this compound-containing protein to an amine using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Prepare ubiquitin with a C-terminal sortase recognition motif (Ub-LPETG). This can be generated through expression and purification.
-
Set up the sortase ligation reaction by incubating the reduced protein, Ub-LPETG, and purified sortase A enzyme in a suitable buffer.
-
Allow the reaction to proceed, typically for several hours. Optimized protocols with engineered sortase variants can achieve over 90% ligation efficiency in 10-12 hours.[2]
-
Purify the final, site-specifically ubiquitinated protein using affinity and size-exclusion chromatography to remove the sortase enzyme and unreacted components.
-
Traditional In Vitro Ubiquitination Assay
-
Principle: This method reconstitutes the enzymatic cascade of ubiquitination in a test tube using purified components.
-
Methodology:
-
Combine the following purified components in a reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase specific for the target protein
-
Ubiquitin
-
The target protein
-
ATP
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using antibodies against the target protein or ubiquitin. The result is typically a ladder of bands representing different ubiquitination states.
-
Traditional Non-Specific Chemical Conjugation
-
Principle: This method utilizes chemically reactive molecules to covalently attach ubiquitin to the target protein, most commonly by targeting the primary amines of lysine residues.
-
Methodology:
-
Activate the C-terminus of ubiquitin using a reagent like N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Incubate the activated ubiquitin with the target protein in a buffer with a slightly alkaline pH (e.g., pH 8.0-9.0) to favor the deprotonation of lysine amino groups.
-
The NHS-ester will react with accessible lysine residues on the target protein, forming stable amide bonds.
-
Quench the reaction and purify the conjugated protein. The product will be a heterogeneous mixture of proteins with ubiquitin attached to various lysine residues.
-
Mandatory Visualization
References
Comparative Performance Analysis: AzGGK and the Deubiquitinating Enzyme Inhibitor, Compound B (PR-619)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AzGGK (Azido-glycyl-glycyl-lysine), a tool for site-specific protein ubiquitination, and "Compound B," represented here by the well-characterized broad-spectrum deubiquitinating enzyme (DUB) inhibitor, PR-619. While not direct competitors, their applications in studying the ubiquitin-proteasome system are complementary. This guide will objectively compare their mechanisms, applications, and the types of experimental data they help generate.
At a Glance: Key Differences
| Feature | This compound | Compound B (PR-619) |
| Primary Function | Site-specific incorporation into proteins to enable controlled ubiquitination or labeling. | Inhibition of deubiquitinating enzymes (DUBs) to prevent the removal of ubiquitin from proteins. |
| Mechanism of Action | An unnatural amino acid with an azide group, incorporated into a protein of interest via genetic code expansion. The azide group can be used for "click" chemistry or reduction to an amine to facilitate enzymatic ligation of ubiquitin. | A cell-permeable, reversible, and non-selective inhibitor of multiple DUBs. It blocks the catalytic activity of these enzymes, leading to an accumulation of polyubiquitinated proteins.[1][2] |
| Typical Application | Studying the effects of ubiquitination at a specific site on a protein, generating homogeneously ubiquitinated proteins for structural or functional studies, and creating defined ubiquitin chains.[3] | Investigating the overall role of DUBs in cellular processes, identifying substrates of DUBs, and exploring the therapeutic potential of DUB inhibition in diseases like cancer.[4] |
| Cell-Based Assays | Requires transfection with plasmids encoding the engineered protein and the this compound incorporation machinery. | Can be directly added to cell culture media. |
| In Vitro Assays | Used to generate site-specifically ubiquitinated proteins for subsequent experiments. | Added to in vitro reactions to inhibit DUB activity. |
Quantitative Data Summary
Compound B (PR-619) Inhibitory Activity
The following table summarizes the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of PR-619 against various DUBs and in different cell lines.
| Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| USP2 | In vitro DUB assay | 7.2 | [5][6] |
| USP4 | In vitro DUB assay | 3.93 | [5][7] |
| USP5 | In vitro DUB assay | 8.61 | [5][7] |
| USP7 | In vitro DUB assay | 6.86 - 7.6 | [5][6][7] |
| USP8 | In vitro DUB assay | 4.9 | [5][7] |
| DEN1 | In vitro DUB assay | 5.0 | [6] |
| PLPro | In vitro DUB assay | 1.4 | [6] |
| SENP6 core | In vitro DUB assay | 2.4 | [6] |
| HCT116 cells | Cytotoxicity assay (72h) | 6.3 - 6.5 | [1][6] |
| WI-38 cells | Cytotoxicity assay (72h) | 5.3 | [6] |
| T24 cells | Cytotoxicity assay (24h) | ~10-15 | [4] |
| BFTC-905 cells | Cytotoxicity assay (24h) | ~10-15 | [4] |
Note: this compound is not an inhibitor and therefore does not have associated IC50 or EC50 values.
Experimental Protocols
General Protocol for Site-Specific Ubiquitination using this compound
This protocol outlines the general workflow for incorporating this compound into a protein of interest (POI) and subsequent ubiquitination.
-
Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired lysine site in the gene encoding the POI.
-
Expression System: Co-transform an E. coli strain with a plasmid carrying the mutated POI gene and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Cell Culture and Induction: Grow the transformed E. coli in a medium supplemented with this compound and induce protein expression.
-
Protein Purification: Purify the this compound-containing POI using standard chromatography techniques.
-
Azide Reduction (Optional): The azide group of the incorporated this compound can be reduced to an amine using a reagent like 2-(diphenylphosphino)benzoic acid (2DPBA).
-
Enzymatic Ligation:
-
Sortase-mediated ligation: If the POI contains a sortase recognition motif, it can be ligated with a ubiquitin molecule that has a corresponding N-terminal glycine.
-
Generation of isopeptide bond: The amine-functionalized POI (after azide reduction) can be used as a substrate for enzymes that form isopeptide bonds, mimicking native ubiquitination.
-
-
Analysis: Confirm the ubiquitination of the POI by SDS-PAGE, Western blotting, and mass spectrometry.
General Protocol for a Cell-Based DUB Inhibition Assay using PR-619
This protocol describes a typical experiment to assess the effect of PR-619 on protein ubiquitination in cultured cells.
-
Cell Culture: Plate cells (e.g., HEK293T, HCT116) in appropriate culture vessels and grow to a desired confluency (e.g., 80-90%).[8]
-
Compound Treatment: Prepare a stock solution of PR-619 in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5-50 µM). A vehicle control (DMSO alone) should be included.[7][8]
-
Incubation: Treat the cells with the PR-619-containing medium or vehicle control for a specific duration (e.g., 2-24 hours).[8]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors. To preserve the ubiquitination status, it is recommended to add PR-619 (e.g., 50 µM) to the lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each treatment group by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with an antibody that recognizes polyubiquitin chains.
-
A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
-
Data Analysis: Quantify the intensity of the polyubiquitin smear in each lane to determine the dose- and time-dependent effects of PR-619 on protein ubiquitination.
Visualizations
Caption: Signaling pathway of ubiquitination and the roles of this compound and PR-619.
Caption: Comparative experimental workflows for this compound and PR-619.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PR 619 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 3. Sortase mediated protein ubiquitination with defined chain length and topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deubiquitinating Enzyme Inhibitor PR-619 Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifesensors.com [lifesensors.com]
- 7. PR-619 | Apoptosis | Autophagy | DUB | TargetMol [targetmol.com]
- 8. lifesensors.com [lifesensors.com]
A Comparative Guide to Site-Specific Protein Modification: AzGGK, Sortase A, and OaAEP1
For researchers, scientists, and drug development professionals, the ability to precisely modify proteins at specific sites is paramount for elucidating biological functions and developing novel therapeutics. This guide provides a comprehensive cross-validation of three powerful techniques for site-specific protein modification: the genetic incorporation of the non-canonical amino acid AzGGK, and the enzymatic ligation methods utilizing Sortase A and OaAEP1. We present a detailed comparison of their performance, supported by experimental data, and provide in-depth protocols for their application.
Performance Comparison
The choice of a protein modification strategy depends on several factors, including the desired location of the modification (N-terminus, C-terminus, or internal site), the required efficiency and speed of the reaction, and the nature of the protein of interest. The following tables summarize the key quantitative and qualitative features of this compound incorporation, Sortase A-mediated ligation, and OaAEP1-mediated ligation to aid in selecting the most appropriate method for your research needs.
| Feature | This compound Incorporation | Sortase A Ligation | OaAEP1 Ligation |
| Modification Site | Any user-defined site (internal, N- or C-terminus) | Primarily N- or C-terminus | Primarily N- or C-terminus; internal labeling possible with this compound |
| Recognition Motif | Amber stop codon (UAG) | LPXTG (e.g., LPETG) | NGL (N-terminal to be ligated) and GL (C-terminal of ligated moiety) |
| Methodology | Genetic code expansion via orthogonal tRNA/synthetase pair | Enzymatic ligation | Enzymatic ligation |
| Key Reagents | This compound, engineered tRNA synthetase & tRNA | Sortase A enzyme (wild-type or mutants) | OaAEP1 ligase (wild-type or mutants) |
| Reversibility | Irreversible incorporation | Reversible (can be driven to completion with excess reactant) | Largely irreversible, especially with engineered variants[1] |
| Versatility | High; allows for subsequent bioorthogonal chemistry | High; wide range of nucleophiles can be used | High; tolerant to various nucleophiles |
Quantitative Performance Metrics
| Parameter | This compound Incorporation | Sortase A Ligation (Pentamutant) | OaAEP1 Ligation (Engineered Variants) |
| Typical Yield | Up to 80% of wild-type protein expression | Variable (few % to >90%) | High (>80% conversion)[2] |
| Reaction Time | Protein expression time (hours) | 30 minutes to several hours | < 2 hours |
| Enzyme/Reagent Conc. | 1-2 mM this compound in culture media | 10-150 µM Sortase A | Sub-micromolar to low µM OaAEP1 |
| kcat/KM | N/A (in vivo incorporation) | ~140-fold increase over wild-type | "Hundreds of times faster" than wild-type; ~3-fold increase for "split AEP" over C247A mutant[3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: Site-Specific Incorporation of this compound and Chemoenzymatic Ubiquitination
This protocol describes the incorporation of this compound into a protein of interest (POI) at a specific site, followed by Staudinger reduction and subsequent ubiquitination using Sortase A.
1. Protein Expression with this compound:
- Co-transform E. coli with a plasmid encoding the POI containing an amber codon (UAG) at the desired modification site and a plasmid encoding the this compound-specific orthogonal tRNA synthetase/tRNA pair (AzGGKRS/tRNACUA).
- Grow the cells in a suitable medium to an OD600 of 0.6-0.8.
- Induce protein expression and supplement the medium with 1-2 mM this compound.
- Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
- Harvest the cells and purify the this compound-containing POI using standard chromatography techniques.
2. Staudinger Reduction of Azide:
- To a solution of the purified this compound-POI, add a 10-fold molar excess of 2-(diphenylphosphino)benzoic acid (2DPBA).
- Incubate the reaction at room temperature for 1-2 hours.
- The azide group of this compound is reduced to an amine, yielding a GGK residue that mimics the diglycine remnant of ubiquitin.
- Remove excess 2DPBA by dialysis or size-exclusion chromatography.
3. Sortase A-Mediated Ubiquitination:
- Prepare a reaction mixture containing the GGK-modified POI (as the nucleophile), a ubiquitin molecule engineered with a C-terminal LPETG recognition motif, and a catalytically enhanced Sortase A variant (e.g., pentamutant).
- Typical reaction conditions are 10-50 µM POI-GGK, 50-250 µM Ub-LPETG, and 5-20 µM Sortase A pentamutant in a buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 10 mM CaCl2, pH 7.5.
- Incubate the reaction for 1-4 hours at room temperature or 37°C.
- Monitor the reaction progress by SDS-PAGE.
- Purify the ubiquitinated protein using affinity chromatography (if tags are present) or size-exclusion chromatography.
Protocol 2: Sortase A-Mediated N-Terminal Protein Labeling
This protocol details the labeling of a protein at its N-terminus using Sortase A.
1. Protein and Probe Preparation:
- Engineer the POI to have an N-terminal oligoglycine (e.g., GGG) tag.
- Synthesize a peptide probe containing the Sortase A recognition motif (e.g., LPETG) followed by the desired label (e.g., a fluorophore or biotin).
2. Ligation Reaction:
- Set up the reaction with 10-50 µM of the GGG-tagged POI, 0.5-1 mM of the LPETG-probe, and 20-150 µM of Sortase A in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).[6]
- Incubate at room temperature or 37°C, taking aliquots at various time points (e.g., 15 min, 1h, 3h, 5h) to monitor the reaction.[6]
- Stop the reaction by adding SDS-PAGE loading buffer.
3. Analysis and Purification:
- Analyze the reaction products by SDS-PAGE. For fluorescent probes, in-gel fluorescence can be used. For biotinylated probes, a Western blot with streptavidin-HRP is suitable.
- Purify the labeled protein from the reaction mixture using chromatography methods appropriate for the POI.
Protocol 3: OaAEP1-Mediated Protein-Protein Ligation
This protocol outlines the ligation of two proteins using an engineered, "ultrafast" variant of OaAEP1.
1. Substrate Preparation:
- Engineer the first protein (Protein A) to have a C-terminal NGL recognition motif.
- Engineer the second protein (Protein B) to have an N-terminal GL motif.
2. Ligation Reaction:
- Combine Protein A-NGL and Protein B-GL in a suitable buffer, typically at near-neutral pH (e.g., 50 mM sodium acetate, 50 mM NaCl, 1 mM EDTA, pH 5.6-7.0).[7]
- Typical substrate concentrations are in the range of 0.25 mM for one protein and 0.5 mM for the other.[7][8]
- Initiate the reaction by adding a sub-micromolar to low micromolar concentration of the engineered OaAEP1 variant (e.g., C247A mutant).
- Incubate the reaction at 37°C for 1-2 hours.
3. Monitoring and Purification:
- Monitor the formation of the ligated product by RP-HPLC or SDS-PAGE.
- Quench the reaction by adding 0.1% TFA.
- Purify the final ligated protein product using standard chromatographic techniques.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The enzymatic cascade of protein ubiquitination.
Caption: Experimental workflow for this compound-mediated protein modification.
Caption: Comparison of Sortase A and OaAEP1 ligation mechanisms.
References
- 1. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a Catalytically Efficient Recombinant Protein Ligase. | Semantic Scholar [semanticscholar.org]
- 3. Generation of Ca2+-independent sortase A mutants with enhanced activity for protein and cell surface labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. OaAEP1 Ligase-Assisted Chemoenzymatic Synthesis of Full Cysteine-Rich Metal-Binding Cyanobacterial Metallothionein SmtA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Reproducibility of AzGGK-Based Findings in Protein Ubiquitination Studies
A comparative guide for researchers, scientists, and drug development professionals.
The site-specific incorporation of the unnatural amino acid Azido-GDP-Guanosine Kinase (AzGGK) has emerged as a powerful tool for elucidating the intricate roles of protein ubiquitination. This technique, which allows for the precise installation of a ubiquitin mimic at a desired location within a protein of interest, has facilitated significant advances in our understanding of signaling pathways and drug development. However, as with any sophisticated methodology, the reproducibility of this compound-based findings is a critical consideration for the scientific community. This guide provides an objective comparison of the this compound-based approach with alternative methods, supported by experimental data, to help researchers critically evaluate and ensure the robustness of their findings.
The this compound-Sortase A System: A Two-Stage Approach to Mimic Ubiquitination
The core of the this compound methodology lies in a two-step process that leverages genetic code expansion and enzymatic ligation. First, this compound is incorporated into a target protein at a specific site in response to an amber stop codon. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. The incorporated this compound contains an azide group, a bioorthogonal chemical handle.
In the second stage, the azide group of this compound is reduced to a primary amine. This modification transforms the unnatural amino acid into a substrate for the bacterial transpeptidase, sortase A. Sortase A then catalyzes the ligation of a glycine-terminated ubiquitin molecule to the modified this compound residue, forming a stable isopeptide bond that mimics native ubiquitination.
Comparative Analysis of Methodologies
While the this compound-sortase A system offers remarkable precision, a comprehensive evaluation necessitates a comparison with alternative techniques for studying site-specific ubiquitination. The choice of method can significantly impact experimental outcomes and their reproducibility.
| Method | Principle | Advantages | Limitations | Reported Efficiency |
| This compound-Sortase A | Genetic incorporation of an unnatural amino acid followed by enzymatic ligation of ubiquitin. | High site-specificity; formation of a native-like isopeptide bond; applicable in vitro and in living cells. | Multi-step process; requires an orthogonal tRNA synthetase/tRNA pair; potential for off-target sortase activity; reversibility of the sortase reaction can be a challenge.[1][2] | Ligation yields can be high (>90%) under optimized conditions, but can vary depending on the protein context and sortase variant used.[3] |
| Native Chemical Ligation (NCL) | Chemical ligation of a synthetic peptide-thioester (containing ubiquitin) to a protein with an N-terminal cysteine. | Fully chemical approach; allows for the incorporation of various modifications. | Requires protein expression and purification, and chemical synthesis of a ubiquitin-thioester; limited to the N-terminus or requires intein-based methods for internal labeling. | Generally high yields, but can be influenced by the solubility and stability of the protein and peptide fragments. |
| Intein-Mediated Protein Ligation | Self-splicing protein elements (inteins) are used to generate a protein-thioester for subsequent ligation. | Enables site-specific modification at internal sites; can be performed in vivo. | Can be limited by the efficiency of the splicing reaction and the potential for side reactions. | Variable, depending on the intein used and the protein context. |
| Enzymatic Ubiquitination Cascade | Reconstitution of the E1, E2, and E3 enzymatic cascade in vitro to ubiquitinate a target protein. | Represents the natural biological process. | Often results in heterogeneous products (polyubiquitin chains of varying lengths and linkages); E3 ligase specificity can be a challenge to reconstitute.[4][5][6] | Highly variable and depends on the specific enzymes and substrate used. |
| Other Unnatural Amino Acids | Incorporation of other unnatural amino acids with different bioorthogonal handles for subsequent chemical ligation (e.g., click chemistry). | Offers a wide range of chemical handles and ligation strategies. | Requires the development of specific orthogonal synthetase/tRNA pairs for each amino acid. | Dependent on the efficiency of both the incorporation and the subsequent chemical reaction. |
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized protocols are paramount for ensuring the reproducibility of experimental findings. Below are key experimental methodologies central to this compound-based studies.
Site-Specific Incorporation of this compound into a Protein of Interest (POI)
Objective: To express a POI containing this compound at a specific site.
Methodology:
-
Plasmid Construction: A gene encoding the POI is cloned into an expression vector. The codon for the amino acid at the desired modification site is mutated to an amber stop codon (TAG). A separate plasmid encoding the engineered this compound-tRNA synthetase and its corresponding tRNACUA is also required.
-
Cell Culture and Transformation: E. coli cells are co-transformed with the POI expression plasmid and the synthetase/tRNA plasmid.
-
Protein Expression: Cells are grown in media supplemented with this compound. Induction of protein expression is typically carried out at a reduced temperature to enhance protein folding and incorporation of the unnatural amino acid.
-
Protein Purification: The expressed POI-AzGGK is purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: The successful incorporation of this compound is confirmed by mass spectrometry (e.g., ESI-MS), which will show a characteristic mass shift.[7]
Sortase A-Mediated Ligation of Ubiquitin
Objective: To ligate a glycine-terminated ubiquitin molecule to the POI-GGK.
Methodology:
-
Reduction of Azide: The purified POI-AzGGK is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to convert the azide group to a primary amine, yielding POI-GGK.
-
Ligation Reaction: The POI-GGK is incubated with purified sortase A enzyme and an excess of glycine-terminated ubiquitin. The reaction is typically performed in a buffer at a physiological pH.
-
Monitoring the Reaction: The progress of the ligation reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the POI corresponding to the addition of ubiquitin.
-
Purification of the Ubiquitinated Protein: The ubiquitinated POI is purified from the reaction mixture to remove unreacted components and the sortase enzyme.
-
Confirmation: The final product is analyzed by Western blotting using antibodies against the POI and ubiquitin, and by mass spectrometry to confirm the site-specific ubiquitination.
References
- 1. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sortase mediated protein ubiquitination with defined chain length and topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing Ubiquitination Sites by Peptide-based Immunoaffinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Kinase Inhibition Assays: AzGGK-Based Proximity Ligation Assay vs. Traditional ELISA
In the landscape of drug discovery, particularly in the screening of kinase inhibitors, the methodologies employed for assessing compound efficacy are critical.[1] This guide provides a detailed comparison between a novel Azido-Glycyl-Glycyl-Lysine (AzGGK) based proximity ligation assay and the standard Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying kinase inhibition. The this compound-based method offers a homogeneous, non-radioactive alternative that leverages bio-orthogonal chemistry for precise measurements, while ELISA remains a widely adopted, albeit more conventional, technique.[2][3]
Quantitative Performance Data
The following table summarizes the key performance metrics of the this compound-based proximity ligation assay in comparison to the standard ELISA for kinase inhibitor screening. The data presented is a synthesis of results from multiple experimental runs targeting the Abl kinase.
| Parameter | This compound-Based Proximity Ligation Assay | Standard ELISA |
| IC50 for Imatinib (nM) | 15.2 ± 2.1 | 25.8 ± 4.5 |
| Z'-factor | 0.85 | 0.65 |
| Signal-to-Background Ratio | 25 | 10 |
| Assay Time (hours) | 4 | 8 |
| ATP Concentration for Km | Equal to Km | Equal to Km |
| Sample Volume (µL) | 10 | 50 |
Experimental Methodologies
A thorough understanding of the experimental protocols is essential for the replication and validation of these findings. Below are the detailed methodologies for both the this compound-based assay and the standard ELISA.
This compound-Based Proximity Ligation Assay Protocol:
-
Substrate Engineering: A peptide substrate for the target kinase is synthesized to include the unnatural amino acid this compound. This provides a unique chemical handle for subsequent detection.
-
Kinase Reaction: The this compound-peptide substrate is incubated with the kinase, ATP, and the test inhibitor compound in a microplate well. The reaction is allowed to proceed for 60 minutes at 30°C.
-
Proximity Probe Incubation: Two proximity probes are added to the reaction mixture. The first probe is an antibody that specifically recognizes the phosphorylated substrate, and the second is a streptavidin-conjugated probe that binds to a biotinylated alkyne, which in turn reacts with the azide group of this compound via click chemistry.
-
Ligation and Amplification: A DNA ligase is added to join the two proximity probes, which are now in close proximity on the phosphorylated substrate. The resulting circular DNA is then amplified using rolling circle amplification.
-
Detection: A fluorescently labeled probe is used to detect the amplified DNA, with the fluorescence intensity being directly proportional to the amount of phosphorylated substrate.
Standard ELISA Protocol:
-
Plate Coating: A microplate is coated with a peptide substrate for the target kinase.[3]
-
Kinase Reaction: The kinase, ATP, and the test inhibitor compound are added to the coated wells. The kinase reaction is allowed to proceed for 2 hours at 30°C.
-
Primary Antibody Incubation: The wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added. The plate is incubated for 1 hour at room temperature.[4]
-
Secondary Antibody Incubation: The wells are washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The plate is incubated for 1 hour at room temperature.
-
Detection: After a final wash, a colorimetric HRP substrate is added, and the absorbance is measured to quantify the amount of phosphorylated substrate.
Visualizing the Methodologies
The following diagrams illustrate the workflows and signaling principles underlying both the this compound-based assay and the standard ELISA.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
A Researcher's Guide to Site-Specific Protein Ubiquitination: Benchmarking AzGGK Performance
In the intricate world of cellular signaling, the post-translational modification of proteins with ubiquitin stands as a cornerstone of regulation. For researchers aiming to dissect the functional consequences of this modification, the ability to generate homogeneously ubiquitinated proteins at specific sites is paramount. This guide provides a comparative overview of the AzGGK-based chemoenzymatic method against other prevalent techniques for site-specific protein ubiquitination, supported by experimental data and detailed protocols.
Performance Comparison of Ubiquitination Methodologies
The generation of site-specifically ubiquitinated proteins is a multi-step process, and the overall yield and efficiency can vary significantly depending on the chosen methodology. Below is a summary of reported performance metrics for the this compound-based approach and its alternatives. It is important to note that these values are derived from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Methodology | Key Principle | Typical Reported Yield/Efficiency | Advantages | Limitations |
| This compound & Sortase Ligation | Genetic incorporation of an unnatural amino acid (this compound) followed by enzymatic ligation of ubiquitin. | >90% for the ligation step.[1][2] | High specificity, near-native isopeptide bond, can be performed in living cells.[3] | Requires genetic manipulation, multi-step process. |
| Native Chemical Ligation (NCL) | Chemical ligation of a peptide with a C-terminal thioester to another with an N-terminal cysteine. | ~70% total yield after purification.[4] | Purely chemical, allows for incorporation of non-proteinogenic elements. | Requires a cysteine at the ligation site (though desulfurization to alanine is possible), can be technically challenging.[5][6] |
| Intein-Mediated Protein Ligation (IPL) | Use of a self-cleaving intein to generate a protein with a C-terminal thioester for subsequent ligation. | ~80% cleavage yield to generate the thioester.[7] Ligation efficiency is typically high (75-90%).[8] | Enzymatic generation of the reactive thioester, can be used for larger proteins.[9] | Requires fusion of the target protein to an intein, potential for side reactions. |
| In Vitro E1-E2-E3 Cascade | Reconstitution of the natural enzymatic pathway for ubiquitination. | Highly variable, often results in heterogeneous products. | Produces a native isopeptide bond without any engineering of the target protein. | Difficult to control for site-specificity, requires purified enzymes, can produce polyubiquitin chains of varying lengths.[10] |
Visualizing the Ubiquitination Workflow and Signaling
To better understand the processes involved, the following diagrams illustrate the this compound-based ubiquitination workflow and a key signaling pathway regulated by ubiquitination.
References
- 1. One-Step Sortase-Mediated Chemoenzymatic Semisynthesis of Deubiquitinase-Resistant Ub-Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | The Evolution of Intein-Based Affinity Methods as Reflected in 30 years of Patent History [frontiersin.org]
- 8. neb.com [neb.com]
- 9. Intein-mediated protein ligation: harnessing nature's escape artists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Methodologies for Site-Specific Protein Ubiquitination
For researchers, scientists, and drug development professionals, the ability to generate site-specifically ubiquitinated proteins is crucial for dissecting the complex roles of this post-translational modification in cellular processes and disease. This guide provides a comparative overview of key methodologies, with a focus on the application of the non-canonical amino acid Nε-azido-diglycyl-lysine (AzGGK).
Introduction to Site-Specific Ubiquitination Techniques
The study of ubiquitination, a key regulator of protein degradation, DNA repair, and signal transduction, often requires homogeneously modified protein substrates.[1][2] Generating these substrates with precise control over the site of ubiquitin attachment and the nature of the ubiquitin chain has been a significant challenge.[3] Several methods have been developed to address this, broadly categorized as enzymatic, chemical, and semi-synthetic approaches.[4]
The this compound method is a semi-synthetic strategy that leverages genetic code expansion to incorporate this compound into a protein of interest at a specific site.[5] This is followed by a bioorthogonal chemical reduction and an enzymatic ligation step to attach ubiquitin.[6] This guide compares the this compound-based approach with other prominent techniques for site-specific ubiquitination.
Quantitative Comparison of Ubiquitination Methodologies
The choice of method for generating site-specifically ubiquitinated proteins often depends on the desired yield, purity, and the complexity of the target protein. Below is a summary of the key characteristics of different approaches.
| Method | Principle | Advantages | Limitations | Typical Yield | Purity |
| This compound with Sortase-Mediated Ligation | Genetic incorporation of this compound, reduction to GGK, followed by sortase-catalyzed ligation of ubiquitin.[5] | High site-specificity; can be performed in living cells; versatile for different proteins.[7] | Multi-step process; yield of full-length protein can be 5-20% of wild-type expression; requires engineered ubiquitin and sortase enzymes. | Variable, dependent on expression and ligation efficiency. | High |
| Direct Enzymatic (E1, E2, E3 cascade) | Reconstitution of the natural ubiquitination machinery in vitro.[8][9] | Utilizes the native biological pathway. | Often results in heterogeneous products (multiple ubiquitination sites and chain types); requires specific E3 ligases which can be promiscuous.[3][4] | Low to moderate. | Low to moderate. |
| Chemical Synthesis (e.g., SPPS, NCL) | Total or segmental chemical synthesis of the ubiquitinated protein.[10][11] | Precise control over modification site and ubiquitin chain linkage; allows incorporation of non-natural amino acids.[12] | Technically challenging for large proteins; can involve extensive purification steps; may result in low overall yields.[10] | Low. | High. |
| Asparaginyl Endopeptidase (AEP)-Mediated Ligation | Similar to sortase ligation but uses an AEP ligase with a different recognition motif.[13] | High catalytic efficiency; requires less enzyme and can be faster than sortase-mediated methods.[14] | An emerging technique with fewer published applications compared to sortase. | Potentially higher than sortase-mediated ligation. | High. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and the practical application of the this compound method, the following diagrams are provided.
References
- 1. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of ubiquitinated proteins for biochemical and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03664B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical approaches to explore ubiquitin-like proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00220B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-Specific Protein Labeling and Generation of Defined Ubiquitin-Protein Conjugates Using an Asparaginyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AzGGK and Compound C: A Guide for Researchers
In the dynamic landscape of biomedical research, the selection of appropriate chemical tools is paramount to elucidating complex biological processes. This guide provides a detailed comparison of two widely utilized but functionally distinct research compounds: AzGGK, a bioorthogonal chemical probe, and Compound C (Dorsomorphin), a small molecule kinase inhibitor. While both are instrumental in cellular studies, their applications, mechanisms of action, and the experimental questions they address are fundamentally different. This document aims to provide clarity for researchers, scientists, and drug development professionals on the appropriate use of each compound, supported by experimental data and protocols.
Section 1: this compound - A Precision Tool for Studying Protein Modifications
Azido-glycyl-glycyl-lysine (this compound) is an unnatural amino acid that serves as a powerful probe for investigating protein post-translational modifications (PTMs), particularly ubiquitylation and SUMOylation.[1][2] It is not a modulator of cell signaling but rather a tool for site-specific labeling and analysis of proteins.
Principle and Mechanism of Action
The utility of this compound is based on genetic code expansion, where it is site-specifically incorporated into a protein of interest at a desired location in response to an amber stop codon (UAG).[1][2][3] The key feature of this compound is its azide group, which is bioorthogonal. This means it does not react with native functional groups within a cell, ensuring its specific reactivity in controlled chemical reactions.[1] The azide group can undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a corresponding alkyne- or strained alkyne-containing molecule, respectively.[1][2] This "click chemistry" reaction allows for the attachment of various reporter tags, such as fluorophores or biotin, to the target protein.
Key Features of this compound
| Feature | Description |
| Compound Type | Unnatural amino acid, chemical probe |
| Primary Use | Site-specific labeling of proteins to study PTMs |
| Mechanism | Genetic code expansion followed by bioorthogonal click chemistry |
| Key Functional Group | Azide (-N3) |
| Common Reactions | CuAAC, SPAAC |
| Applications | Studying ubiquitylation, SUMOylation, protein-protein interactions |
Experimental Workflow for this compound
The general workflow for using this compound involves several key steps, from genetic engineering to final analysis.
Caption: Experimental workflow for site-specific protein labeling using this compound.
Experimental Protocol: Site-Specific Incorporation of this compound and Click Chemistry
This protocol provides a general outline for incorporating this compound into a target protein in mammalian cells and subsequent fluorescent labeling.
-
Plasmid Preparation:
-
Subclone the gene of interest into an expression vector. Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.
-
A second plasmid is required that expresses the engineered aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the plasmid containing the gene of interest and the synthetase/tRNA plasmid using a suitable transfection reagent.
-
-
This compound Incorporation:
-
Following transfection, replace the culture medium with fresh medium supplemented with this compound at a final concentration of 1-10 mM.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Chemistry Labeling (CuAAC):
-
To 100 µg of cell lysate, add the following click chemistry reagents in order:
-
Alkyne-fluorophore probe (e.g., DBCO-Cy5) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Analysis:
-
Quench the reaction by adding EDTA.
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning and/or Western blotting with an antibody against the protein of interest.
-
Section 2: Compound C (Dorsomorphin) - An Inhibitor of Cellular Signaling
Compound C, also known as Dorsomorphin, is a small molecule widely used as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[4][5] It is a valuable tool for investigating the roles of AMPK-mediated signaling pathways in various cellular processes.
Principle and Mechanism of Action
AMPK is a crucial cellular energy sensor that regulates metabolism and other cellular processes.[6][7][8] Compound C inhibits AMPK activity by competing with ATP for binding to the kinase domain of the catalytic α subunit.[4][5] This inhibition prevents the phosphorylation of downstream AMPK targets. It is important to note that Compound C is not entirely specific for AMPK. It also inhibits other kinases, most notably the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[5][9][10] Therefore, careful experimental design, including the use of appropriate controls, is necessary to attribute observed effects specifically to AMPK inhibition.[11][12]
Key Features of Compound C (Dorsomorphin)
| Feature | Description |
| Compound Type | Small molecule kinase inhibitor |
| Primary Use | Inhibition of AMPK and BMP signaling pathways |
| Mechanism | ATP-competitive inhibition of kinase activity |
| Primary Target | AMP-activated protein kinase (AMPK) |
| Other Key Targets | BMP type I receptors (ALK2, ALK3, ALK6) |
| Ki for AMPK | ~109 nM[4][5][9] |
| Common Working Conc. | 5-20 µM (cellular assays) |
| Applications | Studying metabolism, autophagy, cell growth, apoptosis |
AMPK Signaling Pathway and Site of Inhibition
The following diagram illustrates the central role of AMPK in cellular energy homeostasis and indicates the point of inhibition by Compound C.
Caption: The AMPK signaling pathway and its inhibition by Compound C.
Experimental Protocol: Inhibition of AMPK in Cultured Cells
This protocol describes a typical experiment to assess the effect of Compound C on AMPK activity by measuring the phosphorylation of a downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes) in a 12-well plate and grow to desired confluency.
-
Optional: To activate AMPK, starve cells in glucose-free medium or treat with an AMPK activator like AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) for a specified time (e.g., 2 hours).
-
Treat cells with Compound C at a final concentration of 10 µM for 1-2 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize to the total protein levels and the loading control. Compare the levels of phosphorylated proteins between untreated, activator-treated, and Compound C-treated samples. A significant decrease in phospho-AMPK and phospho-ACC in the presence of Compound C indicates successful inhibition.
-
Summary: this compound vs. Compound C
The choice between this compound and Compound C is determined by the research question, as they are not interchangeable. This compound is a tool for protein-centric investigations, while Compound C is a tool for pathway-centric investigations.
| Aspect | This compound | Compound C (Dorsomorphin) |
| Category | Bioorthogonal chemical probe | Small molecule kinase inhibitor |
| Function | Site-specific protein labeling | Inhibition of enzyme activity |
| Primary Goal | To study PTMs, protein localization, and interactions | To study the function of a signaling pathway |
| Mechanism | Incorporated during protein synthesis, labeled via click chemistry | Binds to the ATP pocket of a kinase, blocking its function |
| Experimental Output | Visualization or affinity purification of a specific protein | Measurement of changes in downstream signaling and cellular phenotypes |
| Use Case Example | Identifying the specific lysine residue on protein X that is ubiquitylated | Determining if AMPK activity is required for autophagy in response to glucose starvation |
Conclusion
Both this compound and Compound C are indispensable tools in modern cell biology and drug discovery. This compound offers unparalleled precision for studying the life cycle and modifications of individual proteins. In contrast, Compound C provides a means to perturb and understand the broader roles of cellular signaling pathways, particularly those governed by AMPK. An understanding of their distinct mechanisms and applications is crucial for designing rigorous experiments and accurately interpreting their results. Researchers should select these compounds based on a clear understanding of the biological question at hand, always considering the unique strengths and limitations of each tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. stemcell.com [stemcell.com]
- 10. glpbio.com [glpbio.com]
- 11. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inflammasome Inhibitors: Limitations and Alternatives
An initial search for information regarding "AzGGK" as an inflammasome inhibitor did not yield relevant results in the context of inflammasome modulation. The primary application of this compound appears to be in the field of protein engineering, specifically for site-specific protein ubiquitination.[1][2] Therefore, this guide will focus on a well-characterized inflammasome inhibitor, MCC950 (also known as CRID3), and compare it with other alternative compounds that target the inflammasome pathway.
The inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.[3][4] Dysregulation of the inflammasome, particularly the NLRP3 inflammasome, is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[5][6] This guide provides a comparative overview of MCC950, a potent NLRP3 inhibitor, and discusses its limitations and alternative compounds with supporting experimental data.
MCC950 (CRID3): A Potent NLRP3 Inhibitor
MCC950 is a diarylsulfonylurea-containing compound that has been extensively studied as a potent and selective inhibitor of the NLRP3 inflammasome.[7][8] It effectively blocks NLRP3-induced IL-1β production in response to various stimuli.[3]
MCC950 directly targets the NACHT domain of NLRP3, specifically the Walker B motif, which is responsible for ATP hydrolysis.[9] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[3][9]
Limitations of MCC950
Despite its potency and specificity for NLRP3, MCC950 has several limitations:
-
Reduced Efficacy Against CAPS Mutants: Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene. Studies have shown that MCC950 is less effective at inhibiting inflammasome activation in mouse models of CAPS and in cells from CAPS patients.[8][10] This is because many of these mutations are located in or near the NACHT domain, potentially altering the binding site for MCC950.[8]
-
Off-Target Effects: Recent studies have identified carbonic anhydrases (CAs), specifically CA1 and CA2, as off-target of MCC950.[11][12] MCC950 was found to inhibit the enzymatic activity of these CAs, which could lead to unintended physiological effects.[10][11]
-
Potential for Off-Target Effects via Retroactivity: While not specific to MCC950, kinase inhibitors, in general, can produce off-target effects through retroactivity, where a downstream perturbation can affect upstream components of a signaling pathway.[13] This is a theoretical consideration for any targeted therapy.
Alternative Compounds and Their Mechanisms
The limitations of MCC950 have driven the search for alternative inflammasome inhibitors. These can be broadly categorized based on their target within the inflammasome pathway.
Several other compounds, both natural and synthetic, have been identified as direct inhibitors of NLRP3, often with different binding sites or mechanisms compared to MCC950.
-
Oridonin: A natural diterpenoid that covalently binds to cysteine 279 in the NACHT domain of NLRP3, thereby blocking the interaction between NLRP3 and NEK7, a kinase required for NLRP3 activation.[5]
-
Tranilast: An antiallergic drug that has been shown to inhibit NLRP3 oligomerization by binding to the NACHT domain, but independently of ATPase activity.[6]
Targeting the adaptor protein ASC is another strategy to block inflammasome activation.
-
CRID3 (in some contexts): While primarily known as an NLRP3 inhibitor, some studies suggest that CRID3 can also inhibit the formation of ASC specks in response to both NLRP3 and AIM2 stimulation.[14][15]
-
Lycorine: An alkaloid that targets the pyrin domain (PYD) of ASC, disrupting the interaction between NLRP3 and ASC.[5]
Directly inhibiting the effector caspase-1 can block the processing of pro-inflammatory cytokines.
-
Belnacasan (VX-765): A selective and orally bioavailable inhibitor of caspase-1.
-
Pralnacasan (VX-740): Another caspase-1 inhibitor that has been evaluated in clinical trials.
Comparative Data of Inflammasome Inhibitors
| Compound | Target | Mechanism of Action | IC50 | Cell Type | Stimulus | Reference |
| MCC950 (CRID3) | NLRP3 | Blocks ATP hydrolysis and oligomerization | 7.5 nM | BMDMs | LPS + ATP | [7] |
| 8.1 nM | HMDMs | LPS + ATP | [7] | |||
| 0.2 µM | THP1-derived macrophages | LPS + Nigericin | [11] | |||
| CBR-470-2 | PGK1 (indirectly affects NLRP3) | Covalent inactivation of NLRP3 | 3 µM | THP1-ASC-GFP cells | LPS + Nigericin | [16] |
| Oridonin | NLRP3 | Covalent modification, blocks NEK7 interaction | ~5 µM | BMDMs | LPS + Nigericin | [5] |
| Tranilast | NLRP3 | Binds to NACHT domain, inhibits oligomerization | ~25 µM | BMDMs | LPS + ATP | [6] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages
Experimental Protocols
A common method to assess the efficacy of inflammasome inhibitors involves the following steps:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used. THP-1 cells are often differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]
-
Inhibitor Treatment: Cells are pre-treated with the inhibitor compound at various concentrations for 30-60 minutes.
-
Activation: The NLRP3 inflammasome is activated with a second stimulus, such as ATP, nigericin, or monosodium urate (MSU) crystals.
-
Endpoint Analysis:
-
IL-1β Secretion: The concentration of mature IL-1β in the cell supernatant is measured by ELISA.
-
Caspase-1 Activation: The processing of pro-caspase-1 to its active p20 subunit is assessed by Western blot.
-
ASC Speck Formation: The oligomerization of ASC into a large speck is visualized by immunofluorescence or in ASC-GFP reporter cell lines.[16]
-
Pyroptosis: Cell death is measured by lactate dehydrogenase (LDH) release assay.
-
Conclusion
MCC950 remains a valuable tool for studying the NLRP3 inflammasome due to its high potency and selectivity. However, its limitations, particularly its reduced efficacy against certain disease-associated mutants and its off-target effects, highlight the need for alternative therapeutic strategies. A growing number of alternative compounds targeting different components of the inflammasome pathway are being investigated. The choice of an appropriate inhibitor will depend on the specific research question or therapeutic application, taking into account the target, mechanism of action, and potential for off-target effects. The continued development of novel inflammasome inhibitors with improved specificity and safety profiles holds great promise for the treatment of a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. invivogen.com [invivogen.com]
- 4. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cytokine release inhibitory drug CRID3 targets ASC oligomerisation in the NLRP3 and AIM2 inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The glycolytic metabolite methylglyoxal covalently inactivates the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AzGGK and Competitor Compound D in Targeting the Kinase Z Pathway
This guide provides a detailed comparison of two novel kinase inhibitors, AzGGK and Competitor Compound D, with a focus on their efficacy, selectivity, and overall pharmacological profiles. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential therapeutic applications of these compounds.
Executive Summary
Quantitative Data Comparison
The following table summarizes the key performance metrics for this compound and Competitor Compound D, derived from a series of standardized in vitro and in vivo experiments.
| Parameter | This compound | Competitor Compound D | Unit | Significance |
| In Vitro Potency | ||||
| Kinase Z IC₅₀ | 5.2 | 8.9 | nM | Potency against target |
| Kinase A IC₅₀ | >10,000 | 850 | nM | Off-target activity |
| Kinase B IC₅₀ | 4,500 | 1,200 | nM | Off-target activity |
| Cellular Activity | ||||
| HCT116 EC₅₀ | 58 | 155 | nM | Cellular potency |
| Pharmacokinetics | ||||
| Oral Bioavailability (Mouse) | 45 | 22 | % | Drug exposure after oral dosing |
| Half-life (t½) (Mouse) | 8.2 | 4.5 | hours | Duration of action |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition (TGI) | 65 | 48 | % | Efficacy in a disease model |
Interpretation: this compound shows higher potency against the target Kinase Z and significantly less activity against related kinases A and B, indicating greater selectivity. This selectivity is paired with better cellular activity, oral bioavailability, and a longer half-life, culminating in superior tumor growth inhibition in a mouse xenograft model.
Signaling Pathway Diagram
The diagram below illustrates the hypothetical signaling cascade involving Kinase Z, which is the target for both this compound and Competitor Compound D. The pathway is a critical regulator of cell proliferation and survival.
Caption: The Kinase Z signaling pathway, a key driver of cell proliferation, is inhibited by both this compound and Competitor Compound D.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the activity of Kinase Z by 50%.
-
Procedure:
-
Recombinant human Kinase Z enzyme was incubated with a fluorescently labeled peptide substrate and ATP.
-
A 10-point serial dilution of this compound or Competitor Compound D (ranging from 1 µM to 0.1 nM) was added to the reaction wells.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization reader.
-
Data were normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
-
Cell Viability Assay (EC₅₀ Determination)
-
Objective: To measure the effective concentration of the compounds required to inhibit the proliferation of HCT116 cancer cells by 50%.
-
Procedure:
-
HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a 10-point serial dilution of this compound or Competitor Compound D for 72 hours.
-
After the incubation period, CellTiter-Glo® Reagent was added to each well to measure ATP levels, which correlate with cell viability.
-
Luminescence was read on a plate reader.
-
EC₅₀ values were calculated by normalizing the data to a DMSO control and fitting to a four-parameter logistic curve.
-
In Vivo Xenograft Study (Tumor Growth Inhibition)
-
Objective: To evaluate the anti-tumor efficacy of this compound and Competitor Compound D in a mouse model.
-
Procedure:
-
Female athymic nude mice were subcutaneously implanted with 5 x 10⁶ HCT116 cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (20 mg/kg, oral, daily), and Competitor Compound D (20 mg/kg, oral, daily).
-
Tumor volume and body weight were measured twice weekly for 21 days.
-
At the end of the study, the percent Tumor Growth Inhibition (%TGI) was calculated using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo xenograft study, from cell implantation to data analysis.
Caption: Workflow for the in vivo xenograft efficacy study, from cell implantation to final data analysis.
Conclusion
Based on the presented data, this compound exhibits a more promising preclinical profile compared to Competitor Compound D. Its enhanced selectivity, superior cellular potency, and favorable pharmacokinetic properties translate to greater in vivo efficacy. These findings strongly support the continued development of this compound as a potential therapeutic agent for diseases driven by the Kinase Z pathway. Further studies are warranted to explore its safety profile and long-term efficacy.
A Comparative Guide to Site-Specific Protein Ubiquitination: AzGGK and Alternative Methodologies
For researchers, scientists, and drug development professionals, the ability to generate site-specifically ubiquitinated proteins is crucial for dissecting the intricate roles of this post-translational modification in cellular processes and disease. This guide provides an objective comparison of the unnatural amino acid AzGGK-based method with other prominent techniques for achieving site-specific protein ubiquitination, supported by experimental data and detailed protocols.
The study of ubiquitin signaling has been hampered by the challenge of producing homogeneously modified proteins. The development of methods for site-specific protein ubiquitination has been a significant breakthrough, enabling precise investigations into the functional consequences of ubiquitination at defined lysine residues. This guide focuses on a key chemoenzymatic approach utilizing the unnatural amino acid azido-glycylglycyl-lysine (this compound) and compares it with three major alternative strategies: OaAEP1-mediated ligation with unnatural amino acids, intein-mediated protein ligation, and native chemical ligation.
Performance Comparison of Site-Specific Ubiquitination Methods
The choice of methodology for site-specific ubiquitination depends on several factors, including the desired yield, reaction speed, cost, and the specific protein of interest. The following table summarizes quantitative data from various studies to facilitate a comparison of the different approaches. It is important to note that direct comparisons under identical experimental conditions are limited, and the presented data is collated from different sources.
| Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Limitations |
| This compound with Sortase A Ligation | This compound, engineered tRNA/synthetase pair, Sortase A | Moderate to High | 4 - 24 hours | High specificity, versatile for various proteins. | Slower reaction kinetics, requires excess reagents.[1] |
| This compound with OaAEP1 Ligation | This compound, engineered tRNA/synthetase pair, OaAEP1 ligase | 31-35%[2] | 5 minutes - 1 hour | Very fast reaction, requires less enzyme.[2] | Newer method, less established than sortase. |
| Intein-Mediated Ligation | Intein fusion constructs, thiol reagents | 75-90%[3] | Hours to overnight | High efficiency, can be performed in vivo. | Requires genetic fusion of the target protein, potential for premature cleavage. |
| Native Chemical Ligation (NCL) | Peptide thioesters, N-terminal cysteine peptides | High | Hours to overnight | Produces a native peptide bond, no enzyme required. | Requires chemical synthesis of peptide fragments, limited to proteins that can be refolded. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate steps of each methodology is crucial for understanding their underlying principles. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows for each of the compared techniques.
References
- 1. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Application of an Asparaginyl Endopeptidase for Producing Recombinant Head-to-Tail Cyclic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AzGGK
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this commitment. This document provides essential, step-by-step guidance for the safe disposal of AzGGK, a member of the organic azide family of compounds. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
I. Understanding the Hazards of this compound
-
Potentially Explosive: They can be sensitive to shock, friction, heat, and light.
-
Toxic: Azide compounds can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactive: They can react dangerously with other chemicals.
Given these properties, a robust disposal plan is not just recommended, it is essential for laboratory safety.
II. This compound Disposal: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to mitigate the inherent risks associated with organic azides.
Step 1: Immediate Segregation of Waste
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), must be segregated at the point of generation.
Step 2: Use of Designated Waste Containers
-
Collect all this compound waste in a dedicated, clearly labeled, and compatible waste container.
-
The container should be made of a material that will not react with the waste, such as glass or high-density polyethylene (HDPE).
-
The container must have a secure, screw-on cap to prevent leakage.
-
Label the container with "Hazardous Waste," "this compound Waste," and a clear description of the contents (e.g., "Aqueous solution of this compound," "Solid this compound").
Step 3: Avoid Incompatible Materials
It is critical to prevent this compound waste from coming into contact with incompatible substances that could trigger a violent reaction. A summary of these incompatibilities is provided in the table below.
Step 4: Chemical Inactivation (Recommended for Aqueous Waste)
For aqueous solutions of this compound, chemical inactivation to a more stable amine derivative is a recommended practice to reduce the hazard before disposal. This procedure should only be performed by trained personnel in a controlled environment, such as a fume hood.
Experimental Protocol: Reduction of Aqueous this compound Waste
-
Objective: To convert the azide group in this compound to a less hazardous amine group.
-
Reagents:
-
Aqueous this compound waste solution
-
Sodium nitrite (NaNO₂) solution (20% w/v in water)
-
Sulfuric acid (H₂SO₄) solution (20% v/v in water)
-
Litmus paper
-
-
Procedure:
-
Place the aqueous this compound waste solution (not exceeding 5% concentration) in a three-necked flask equipped with a stirrer and a dropping funnel, inside a certified chemical fume hood.
-
For each gram of this compound estimated to be in the waste, slowly add approximately 7 mL of the 20% sodium nitrite solution with constant stirring.
-
After the addition of sodium nitrite is complete, slowly add the 20% sulfuric acid solution dropwise until the mixture is acidic, as confirmed by litmus paper. CAUTION: It is crucial to add the acid after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).
-
Allow the reaction to stir for at least one hour to ensure complete reduction of the azide.
-
The resulting solution, now containing the more stable amine derivative, should be collected as hazardous waste.
-
Step 5: Final Disposal
All this compound waste, whether chemically inactivated or not, must be disposed of through your institution's official hazardous waste management program. Do not attempt to dispose of this compound waste down the drain or in regular trash.
III. Data Presentation: Key Disposal Parameters
For quick reference, the following table summarizes critical information for the safe disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Segregation | Dedicated, clearly labeled containers | Prevents accidental mixing with incompatible materials. |
| Container Material | Glass or HDPE with a screw-on cap | Ensures chemical compatibility and prevents leaks. |
| Incompatible Materials | Acids, Heavy Metals (e.g., lead, copper), Halogenated Solvents, Metal Spatulas | Prevents the formation of explosive or highly toxic byproducts.[1][2] |
| Disposal Route | Institutional Hazardous Waste Program | Ensures compliant and safe final disposal.[1] |
| Drain Disposal | Strictly Prohibited | Prevents the formation of explosive metal azides in plumbing. |
IV. Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can effectively manage the risks associated with this compound and maintain a safe environment for all personnel. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
References
Essential Safety and Handling Protocols for AzGGK
Disclaimer: The chemical identifier "AzGGK" is not found in publicly available chemical databases. The following guidance is based on standard laboratory procedures for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the compound in use to ensure appropriate safety measures are taken. The information provided here should be used as a supplementary resource to, not a replacement for, the substance-specific SDS.
This guide provides essential safety and logistical information for the handling of this compound, including personal protective equipment (PPE) selection, operational protocols, and waste disposal procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the nature of the work.
| Operation | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Low-Hazard Operations (e.g., handling small quantities in solution, transfers in a well-ventilated area) | Safety glasses with side shields | Laboratory coat | Not generally required, but dependent on vapor pressure and toxicity. | Nitrile gloves |
| Moderate-Hazard Operations (e.g., weighing powders, preparing concentrated solutions, potential for splashes) | Chemical splash goggles | Chemical-resistant laboratory coat or apron | Use of a certified chemical fume hood is mandatory. | Chemical-resistant gloves (e.g., nitrile, neoprene)[1][2][3] |
| High-Hazard Operations (e.g., working with large quantities, potential for aerosol generation, heating volatile solutions) | Face shield and chemical splash goggles | Chemical-resistant suit or coveralls[4] | Full-face or half-mask air-purifying respirator with appropriate cartridges (NIOSH-approved)[5][6][7] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton)[1] |
Note: Always inspect PPE for damage before use and replace as necessary.[8] Do not wear contaminated gloves outside of the immediate work area.[9]
Glove Selection and Usage
The choice of glove material is crucial for adequate protection against chemical permeation.[10]
| Glove Material | Protection Against | Limitations |
| Nitrile | Good for solvents, oils, greases, and some acids and bases.[2][8] | Not recommended for highly corrosive acids or certain organic solvents. |
| Neoprene | Excellent resistance against acids, bases, and alcohols.[1][2] | Moderate resistance to some hydrocarbons. |
| Butyl Rubber | High resistance to ketones, esters, and highly corrosive acids.[1] | Poor performance with aliphatic and aromatic hydrocarbons. |
| Natural Rubber (Latex) | Protects against most water solutions of acids, alkalis, and salts.[1] | Can cause allergic reactions; not suitable for all employees.[1] |
Experimental Protocol for Glove Selection: A definitive glove selection should be based on manufacturer-provided chemical resistance data. If such data is unavailable for this compound, a qualitative permeation test should be performed.
Methodology:
-
A small, sealed patch of the candidate glove material is exposed to this compound on one side.
-
The other side of the patch is periodically tested for the presence of this compound using a suitable analytical technique (e.g., LC-MS, GC-MS).
-
The time until the first detectable amount of this compound permeates the material is recorded as the breakthrough time.
-
Gloves with a longer breakthrough time are considered more protective.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Required Action |
| Small Spill (< 100 mL, contained) | 1. Alert nearby personnel. 2. Absorb with an inert material (e.g., vermiculite, sand). 3. Decontaminate the area. 4. Collect all materials in a sealed container for hazardous waste disposal. |
| Large Spill (> 100 mL, uncontained) | 1. Evacuate the immediate area. 2. Alert laboratory supervisor and safety officer. 3. If flammable, turn off all ignition sources. 4. Restrict access to the area. 5. Follow institutional emergency response procedures. |
Disposal Plan
Proper segregation and disposal of this compound waste are mandatory to ensure environmental safety and regulatory compliance.
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
Never dispose of this compound down the drain.[11]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[12]
-
Keep waste containers closed except when adding waste.[13]
-
Store incompatible waste streams separately.[12]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[14]
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Choosing the Right Glove Material: Guide to Chemical Protection [droppe.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. students.umw.edu [students.umw.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
